Eltrombopag
Beschreibung
Eigenschaften
IUPAC Name |
3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOQIEJWJCQGDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057753 | |
| Record name | Eltrombopag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Eltrombopag olamine is practically insoluble in aqueous buffer across a pH range of 1 to 7.4, and is sparingly soluble in water. | |
| Record name | Eltrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06210 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Orange solid | |
CAS No. |
496775-61-2 | |
| Record name | Eltrombopag [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496775612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eltrombopag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06210 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Eltrombopag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene] hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELTROMBOPAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S56D65XJ9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Eltrombopag | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8212 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Eltrombopag's Mechanism of Action in Megakaryocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eltrombopag is an orally bioavailable, small-molecule, non-peptide thrombopoietin (TPO) receptor agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production. Unlike endogenous TPO or other peptide-based TPO mimetics, this compound binds to the transmembrane domain of the TPO receptor (c-Mpl), initiating a signaling cascade that promotes megakaryopoiesis. This guide provides an in-depth technical overview of this compound's mechanism of action, focusing on its role in megakaryocyte differentiation. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows involved.
This compound's Interaction with the c-Mpl Receptor
This compound acts as a thrombopoietin mimetic by binding to and activating the c-Mpl receptor, which is expressed on the surface of hematopoietic stem cells and megakaryocytes.[1] However, its binding site is distinct from that of endogenous TPO. While TPO binds to the extracellular domain of c-Mpl, this compound interacts with the transmembrane domain of the human and chimpanzee receptor.[2][3] This interaction induces a conformational change in the receptor, leading to its dimerization and the activation of intracellular signaling pathways.[3]
Downstream Signaling Pathways Activated by this compound
Upon activation of the c-Mpl receptor, this compound triggers a cascade of intracellular signaling events that are crucial for megakaryocyte development. The primary pathways involved are the Janus kinase/signal transducers and activators of transcription (JAK/STAT), the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt), and the mitogen-activated protein kinase (MAPK/ERK) pathways.[1][4][5]
JAK/STAT Pathway
The activation of the JAK/STAT pathway is a critical step in this compound-mediated megakaryopoiesis.[1][6] Upon c-Mpl activation, associated JAK family kinases, primarily JAK2, become phosphorylated and activated.[2] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the c-Mpl receptor, creating docking sites for STAT proteins, particularly STAT3 and STAT5.[4][5] These STAT proteins are then phosphorylated, dimerize, and translocate to the nucleus where they act as transcription factors, upregulating the expression of genes involved in megakaryocyte proliferation, differentiation, and survival.[1][4][5]
PI3K/Akt Pathway
The PI3K/Akt signaling pathway also plays a significant role in the cellular response to this compound. Activation of this pathway is known to promote cell survival and proliferation.[4][5] Studies have shown that this compound treatment leads to the phosphorylation and activation of Akt in megakaryocytes.[4]
MAPK/ERK Pathway
The MAPK/ERK pathway is another key signaling cascade activated by this compound.[4][5] This pathway is involved in regulating cell proliferation, differentiation, and maturation. This compound has been shown to induce the phosphorylation of ERK1/2 in a dose-dependent manner, contributing to its effects on megakaryocyte development.[4] A balanced activation of both the Akt and ERK pathways is thought to be crucial for proper proplatelet formation.[4][5]
Quantitative Effects of this compound on Megakaryocyte Differentiation
This compound's impact on megakaryocyte differentiation is dose-dependent. The following tables summarize key quantitative data from in vitro studies.
Table 1: Dose-Dependent Effect of this compound on Megakaryocyte Maturation
| This compound Concentration (ng/mL) | Percentage of Mature Megakaryocytes (>4N ploidy) |
| 50 | No significant increase |
| 100 | No significant increase |
| 200 | >90% |
| 500 | >90% |
| 2000 | >90% |
Data adapted from studies on human cord blood-derived HSCs cultured for 13 days.[4]
Table 2: this compound-Induced Phosphorylation of Key Signaling Proteins
| Treatment | p-STAT3 (Fold Change vs. Control) | p-STAT5 (Fold Change vs. Control) | p-Akt (Fold Change vs. Control) | p-ERK1/2 (Fold Change vs. Control) |
| 10 ng/mL rHuTPO | Baseline | Baseline | Baseline | Baseline |
| 200 ng/mL this compound | Increased | Increased | Increased | Increased |
| 500 ng/mL this compound | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| 2000 ng/mL this compound | Maximally Increased | Maximally Increased | Maximally Increased | Maximally Increased |
Data represents a qualitative summary of Western blot analyses from in vitro differentiated megakaryocytes.[4][5]
Experimental Protocols
In Vitro Differentiation of Human Hematopoietic Stem Cells (HSCs) to Megakaryocytes
This protocol describes the differentiation of CD34+ HSCs isolated from human cord blood into mature megakaryocytes.
Materials:
-
CD34+ human hematopoietic stem cells
-
Serum-free expansion medium (e.g., StemSpan™ SFEM II)
-
Recombinant human thrombopoietin (TPO)
-
Recombinant human stem cell factor (SCF) - optional for initial expansion
-
Recombinant human Flt-3 ligand (FL) - optional for initial expansion
-
12-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS) for washing steps (optional)
Procedure:
-
Thaw cryopreserved CD34+ cells according to the supplier's instructions.
-
Wash the cells with PBS supplemented with 2% FBS.
-
Resuspend the cells in serum-free expansion medium.
-
For initial expansion (optional), culture the cells for 3-4 days in medium supplemented with TPO (50 ng/mL), SCF (25 ng/mL), and FL (50 ng/mL).
-
To induce megakaryocyte differentiation, wash the cells and resuspend them in fresh serum-free medium supplemented with TPO (50 ng/mL) and this compound at the desired concentration (e.g., 200-2000 ng/mL).
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.
-
Monitor the culture every 2-3 days and replace half of the medium with fresh medium containing TPO and this compound.
-
Assess megakaryocyte differentiation at various time points using flow cytometry for surface marker expression and ploidy analysis.
References
- 1. Megakaryocyte and Platelet Production from Human Cord Blood Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Thrombopoietin-independent Megakaryocyte Differentiation of Hematopoietic Progenitor Cells from Patients with Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of megakaryocytes by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Eltrombopag's Role in the JAK/STAT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltrombopag is a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist that stimulates megakaryopoiesis and platelet production. Its mechanism of action is primarily mediated through the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This technical guide provides an in-depth overview of the molecular interactions and downstream cellular effects of this compound, with a focus on its role in activating JAK/STAT signaling. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades involved.
Introduction
Thrombocytopenia, a condition characterized by a low platelet count, can lead to an increased risk of bleeding. This compound has emerged as a critical therapeutic agent for the treatment of chronic immune thrombocytopenia (ITP) and other conditions associated with low platelet counts. Unlike endogenous thrombopoietin (TPO), which binds to the extracellular domain of the TPO receptor (c-Mpl), this compound interacts with the transmembrane domain of the receptor.[1] This interaction initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades, most notably the JAK/STAT pathway, which is crucial for megakaryocyte proliferation and differentiation.[1]
Mechanism of Action: The JAK/STAT Signaling Pathway
Upon binding to the c-Mpl receptor, this compound triggers the activation of the associated Janus kinase 2 (JAK2). This activation occurs through the autophosphorylation of JAK2, which then phosphorylates specific tyrosine residues on the intracellular domain of the c-Mpl receptor. These phosphorylated tyrosine residues serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[2][3]
Once recruited to the receptor, STAT3 and STAT5 are themselves phosphorylated by JAK2. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA response elements in the promoter regions of target genes. This binding initiates the transcription of genes involved in megakaryocyte differentiation, survival, and proliferation, ultimately leading to increased platelet production.[2][4][5]
Mandatory Visualization: this compound-Induced JAK/STAT Signaling Pathway
Caption: this compound activates the JAK/STAT pathway via the c-Mpl receptor.
Quantitative Data on JAK/STAT Pathway Activation
The activation of the JAK/STAT pathway by this compound has been quantified in several studies. The following tables summarize key findings on the dose-dependent and time-course effects of this compound on the phosphorylation of STAT3 and STAT5.
Table 1: Dose-Dependent Phosphorylation of STAT3 and STAT5 in Human Hematopoietic Stem Cells (HSCs)
| This compound Concentration | Relative p-STAT3 Levels (Densitometry Units) | Relative p-STAT5 Levels (Densitometry Units) | Cell Type | Stimulation Time | Reference |
| 10 ng/mL (rHuTPO control) | Baseline | Baseline | Human Cord Blood-derived HSCs | 1 day | [2] |
| 2000 ng/mL | Increased vs. rHuTPO | Increased vs. rHuTPO | Human Cord Blood-derived HSCs | 1 day | [2] |
Note: The referenced study demonstrated a marked increase in STAT3 and STAT5 phosphorylation with 2000 ng/mL this compound compared to 10 ng/mL recombinant human thrombopoietin (rHuTPO) through Western blot analysis, though specific fold changes were not provided.[2]
Table 2: Time-Course of STAT3 and STAT5 Phosphorylation
| Time Point | Relative p-STAT3 Levels | Relative p-STAT5 Levels | Cell Type | This compound Concentration | Reference |
| 1 hour | Marked Increase | Marked Increase | Megakaryocytes and Hematopoietic Progenitors | 2000 ng/mL | [2] |
Note: A significant increase in the phosphorylation of STAT3 and STAT5 was observed within 1 hour of stimulation with this compound.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in the JAK/STAT signaling pathway.
Western Blotting for Phosphorylated STAT3 and STAT5
This protocol is designed to detect the levels of phosphorylated STAT3 (p-STAT3) and phosphorylated STAT5 (p-STAT5) in hematopoietic cells following stimulation with this compound.
Materials:
-
Cell Lysis Buffer (RIPA Buffer, modified for phosphoproteins): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.[6] Immediately before use, add protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM sodium orthovanadate, 10 mM sodium fluoride, 5 mM sodium pyrophosphate, 10 mM β-glycerophosphate).[6]
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-phospho-STAT5 (Tyr694).
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG.
-
Total STAT3 and STAT5 antibodies for loading control.
-
Beta-actin or GAPDH antibody for loading control.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Stimulation: Culture human hematopoietic stem cells or other suitable cell lines. Stimulate cells with varying concentrations of this compound (e.g., 200, 500, 2000 ng/mL) for the desired time (e.g., 1 hour or 24 hours).[2] A negative control (no this compound) and a positive control (e.g., rHuTPO) should be included.
-
Cell Lysis: After stimulation, wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 or p-STAT5 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3, total STAT5, and a housekeeping protein like beta-actin.
Mandatory Visualization: Western Blotting Workflow
Caption: Workflow for Western blot analysis of phosphorylated STAT proteins.
Luciferase Reporter Assay for STAT3/STAT5 Activity
This assay measures the transcriptional activity of STAT3 and STAT5 in response to this compound.
Materials:
-
HEK293 cells or other suitable host cell line.
-
STAT3 or STAT5 luciferase reporter vector (containing a firefly luciferase gene under the control of a STAT-responsive element).[7][8]
-
A constitutively expressing Renilla luciferase vector (for normalization of transfection efficiency).[7][8]
-
Transfection reagent.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the STAT3 or STAT5 firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent.
-
Stimulation: After 24 hours, replace the medium and stimulate the cells with various concentrations of this compound.
-
Cell Lysis: After the desired stimulation time (e.g., 6-24 hours), lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity in this compound-treated cells compared to untreated control cells.
Downstream Effects of this compound-Mediated JAK/STAT Activation
The activation of the JAK/STAT pathway by this compound leads to the transcription of a suite of genes that are critical for megakaryopoiesis. These include genes involved in:
-
Cell Cycle Progression: Promoting the proliferation of megakaryocyte progenitors.
-
Differentiation: Driving the maturation of megakaryocytes.
-
Survival: Inhibiting apoptosis in megakaryocytes and their precursors.
Key downstream target genes of STAT3 and STAT5 in the context of megakaryopoiesis include those encoding for proteins involved in cytoskeletal organization, membrane development, and the production of platelet-specific granules.[9]
Conclusion
This compound effectively stimulates platelet production by activating the JAK/STAT signaling pathway through its interaction with the c-Mpl receptor. This activation, characterized by the phosphorylation of JAK2, STAT3, and STAT5, leads to the transcriptional upregulation of genes essential for megakaryopoiesis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists in the field of hematology and drug development, facilitating further investigation into the nuanced mechanisms of this compound and the development of novel therapeutics targeting the JAK/STAT pathway.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombopoietin induces tyrosine phosphorylation of Stat3 and Stat5 in human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A functional role of Stat3 in in vivo megakaryopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STAT1 promotes megakaryopoiesis downstream of GATA-1 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. The role of PALLD-STAT3 interaction in megakaryocyte differentiation and thrombocytopenia treatment | Haematologica [haematologica.org]
Investigating the Off-Target Effects of Eltrombopag In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltrombopag is a small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist approved for the treatment of thrombocytopenia.[1][2][3] While its primary mechanism of action involves stimulating megakaryopoiesis through the TPO-R, a growing body of in vitro evidence reveals significant off-target effects that are independent of its canonical signaling pathway. These effects, ranging from iron chelation to anti-proliferative activity in cancer cells and immunomodulation, present both therapeutic opportunities and potential safety considerations. This technical guide provides an in-depth overview of the in vitro off-target effects of this compound, detailing the experimental protocols used for their investigation and presenting key quantitative data.
I. Iron Chelation: A Prominent Off-Target Effect
One of the most well-documented off-target effects of this compound is its ability to chelate intracellular iron.[4][5][6] This activity is concentration-dependent and has been observed in various cell types, including hematopoietic progenitors and cancer cell lines.
Quantitative Data: Dose-Dependent Effects on Megakaryopoiesis and Iron Levels
| Cell Type | This compound Concentration | Observed Effect | Reference |
| Cord Blood Progenitors | ≤6 µM | Stimulation of megakaryopoiesis | [4][7] |
| Cord Blood Progenitors | >6 µM | Inhibition of megakaryopoiesis | [7] |
| Cord Blood Progenitors | 30 µM | Suppression of megakaryocyte differentiation and proliferation; increased apoptosis | [4][7] |
| K562 cells, Cord Blood MKs | >10 µM | Reduction of the labile intracellular iron pool | [4] |
| Hepatocyte, Cardiomyocyte, Pancreatic cell lines | 1 µM | Progressive mobilization of cellular iron; rapid decrease in intracellular reactive oxygen species (ROS) | [5] |
Experimental Protocol: Calcein Assay for Intracellular Iron Chelation
This protocol is adapted from studies investigating this compound's iron-chelating properties.
Objective: To measure the labile intracellular iron pool (LIP) in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., K562, primary megakaryocytes)
-
Cell culture medium
-
This compound
-
Deferiprone (DFP) or Deferoxamine (DFO) as positive controls
-
Calcein-AM (acetoxymethyl ester)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Culture: Plate cells at a suitable density and culture overnight.
-
Calcein-AM Loading: Wash the cells with HBSS and incubate with Calcein-AM (typically 0.25 µM) for 15-30 minutes at 37°C in the dark. Calcein-AM is membrane-permeable and non-fluorescent. Intracellular esterases cleave the AM group, trapping fluorescent calcein in the cytoplasm.
-
Fluorescence Quenching by Iron: The fluorescence of intracellular calcein is quenched by the labile iron pool.
-
This compound Treatment: Add varying concentrations of this compound (e.g., 1 µM to 30 µM) and positive controls (DFP, DFO) to the cells.
-
Fluorescence Measurement: Measure the fluorescence intensity immediately after adding the chelators and at subsequent time points. An increase in fluorescence indicates the removal of iron from calcein by the chelator.
-
Data Analysis: The rate and extent of the fluorescence increase are proportional to the ability of the chelator to access and bind intracellular labile iron.
Signaling and Mechanistic Pathway
Caption: this compound's iron chelation mechanism.
II. Anti-Proliferative Effects on Cancer Cells
This compound has demonstrated dose-dependent anti-proliferative effects on a wide range of solid and hematologic tumor cell lines in vitro.[8][9][10] This effect is largely attributed to its iron chelation properties, which lead to the inhibition of iron-dependent enzymes crucial for DNA replication and cell cycle progression.[11][12]
Quantitative Data: IC50 Values in Various Cancer Cell Lines
| Cell Line Type | Cell Line(s) | IC50 (µg/mL) | Reference |
| Solid Tumors | Various | 5.7 - 14 | [8] |
| Hematologic Tumors | 11 of 13 lines tested | 5.6 - 15.4 | [8] |
| Breast Carcinoma | MCF-7, BT474, HCC1937 | 19.0, 9.6, 10.7 | [9] |
| Ewing Sarcoma | 5 cell lines | 2.7 - 10.6 µM | [11] |
| Leukemia and Lymphoma | 10 of 12 lines tested | 0.5 - 15 | [10] |
Experimental Protocol: Cell Proliferation Assay (e.g., Tritiated Thymidine Incorporation)
This protocol is a classic method for assessing cell proliferation and was used in early studies of this compound's anti-cancer effects.[10]
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
[³H]-Thymidine
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After allowing the cells to adhere (if applicable), treat them with a range of this compound concentrations for a specified duration (e.g., 72 hours). Include untreated controls.
-
[³H]-Thymidine Labeling: Add [³H]-Thymidine to each well and incubate for 4-18 hours. During this time, proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.
-
Cell Harvesting: Harvest the cells onto a filter mat using a cell harvester. This process lyses the cells and traps the DNA on the filter.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is directly proportional to the rate of cell proliferation. Calculate the IC50 value, which is the concentration of this compound that inhibits proliferation by 50%.
Experimental Workflow
References
- 1. This compound: an update on the novel, non-peptide thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound: a powerful chelator of cellular or extracellular iron(III) alone or combined with a second chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Iron status influences the response of cord blood megakaryocyte progenitors to this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound inhibits the proliferation of Ewing sarcoma cells via iron chelation and impaired DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits the proliferation of Ewing sarcoma cells via iron chelation and impaired DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Eltrombopag and its Interaction with the Thrombopoietin Receptor Transmembrane Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltrombopag is a non-peptide, small molecule thrombopoietin receptor (TPO-R) agonist that has emerged as a significant therapeutic agent for the treatment of thrombocytopenia. Unlike endogenous thrombopoietin (TPO), which binds to the extracellular domain of the TPO-R (also known as c-Mpl), this compound uniquely interacts with the transmembrane domain of the receptor.[1][2][3][4][5] This allosteric activation triggers downstream signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways, leading to the proliferation and differentiation of megakaryocytes and subsequently, an increase in platelet production.[6][7] This technical guide provides an in-depth overview of the molecular interaction between this compound and the TPO-R transmembrane domain, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.
Mechanism of Action: An Allosteric Interaction
This compound's mechanism of action is distinct from that of endogenous TPO and recombinant TPO analogues. It is an orally bioavailable, non-peptide agonist that selectively binds to the transmembrane domain of the human TPO-receptor.[1][2][4] This interaction is species-specific, with a critical histidine residue at position 499 in the transmembrane domain of the human TPO-R being essential for its activity.[8] This specificity prevents this compound from activating the TPO-R in most non-primate species.
By binding to this transmembrane site, this compound induces a conformational change in the TPO-R, leading to its dimerization and the activation of intracellular signaling pathways.[3] This allosteric activation does not compete with the binding of endogenous TPO to the extracellular domain; in fact, some studies suggest a potential for additive or synergistic effects on platelet production.[4][8]
The Role of the Transmembrane Domain
The transmembrane domain of the TPO-R is not merely a passive anchor but plays a crucial role in receptor activation. The binding of this compound to this domain is thought to stabilize a specific dimeric conformation of the receptor that is competent for signaling. Molecular dynamics simulations have been employed to model the interaction between this compound and the TPO-R transmembrane domain, providing insights into the potential binding pocket and the conformational changes induced upon ligand binding.[9][10][11][12]
Quantitative Data
The following tables summarize the key quantitative parameters related to the bioactivity of this compound from various in vitro studies. It is important to note that a definitive dissociation constant (Kd) for the direct binding of this compound to the TPO-receptor transmembrane domain is not widely reported in publicly available literature.
| Parameter | Cell Line/System | Value | Reference |
| EC50 (STAT-activated Luciferase Reporter Assay) | Murine BAF3 cells transfected with human TPO-R and a STAT-activated IRF-1 promoter-luciferase reporter gene (BAF3/IRF-1/hTpoR) | 0.27 µM | [9] |
| EC50 (Proliferation Assay) | Murine BAF3 cells transfected with human TPO-R (BAF3/hTpoR) | 0.03 µM | [9] |
| EC50 (Megakaryocyte Differentiation) | Human bone marrow CD34+ cells | 0.1 µM | [9] |
| EC50 (Megakaryocyte Differentiation) | Human bone marrow precursor cells | 30–300 nM | [8] |
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Observation | Reference |
| STAT5 Phosphorylation | N2C-Tpo cells | 30 µM | Maximum signal intensity at 60 minutes | [8] |
| p42/44 MAPK Activation | N2C-Tpo cells | 10 µM | Similar kinetics to recombinant human TPO (rhTPO) | [8] |
| STAT3, STAT5, AKT, ERK1/2 Phosphorylation | In vitro differentiated human megakaryocytes | 200, 500, 2000 ng/mL | Dose-dependent increase in phosphorylation | [13] |
Table 2: this compound-Induced Signal Transduction
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the interaction of this compound with the TPO-R and its downstream effects. These are composite protocols based on information from multiple sources and should be adapted and optimized for specific laboratory conditions.
Cell-Based TPO-R Reporter Assay
This assay measures the activation of the TPO-R by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a STAT-responsive promoter.
Objective: To determine the functional potency (EC50) of this compound in activating the TPO-R signaling pathway.
Materials:
-
Human TPO-R expressing reporter cell line (e.g., INDIGO Biosciences' TPOR Reporter Assay System, which utilizes a STAT5 response element-driven luciferase reporter).[13]
-
Cell Recovery Medium (CRM) and Compound Screening Medium (CSM).[13]
-
This compound.
-
Recombinant human TPO (as a positive control).
-
96-well white, sterile, cell-culture ready assay plate.[13]
-
Luciferase detection reagent.
-
Luminometer.
Protocol:
-
Cell Thawing and Seeding:
-
Rapidly thaw the TPO-R reporter cells in a 37°C water bath.
-
Resuspend the cells in pre-warmed CRM.
-
Dispense 200 µL of the cell suspension into each well of the 96-well assay plate.
-
Incubate the plate for 4-6 hours at 37°C in a humidified incubator with 5% CO2.[13]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in CSM to achieve the desired final assay concentrations.
-
Prepare a similar dilution series for rhTPO as a positive control.
-
After the pre-incubation period, carefully discard the culture media from the assay plate.
-
Add 200 µL of the prepared treatment media (containing different concentrations of this compound or rhTPO) to the respective wells.
-
-
Incubation:
-
Incubate the plate for 22-24 hours at 37°C in a humidified incubator.[13]
-
-
Luciferase Assay:
-
Discard the treatment media.
-
Add the luciferase detection reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Western Blot for Phosphorylated Signaling Proteins
This method is used to detect the phosphorylation and thus activation of key downstream signaling molecules following TPO-R stimulation by this compound.
Objective: To qualitatively and semi-quantitatively assess the activation of JAK/STAT, MAPK, and AKT pathways.
Materials:
-
Human megakaryocytic cell line (e.g., N2C-Tpo) or primary human CD34+ derived megakaryocytes.[8]
-
This compound.
-
Lysis buffer (e.g., Hepes-glycerol lysis buffer containing protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (specific for phosphorylated and total STAT3, STAT5, AKT, and ERK1/2).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Culture and Treatment:
-
Culture the cells to the desired density.
-
Starve the cells of growth factors for a specified period (e.g., overnight) to reduce basal signaling.
-
Treat the cells with various concentrations of this compound (e.g., 200, 500, 2000 ng/mL) for different time points (e.g., 5, 20, 60 minutes).[13]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a suitable lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-STAT5) or a housekeeping protein (e.g., β-actin).
-
Quantify the band intensities using densitometry software.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways activated by this compound and a conceptual workflow for its analysis.
Caption: this compound signaling pathway via TPO-R activation.
Caption: Conceptual workflow for this compound analysis.
Conclusion
This compound represents a significant advancement in the treatment of thrombocytopenia, primarily through its unique interaction with the thrombopoietin receptor transmembrane domain. This allosteric activation mechanism leads to the stimulation of critical downstream signaling pathways, including JAK/STAT and MAPK, ultimately enhancing megakaryopoiesis and platelet production. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working with this compound. Further research, particularly high-resolution structural studies of the this compound-TPO-R complex, will undoubtedly provide deeper insights into its precise mechanism of action and pave the way for the development of next-generation thrombopoietic agents.
References
- 1. This compound, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an update on the novel, non-peptide thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently [frontiersin.org]
- 5. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Elucidating the Mechanism of Action of the Attributed Immunomodulatory Role of this compound in Primary Immune Thrombocytopenia: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-based combination treatment for immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Activity of this compound (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular insights on this compound: potential mitogen stimulants, angiogenesis, and therapeutic radioprotectant through TPO-R activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
The Impact of Eltrombopag on Hematopoietic Stem Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltrombopag, a small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist, has emerged as a critical therapeutic agent in the management of thrombocytopenia and bone marrow failure syndromes. Its primary mechanism of action involves the stimulation of megakaryopoiesis and platelet production through the activation of the TPO-R, also known as c-Mpl. However, a growing body of evidence reveals a more complex and multifaceted role for this compound in hematopoiesis, including direct effects on the proliferation and differentiation of hematopoietic stem cells (HSCs). This technical guide provides an in-depth analysis of the mechanisms through which this compound influences HSC proliferation, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visual representations of the involved signaling pathways. Beyond its canonical TPO-R agonist activity, this guide also explores the TPO-R-independent effects of this compound, primarily related to its iron-chelating properties, which contribute to its stimulatory effects on the hematopoietic stem and progenitor cell compartment. This comprehensive overview is intended to serve as a valuable resource for researchers and professionals in the fields of hematology, stem cell biology, and drug development.
Introduction
Hematopoietic stem cells (HSCs) are the foundation of the hematopoietic system, responsible for the continuous production of all mature blood cell lineages. The regulation of HSC self-renewal and differentiation is a tightly controlled process governed by a complex interplay of cytokines, growth factors, and their corresponding receptors. The thrombopoietin receptor (TPO-R), or c-Mpl, and its ligand, thrombopoietin (TPO), are key players in this regulatory network, with a well-established role in megakaryocyte development and platelet production.[1]
This compound is an orally bioavailable TPO-R agonist that binds to a transmembrane site of the TPO-R, distinct from the TPO binding site, initiating downstream signaling cascades that mimic the effects of endogenous TPO.[1] Initially approved for the treatment of immune thrombocytopenia (ITP), its clinical applications have expanded to include aplastic anemia and thrombocytopenia associated with chronic hepatitis C.[2][3] The efficacy of this compound in stimulating multilineage hematopoiesis in bone marrow failure states suggests a direct impact on the primitive hematopoietic compartment.[4]
This guide will dissect the molecular mechanisms underlying this compound's influence on HSC proliferation, present quantitative data from pivotal studies in a clear and comparative format, and provide detailed methodologies for key experimental assays used to assess its effects.
Mechanisms of Action
This compound's impact on hematopoietic stem cell proliferation is mediated through two primary, and potentially synergistic, mechanisms: TPO-R-dependent signaling and a TPO-R-independent pathway involving iron chelation.
TPO-R Dependent Signaling Pathways
Upon binding to the transmembrane domain of the TPO-R on HSCs, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades that are crucial for cell survival, proliferation, and differentiation. The principal pathways activated are:
-
JAK/STAT Pathway: The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary signaling route for many cytokine receptors, including the TPO-R. This compound binding leads to the phosphorylation and activation of JAK2, which in turn phosphorylates STAT proteins, particularly STAT3 and STAT5.[1][5] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell cycle progression and survival.[5]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway is another critical downstream target of TPO-R activation. This pathway is involved in cell proliferation, differentiation, and survival.[1] Activation of this pathway by this compound contributes to the expansion of hematopoietic progenitors.[2]
-
PI3K/AKT Pathway: The Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT) pathway plays a significant role in promoting cell survival and inhibiting apoptosis. This compound has been shown to induce the phosphorylation and activation of AKT in hematopoietic cells, contributing to the overall pro-proliferative and anti-apoptotic effects.[2][6]
TPO-R Independent Mechanism: Iron Chelation
A novel and significant aspect of this compound's mechanism of action is its ability to chelate intracellular iron.[4] This TPO-R-independent effect has been shown to contribute to the stimulation of HSCs. The proposed mechanism involves the reduction of intracellular labile iron pools, which are essential for various cellular processes. By chelating iron, this compound may induce a state of "iron restriction" within the HSCs, which in turn triggers metabolic reprogramming and enhances stem cell self-renewal and multilineage hematopoiesis.[4][7] This mechanism is particularly relevant in conditions of bone marrow failure where iron overload can be a contributing factor to hematopoietic suppression.
Quantitative Data on HSC Proliferation
The effects of this compound on hematopoietic stem and progenitor cell populations have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Effects of this compound on Hematopoietic Stem and Progenitor Cells
| Cell Type | This compound Concentration | Outcome Measure | Result | Reference |
| Human Cord Blood CD34+ Cells | 3 µg/mL | Expansion of CD34+CD38- cells | Significant expansion compared to control | [8] |
| Human Cord Blood CD34+ Cells | 1 µg/mL | Expansion of total CD34+ cells | Higher expansion than 10 µg/mL this compound | [9] |
| Human Cord Blood-derived HSCs | 200, 500, 2000 ng/mL | Megakaryocyte differentiation | Dose-dependent increase in megakaryocyte output | [6] |
| Aplastic Anemia patient BM-MNCs | In vitro addition | Colony Forming Units (CFU) | Rescued the decrease in colony numbers induced by ATG-treated patient serum | [4] |
| Healthy Donor CD34+ cells co-cultured with MSCs | 15 µM and 50 µM | Granulo-monocytic colonies (CFU-GM) | Increased CFU-GM formation compared to co-culture with untreated MSCs | [10] |
Table 2: In Vivo Effects of this compound on Hematopoiesis
| Model | This compound Dose | Outcome Measure | Result | Reference |
| NOD/SCID Xenotransplant (Human UCB CD34+) | Not specified | Human CD45+ cell engraftment | 1.6 and 2-fold more bone marrow CD45+ cells at weeks 3 and 4 | [8] |
| NOD/SCID Xenotransplant (Human UCB CD34+) | Not specified | Human CD34+ cells in bone marrow | 70% increase at week 1, >150% increase at weeks 2 and 4 | [8] |
| Aplastic Anemia Patients | Not specified | Multipotent progenitor (MPP) cells | Significantly more MPP cells compared to immunosuppressive therapy alone | [1] |
| Haploidentical HSCT Patients | 300 mg/day | Platelet engraftment (>50,000/µL by Day 60) | 73% in this compound group vs. 50% in control group | [7] |
| Allogeneic HSCT Patients | 50 mg/day | Platelet engraftment | Median time to platelet engraftment was 15 days (similar to TPO group) | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on HSCs.
Colony-Forming Unit (CFU) Assay
This assay is used to quantify the number of hematopoietic progenitor cells in a sample that are capable of forming colonies of specific lineages in a semi-solid medium.
Protocol:
-
Cell Preparation: Isolate CD34+ hematopoietic stem and progenitor cells (HSPCs) from bone marrow, peripheral blood, or cord blood using immunomagnetic bead selection.
-
Culture Conditions: Culture the isolated CD34+ HSPCs for 7 days in a suitable expansion medium. For experimental conditions, supplement the medium with varying concentrations of this compound or a vehicle control.
-
Plating: After the expansion phase, collect the cells and plate them in duplicate in a methylcellulose-based medium (e.g., MethoCult™ H4435 Enriched) at a concentration of 300 cells per milliliter.
-
Incubation: Incubate the plates for 11-14 days at 37°C in a humidified atmosphere with 5% CO2.
-
Colony Quantification: Enumerate the total number of colony-forming units (CFUs) using an inverted microscope. Colonies can be further classified based on their morphology into CFU-GM (granulocyte-macrophage), BFU-E (burst-forming unit-erythroid), and CFU-GEMM (granulocyte, erythrocyte, macrophage, megakaryocyte).
-
Normalization: Normalize the CFU counts to the total number of expanded cells for each condition to determine the effect of this compound on the clonogenic potential of the HSPCs.[11]
Long-Term Culture-Initiating Cell (LTC-IC) Assay
The LTC-IC assay measures the frequency of primitive hematopoietic cells that can sustain myelopoiesis for several weeks in vitro.
Protocol:
-
Feeder Layer Preparation: Establish a supportive feeder layer of irradiated stromal cells (e.g., bone marrow-derived stromal cells or a suitable cell line) in 96-well plates.
-
Test Cell Seeding: Seed the test hematopoietic cell population (e.g., purified CD34+ cells) at limiting dilutions onto the established feeder layer.
-
Long-Term Culture: Culture the cells for 5 or more weeks at 37°C in a humidified atmosphere with 5% CO2. Perform weekly half-medium changes with fresh long-term culture medium.
-
Clonogenic Progenitor Readout: At the end of the long-term culture period, overlay the cultures with a methylcellulose-based medium to assess the production of colony-forming cells (CFCs).
-
Incubation and Scoring: Incubate the plates for an additional 14 days and then score the wells as positive or negative for the presence of CFCs.
-
Frequency Calculation: Use limiting dilution analysis software to calculate the frequency of LTC-ICs in the initial cell population based on the proportion of negative wells.
Flow Cytometry for HSC and Progenitor Population Analysis
Flow cytometry is used to identify and quantify specific hematopoietic stem and progenitor cell populations based on the expression of cell surface markers.
Protocol:
-
Cell Staining: Resuspend bone marrow mononuclear cells or peripheral blood mononuclear cells in a suitable buffer (e.g., PBS with 2% FBS).
-
Antibody Incubation: Incubate the cells with a cocktail of fluorescently labeled monoclonal antibodies against specific cell surface markers. A common panel for identifying HSCs and various progenitor populations includes antibodies against CD34, CD38, CD45RA, CD90, and CD49f.
-
Washing: After incubation, wash the cells to remove unbound antibodies.
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Analyze the acquired data using flow cytometry analysis software. Gate on specific cell populations based on their forward and side scatter properties and the expression of the targeted surface markers to quantify the percentages of different hematopoietic stem and progenitor cell subsets.
Conclusion
This compound exerts a significant and multifaceted impact on hematopoietic stem cell proliferation. Its primary TPO-R agonist activity stimulates key signaling pathways, including JAK/STAT, MAPK/ERK, and PI3K/AKT, promoting the survival, proliferation, and differentiation of HSCs and their progeny. Furthermore, the discovery of its TPO-R-independent iron chelation mechanism provides a novel understanding of its efficacy, particularly in the context of bone marrow failure syndromes. The quantitative data presented in this guide clearly demonstrate the potent effects of this compound on expanding various hematopoietic stem and progenitor cell populations, both in vitro and in vivo. The detailed experimental protocols offer a practical resource for researchers seeking to further investigate the biological activities of this important therapeutic agent. A thorough understanding of these mechanisms and the ability to quantify their effects are crucial for the continued development and optimization of this compound and other novel therapies targeting the hematopoietic system.
References
- 1. IN VIVO EFFECTS OF this compound ON THE EXPANSION OF HEMATOPOIETIC STEM AND PROGENITOR CELLS IN APLASTIC ANAEMIA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 2. ascopubs.org [ascopubs.org]
- 3. This compound, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. This compound can promote platelet implantation after allogeneic hematopoietic stem cell transplantation as safely and similarly to thrombopoietin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound improves platelet engraftment after haploidentical bone marrow transplantation: Results of a Phase II study. [escholarship.org]
- 8. This compound, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expansion effect of romiplostim on hematopoietic stem and progenitor cells versus thrombopoietin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound increases the hematopoietic supporting ability of mesenchymal stem/stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound maintains human hematopoietic stem and progenitor cells under inflammatory conditions mediated by IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Eltrombopag's iron chelation properties and their implications
An In-depth Technical Guide to the Iron Chelation Properties of Eltrombopag and Their Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract this compound (ELT), an oral thrombopoietin receptor (TPO-R) agonist, is established in the treatment of thrombocytopenia. Beyond its primary mechanism of stimulating megakaryopoiesis via the TPO-R/JAK/STAT pathway, a significant and increasingly recognized property of ELT is its potent iron-chelating activity. This activity is independent of its TPO-R function and has profound implications for iron metabolism, cellular function, and its overall therapeutic profile. In vitro studies demonstrate that ELT effectively mobilizes intracellular iron from various cell types, reduces iron-induced reactive oxygen species (ROS), and can act synergistically with other clinical iron chelators. Clinical observations in patients treated with ELT for aplastic anemia and immune thrombocytopenia confirm this chelating effect, showing significant alterations in systemic iron parameters and, in some cases, leading to iron deficiency. This technical guide synthesizes the current understanding of ELT's iron chelation properties, presenting key quantitative data, detailing experimental protocols for its investigation, and visualizing the underlying mechanisms and pathways.
The Duality of this compound: TPO-R Agonism and Iron Chelation
This compound's primary therapeutic action is the stimulation of platelet production. It binds to the transmembrane domain of the thrombopoietin receptor (TPO-R), activating downstream signaling cascades, primarily the JAK/STAT pathway, which promotes the proliferation and differentiation of megakaryocytes.[1] However, ELT also possesses a high binding affinity for polyvalent cations, particularly ferric iron (Fe³⁺).[2][3][4] This chelating property is not a secondary, minor effect but a potent biological activity that can modulate cellular iron homeostasis, influence hematopoietic stem cells, and impact systemic iron levels in patients.[5][6][7]
The iron-chelating action is independent of the TPO-R, a fact demonstrated by ELT's ability to mobilize iron in murine cells, where it does not activate the TPO-R.[7][8][9] This dual mechanism is critical, as the iron chelation can sometimes lead to dose-dependent inhibitory effects on platelet formation, particularly at high concentrations where excessive iron depletion may impair megakaryocyte function.[10][11][12]
Quantitative Analysis of Iron Chelation
The efficacy of ELT as an iron chelator has been quantified both in vitro across various cell lines and in vivo through clinical studies.
In Vitro Efficacy
Studies show ELT binds iron(III) with a high binding constant (log β₂ = 35).[2][3][13] At clinically relevant concentrations, it effectively mobilizes iron and reduces ferritin levels in cell lines derived from critical organs affected by iron overload, such as the liver and heart.
Table 1: In Vitro Iron and Ferritin Mobilization by this compound
| Cell Line | This compound (ELT) Concentration | Duration | Outcome | Reference |
|---|---|---|---|---|
| HuH7 (Hepatocyte) | 10 µM | 8 hours | 25% decrease in total cellular iron | [2] |
| HuH7 (Hepatocyte) | 10 µM | 8 hours | 85% reduction in cellular ferritin | [2] |
| H9C2 (Cardiomyocyte) | 1 µM | 1 hour | Significant iron mobilization | [2] |
| H9C2 (Cardiomyocyte) | 10 µM | 8 hours | 65% decrease in total cellular iron | [2] |
| H9C2 (Cardiomyocyte) | 10 µM | 8 hours | 46% reduction in cellular ferritin | [2] |
| THP-1 (Leukemia) | Not Specified | 48 hours | Reduction of intracellular Fe³⁺ |[14] |
A key finding is that ELT's efficacy can surpass that of licensed iron chelators in certain cell types. In H9C2 cardiomyocytes, 1 µM ELT mobilized more iron than deferoxamine (DFO), deferiprone (DFP), or deferasirox (DFX) at similar iron-binding equivalents.[2]
Impact on Reactive Oxygen Species (ROS)
The chelation of the labile iron pool directly impacts intracellular ROS, as this iron pool is a primary catalyst for the Fenton reaction, which generates damaging hydroxyl radicals. ELT has been shown to rapidly decrease ROS levels.
Table 2: Effect of this compound on Intracellular ROS
| Cell Line | This compound (ELT) Concentration | Duration | Key Finding | Reference |
|---|---|---|---|---|
| HuH7 (Hepatocyte) | 10 µM | 1 hour | Greater ROS inhibition than DFO, DFP, or DFX | [2] |
| H9C2 (Cardiomyocyte) | 10 µM | 1 hour | More rapid decrease in ROS generation rate vs. other chelators |[2] |
Clinical Observations
Clinical data from patients treated with ELT provide compelling evidence of its systemic iron-chelating effects.
Table 3: Clinical Data on Systemic Iron Parameters During this compound Therapy
| Patient Cohort | Parameter | Baseline (Pre-ELT) | On ELT Treatment | Post-ELT Treatment | p-value | Reference |
|---|---|---|---|---|---|---|
| Refractory SAA | Plasma Iron (µg/dL) | 213.9 | 475.7 (at 3 mos) | 150.8 | < 0.001 | [5] |
| Refractory SAA | Ferritin (µg/L) | 2468.8 | No significant change | 1018.3 | 0.032 | [5] |
| Moderate AA | Plasma Iron (µg/dL) | 126.8 | 543.2 (at 4 mos) | - | < 0.001 | [5] |
| Pediatric ITP (n=12) | Median Ferritin (ng/mL) | 24.0 | 7.3 (at IDA diagnosis) | - | Not specified | [1] |
| Pediatric ITP (n=26) | Median Hemoglobin (g/dL) | 12.6 | 10.7 (at IDA diagnosis) | - | < 0.05 |[1] |
These data show that ELT mobilizes tissue-resident iron into the plasma, causing a marked increase in serum iron levels during therapy.[5][6] Prolonged treatment can lead to a net loss of total body iron, evidenced by significant decreases in ferritin after treatment discontinuation, and can even induce clinical iron deficiency anemia.[1][5][6]
Mechanisms of Action and Cellular Pathways
Intracellular Iron Chelation and Transport
ELT is a lipophilic molecule that can readily cross cell membranes to access the intracellular labile iron pool. Its mechanism involves not only binding this iron but also influencing the primary proteins that govern iron homeostasis. Studies in ITP and AML models show that ELT treatment leads to a reduction of Transferrin Receptor 1 (TfR1) and an increase in the iron exporter Ferroportin (FPN-1), effectively decreasing iron import while increasing its export from the cell.[14][15]
The "Shuttling" Mechanism
When combined with other iron chelators, ELT can exhibit a synergistic effect. A proposed "shuttling" mechanism suggests that ELT, due to its high cell permeability, accesses intracellular iron, forms a complex, and transports it out of the cell.[2][3] In the extracellular space, it can then donate this iron to a less permeant but high-affinity chelator like deferasirox (DFX).[2][4][14] This is supported by findings that ELT enhances iron mobilization when combined with the otherwise ineffective extracellular chelator CP40.[2]
Experimental Protocols
The investigation of ELT's iron-chelating properties relies on a set of established cellular and biochemical assays.
Cell Culture and Iron Loading
-
Cell Lines: Human cell lines such as HuH7 (hepatocyte), H9C2 (cardiomyocyte), and K562 (erythroleukemia) are commonly used.[2][16]
-
Protocol: Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂). To induce a state of iron overload for chelation experiments, cells are incubated with an iron source. A common method is to supplement the culture medium with Ferric Ammonium Citrate (FAC) at concentrations like 50µM.[17] An alternative is to culture cells in media with high concentrations of fetal bovine serum (e.g., two 10-hour changes of 10% FBS-containing media), which serves as a natural source of transferrin-bound iron.[2]
Measurement of Intracellular Iron
-
Ferrozine Assay: This is a colorimetric method for quantifying total intracellular iron.
-
Cell Lysis: After treatment with ELT or control, cells are washed and lysed.
-
Iron Release: An acidic releasing agent is added to the lysate to liberate iron from proteins.
-
Reduction: A reducing agent is used to convert all liberated iron to the ferrous (Fe²⁺) state.
-
Chelation & Detection: Ferrozine is added, which forms a stable, magenta-colored complex with Fe²⁺. The absorbance is measured spectrophotometrically (e.g., at 562 nm).[18]
-
Normalization: Iron content is calculated based on a standard curve and normalized to the total protein content of the cell lysate.[2]
-
-
Calcein-AM Fluorescence Assay: This method measures the labile (chelatable) iron pool.
-
Probe Loading: Cells are incubated with Calcein-AM, a membrane-permeable, non-fluorescent molecule.[16]
-
Activation: Intracellular esterases cleave the acetoxymethyl (AM) group, trapping the now-fluorescent Calcein within the cell.
-
Quenching: Labile intracellular iron binds to and quenches Calcein's fluorescence.
-
Measurement: The addition of a cell-permeable chelator like ELT removes iron from Calcein, causing a de-quenching and an increase in fluorescence. The rate and magnitude of this fluorescence recovery are proportional to the chelator's ability to access and bind the labile iron pool.[11][16][19]
-
Measurement of Intracellular Ferritin
-
Protocol: Cellular ferritin levels are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[2] Cell lysates are prepared and added to plates pre-coated with anti-ferritin antibodies. A secondary antibody conjugate and substrate are used to generate a colorimetric signal, which is proportional to the ferritin concentration.
Measurement of Reactive Oxygen Species (ROS)
-
Protocol: Intracellular ROS is measured using fluorescent probes like 2',7'–dichlorofluorescin diacetate (DCFDA).
-
Loading: Cells are loaded with the probe.
-
Oxidation: Intracellular ROS oxidizes the probe to the highly fluorescent 2',7'–dichlorofluorescein (DCF).
-
Detection: The rate of increase in fluorescence is measured over time using a fluorescence plate reader (e.g., excitation ~504 nm, emission ~526 nm), providing a kinetic measure of ROS generation.[2] The inhibitory effect of ELT is seen as a rapid flattening of the fluorescence curve.
-
Implications and Future Directions
The potent iron-chelating property of this compound has several significant implications:
-
Therapeutic Potential in Iron Overload: ELT's ability to mobilize cellular iron, particularly from cardiomyocytes, and its synergistic action with other chelators suggest a potential role in treating transfusional iron overload conditions, although this requires further clinical investigation.[2][4]
-
Hematopoiesis in Bone Marrow Failure: In conditions like aplastic anemia and myelodysplastic syndrome, where iron overload can be detrimental to hematopoiesis, ELT's chelating effect may contribute to its efficacy beyond TPO-R stimulation by protecting hematopoietic stem cells from iron-related oxidative damage.[5][6]
-
Anti-Leukemic Effects: Tumor cells often have a high iron requirement. By reducing intracellular iron availability, ELT has been shown to inhibit the proliferation of leukemia cells and induce differentiation, suggesting a potential anti-neoplastic application.[8][14][20]
-
Clinical Monitoring: The risk of inducing iron deficiency is a critical consideration in patients on long-term ELT therapy. Regular monitoring of iron status (including ferritin) is warranted, especially in pediatric patients or those with suboptimal responses at higher doses.[1][10] Iron supplementation may be necessary to manage this effect without discontinuing therapy.[6]
References
- 1. Outcomes of this compound Treatment and Development of Iron Deficiency in Children with Immune Thrombocytopenia in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a powerful chelator of cellular or extracellular iron(III) alone or combined with a second chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. Iron chelating properties of this compound: Investigating its role in thalassemia-induced osteoporosis | PLOS One [journals.plos.org]
- 5. This compound mobilizes iron in patients with aplastic anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term this compound for bone marrow failure depletes iron - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound irons out kinks in hematopoiesis | MDedge [mdedge.com]
- 8. This compound inhibits the proliferation of leukemia cells via reduction of intracellular iron and induction of differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits the proliferation of leukemia cells via reduction of intracellular iron and induction of differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Dose-dependent effects of this compound iron chelation on platelet formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: a powerful chelator of cellular or extracellular iron(III) alone or combined with a second chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. This compound in paediatric immune thrombocytopenia: Iron metabolism modulation in mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Iron chelating properties of this compound: Investigating its role in thalassemia-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical tools for detecting Fe ions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulation of iron metabolism by iron chelation regulates intracellular calcium and increases sensitivity to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Eltrombopag's effect on cellular lineages beyond platelets in aplastic anemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltrombopag, a small molecule thrombopoietin receptor (TPO-R) agonist, has demonstrated significant efficacy in treating aplastic anemia, extending beyond its primary role in stimulating megakaryopoiesis. This technical guide provides an in-depth analysis of this compound's effects on various cellular lineages, including hematopoietic stem and progenitor cells (HSPCs), as well as its immunomodulatory functions. We present detailed experimental protocols for assessing these effects, quantitative data from key clinical studies, and visualizations of the underlying signaling pathways to offer a comprehensive resource for the scientific community.
Introduction
Aplastic anemia is a rare and serious bone marrow failure disorder characterized by pancytopenia.[1] While immunosuppressive therapy (IST) is a standard treatment, a significant number of patients are refractory or relapse.[2] this compound was initially developed to stimulate platelet production but has shown remarkable efficacy in promoting trilineage hematopoietic recovery in aplastic anemia patients.[1][2][3] This has led to its approval for use in refractory severe aplastic anemia and in combination with IST as a first-line treatment.[4][5] This guide explores the mechanisms and clinical evidence behind this compound's broad hematopoietic and immunomodulatory effects.
Effects on Hematopoietic Stem and Progenitor Cells (HSPCs)
This compound directly stimulates the proliferation and differentiation of HSPCs, contributing to the recovery of all blood cell lineages.[1][2] Studies have shown that this compound treatment leads to an increase in bone marrow cellularity and the number of CD34+ progenitor cells.[5]
Expansion of Specific HSPC Subpopulations
Research indicates that this compound preferentially expands specific subsets of HSPCs. In a study of aplastic anemia patients, those treated with this compound in combination with cyclosporine showed a significantly higher number of multipotent progenitor (MPP) cells compared to those treated with immunosuppressive therapy alone.[6]
Trilineage Hematopoietic Recovery: Quantitative Data
Clinical trials have consistently demonstrated this compound's ability to induce responses across erythroid, myeloid, and megakaryocytic lineages.
| Study/Cohort | Patient Population | Treatment | Overall Response Rate (ORR) | Trilineage Response | Bilineage Response | Unilineage Response | Reference |
| Olnes et al. (2012) - Initial Cohort | Refractory Severe Aplastic Anemia (n=25) | This compound | 44% (11/25) | - | - | - | [1] |
| Olnes et al. (2012) - Full Cohort | Refractory Severe Aplastic Anemia (n=43) | This compound | 40% (17/43) | 1/17 | 4/17 | 12/17 | [3] |
| French Nationwide Survey - ATG-naïve | Severe Aplastic Anemia (n=11) | This compound (First-line) | 64% | 27% | - | - | [7] |
| French Nationwide Survey - Relapsed/Refractory | Severe Aplastic Anemia (n=35) | This compound | 74% | 34% | - | - | [7] |
| Winkler et al. (Fixed Dose Study) | Refractory Severe Aplastic Anemia (n=39) | This compound (150 mg) | 49% (19/39) | - | More frequent than in ramp-up study | - | [5] |
| Townsley et al. (First-line Combination) - Cohort 3 | Treatment-naïve Severe Aplastic Anemia | This compound + IST | 95% | - | - | - | [4] |
| Konishi et al. (2019) | Aplastic Anemia (n=11) | This compound | 55% | 4/11 | - | 2/11 (platelet) | [8] |
| Desmond et al. (2020) | Moderate Aplastic Anemia / Unilineage Cytopenias (n=34) | This compound | 50% (17/34) | - | 8/13 (eligible for both erythroid and platelet) | - | [9][10] |
Table 1: Summary of Clinical Trial Data on this compound's Efficacy in Aplastic Anemia.
Immunomodulatory Effects
Beyond direct stimulation of hematopoiesis, this compound exerts immunomodulatory effects that may contribute to its efficacy in the autoimmune environment of aplastic anemia. These effects include the modulation of regulatory T cells (T-regs) and the secretion of cytokines like transforming growth factor-β (TGF-β).[5][11][12] this compound may also influence the balance of Fcγ receptors on phagocytes.[12]
Signaling Pathways and Mechanisms of Action
This compound's pleiotropic effects are mediated through several signaling pathways.
TPO-R/c-Mpl Signaling Cascade
This compound binds to the transmembrane domain of the thrombopoietin receptor (c-Mpl), activating downstream signaling cascades, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways. This activation promotes the proliferation and differentiation of hematopoietic cells.
Caption: TPO-R Signaling Pathway Activated by this compound.
TET2 Inhibition
A novel mechanism of action for this compound involves the inhibition of the TET2 dioxygenase enzyme. This action, independent of its iron-chelating properties, may contribute to the expansion of hematopoietic stem and progenitor cells by mimicking a state of TET2 loss while simultaneously activating the TPO receptor.
Caption: this compound's Dual Mechanism on HSPC Expansion.
Experimental Protocols
Immunophenotyping of HSPCs by Flow Cytometry
This protocol outlines the identification and quantification of various HSPC subpopulations from bone marrow aspirates.
6.1.1 Materials
-
Bone marrow aspirate (25 mL)
-
Ficoll-Paque for mononuclear cell separation
-
CD34 MicroBead Kit for magnetic cell sorting
-
Fluorochrome-conjugated antibodies (see Table 2)
-
Flow cytometer (8-color or more)
Table 2: Antibody Panel for HSPC Immunophenotyping
| Marker | Fluorochrome | Target Cell Population(s) |
| CD34 | Varies | All HSPCs |
| CD38 | Varies | Differentiates primitive vs. committed progenitors |
| CD45RA | Varies | Differentiates lymphoid and myeloid progenitors |
| CD90 | Varies | Hematopoietic Stem Cells (HSCs) |
| CD49f | Varies | HSCs |
| CD10 | Varies | Multilymphoid Progenitor (MLP) |
| CD7 | Varies | MLP |
| CD135 | Varies | Common Myeloid Progenitor (CMP), Granulocyte-Monocyte Progenitor (GMP) |
6.1.2 Procedure
-
Isolate mononuclear cells from the bone marrow aspirate using density gradient centrifugation.
-
Enrich for CD34+ cells using magnetic-activated cell sorting (MACS).
-
Stain the enriched CD34+ cells with the antibody panel listed in Table 2.
-
Acquire data on a multicolor flow cytometer.
-
Analyze the data using a sequential gating strategy to identify the following populations:
-
HSC: CD34+ CD38- CD45RA- CD90+ CD49f+
-
MPP: CD34+ CD38- CD45RA- CD90- CD49f-
-
MLP: CD34+ CD38+ CD45RA+ CD10+ CD7-
-
CMP: CD34+ CD38+ CD45RA- CD135+ CD10- CD7-
-
GMP: CD34+ CD38+ CD45RA+ CD135+ CD10- CD7-
-
MEP: CD34+ CD38+ CD45RA- CD135- CD10- CD7-
-
Caption: Experimental Workflow for HSPC Analysis.
Colony-Forming Unit (CFU) Assay
This assay assesses the functional capacity of hematopoietic progenitors to proliferate and differentiate into colonies of mature cells.
6.2.1 Materials
-
Purified bone marrow CD34+ cells
-
Methylcellulose-based medium (e.g., MethoCult™)
-
Cytokine cocktail (e.g., SCF, TPO, IL-3, EPO, GM-CSF, G-CSF)
-
35 mm culture dishes
-
Humidified incubator (37°C, 5% CO2)
6.2.2 Procedure
-
Prepare a single-cell suspension of purified CD34+ cells.
-
Add the cells to the methylcellulose medium containing the appropriate cytokine cocktail.
-
Plate the cell/medium mixture in triplicate into 35 mm culture dishes.
-
Incubate for 14 days in a humidified incubator.
-
Enumerate and classify colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) using an inverted microscope based on their morphology.
Conclusion
This compound has emerged as a transformative therapy for aplastic anemia, demonstrating a profound ability to stimulate multi-lineage hematopoietic recovery. Its mechanisms of action are multifaceted, involving direct stimulation of HSPCs through TPO-R signaling and TET2 inhibition, as well as immunomodulatory effects that may help restore a more favorable bone marrow microenvironment. The experimental protocols and data presented in this guide provide a framework for further research into the nuanced effects of this compound and the development of next-generation therapies for bone marrow failure syndromes.
References
- 1. This compound restores trilineage hematopoiesis in refractory severe aplastic anemia that can be sustained on discontinuation of drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in aplastic anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Current evidence and the emerging role of this compound in severe aplastic anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of this compound in severe aplastic anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. Nationwide survey on the use of this compound in patients with severe aplastic anemia: a report on behalf of the French Reference Center for Aplastic Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of this compound in patients with aplastic anemia in real-world experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound for patients with moderate aplastic anemia or uni-lineage cytopenias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Immunomodulating Properties of this compound in Aplastic Anemia following Autologous Stem Cell Transplant: Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound in Immune Thrombocytopenia, Aplastic Anemia, and Myelodysplastic Syndrome: From Megakaryopoiesis to Immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Basis for Eltrombopag's Species Specificity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular underpinnings of the species-specific activity of Eltrombopag, a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist. A comprehensive understanding of this specificity is critical for preclinical model selection and the interpretation of pharmacodynamic and toxicological data in drug development.
Introduction: The Clinical Significance of this compound and Its Species Specificity
This compound is an orally bioavailable drug approved for the treatment of thrombocytopenia in various clinical settings.[1][2] It functions by binding to and activating the thrombopoietin receptor (TPO-R), also known as c-Mpl, mimicking the effects of the endogenous ligand, thrombopoietin.[3] This activation stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, leading to an increase in platelet production.[3][4]
A crucial aspect of this compound's pharmacology is its marked species specificity. The drug is pharmacologically active in humans and chimpanzees but is inactive in other species, including mice and other rodents commonly used in preclinical studies.[5][6] This guide will dissect the molecular basis for this phenomenon, providing quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.
The Central Role of the c-Mpl Transmembrane Domain
The species-specific activity of this compound is not due to differences in the extracellular ligand-binding domain of c-Mpl, where TPO binds. Instead, the critical determinant lies within the transmembrane domain of the receptor.[3] this compound binds to a site distinct from TPO, allowing for a non-competitive and potentially additive effect on megakaryopoiesis.[5]
The His499 Residue: A Molecular Switch for this compound Activity
The key to this compound's species specificity is a single amino acid residue at position 499 in the transmembrane domain of the c-Mpl receptor. In humans and chimpanzees, this residue is a histidine (His499) . In contrast, in murine and other this compound-insensitive species, this position is occupied by a leucine (Leu) .[7] The presence of His499 is essential for this compound binding and subsequent receptor activation. Another critical residue for the binding and activation of the receptor by this compound is tryptophan 491 (W491).[7]
Quantitative Data on this compound's Species-Specific Activity
The following tables summarize the quantitative data from in vitro and in vivo studies, highlighting the differential response to this compound between species.
Table 1: In Vitro Activity of this compound on c-Mpl Expressing Cells
| Parameter | Human c-Mpl | Murine c-Mpl | Reference(s) |
| Binding Affinity (Kd) | Binding Confirmed | No Binding Detected | [7] |
| EC50 (Cell Proliferation) | ~0.03 µM (Ba/F3-hMpl cells) | No activity | [5] |
| EC50 (STAT Activation) | 0.27 µM (Ba/F3-hMpl cells) | No activity | [5] |
| EC50 (Megakaryocyte Differentiation) | 30-300 nM | No activity | [5] |
Table 2: In Vivo Platelet Response to this compound
| Species | Dosage | Observation | Reference(s) |
| Chimpanzee | 10 mg/kg/day for 5 days | ~1.5 to 2-fold increase in platelet count | [5] |
| Human (ITP Patients) | 30 mg/day | 28% of patients reached platelet count ≥50 x 10⁹/L by day 43 | [3][8] |
| 50 mg/day | 70% of patients reached platelet count ≥50 x 10⁹/L by day 43 | [3][8] | |
| 75 mg/day | 81% of patients reached platelet count ≥50 x 10⁹/L by day 43 | [3][8] | |
| Mouse | Not applicable | No thrombopoietic effect observed | [6] |
Signaling Pathways Activated by this compound
Upon binding to the human or chimpanzee c-Mpl receptor, this compound induces a conformational change that leads to the activation of intracellular signaling cascades. The primary pathways involved are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathways.[3][4]
The JAK/STAT Pathway
This compound binding leads to the activation of JAK2, which in turn phosphorylates STAT5. Phosphorylated STAT5 dimerizes, translocates to the nucleus, and acts as a transcription factor to promote the expression of genes involved in megakaryocyte proliferation and differentiation.[5][9]
This compound-induced JAK/STAT signaling pathway.
The MAPK/ERK Pathway
Activation of the c-Mpl receptor by this compound also triggers the MAPK/ERK signaling cascade, which plays a role in cell proliferation and survival.[9]
This compound-induced MAPK/ERK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the species specificity of this compound.
Cell Proliferation Assay Using Ba/F3 Cells
This assay is used to determine the ability of this compound to stimulate the proliferation of cells dependent on c-Mpl signaling. Murine Ba/F3 cells, which are IL-3 dependent, are transfected to express either the human c-Mpl (hMpl) or murine c-Mpl (mMpl).
Materials:
-
Ba/F3 cells stably transfected with hMpl or mMpl
-
RPMI 1640 medium with 10% fetal bovine serum (FBS)
-
Murine IL-3
-
This compound
-
96-well plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Culture Ba/F3-hMpl and Ba/F3-mMpl cells in RPMI 1640 with 10% FBS and murine IL-3.
-
Wash cells three times with IL-3-free medium to remove residual cytokine.
-
Resuspend cells in IL-3-free medium and seed in a 96-well plate at a density of 5 x 10³ cells/well.
-
Add this compound at various concentrations (e.g., 0.001 to 10 µM) to triplicate wells. Include a positive control (IL-3) and a negative control (medium only).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the EC50 value for this compound in each cell line.
Western Blot for STAT5 Phosphorylation
This method is used to detect the activation of the JAK/STAT pathway by assessing the phosphorylation of STAT5.
Materials:
-
TPO-dependent cell line (e.g., UT-7/TPO) or primary CD34+ cells
-
This compound
-
Recombinant human TPO (rhTPO) as a positive control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blotting apparatus
Protocol:
-
Starve cells of cytokines for 4-6 hours.
-
Treat cells with this compound (e.g., 1 µM) or rhTPO (e.g., 50 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in lysis buffer on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-STAT5 antibody as a loading control.
Site-Directed Mutagenesis of c-Mpl
This technique is used to change the histidine at position 499 in human c-Mpl to a leucine (H499L) and vice versa in murine c-Mpl (L499H) to confirm the role of this residue in this compound's activity.
Materials:
-
Expression vector containing human or murine c-Mpl cDNA
-
Mutagenic primers containing the desired nucleotide change
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
-
DNA sequencing services
Protocol:
-
Design and synthesize complementary mutagenic primers encoding the H499L or L499H mutation.
-
Perform PCR using the c-Mpl expression vector as a template and the mutagenic primers with a high-fidelity DNA polymerase.
-
Digest the parental, methylated template DNA with DpnI for 1-2 hours at 37°C.
-
Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Plate the transformed cells on selective agar plates and incubate overnight.
-
Isolate plasmid DNA from several colonies.
-
Sequence the entire c-Mpl coding region to confirm the desired mutation and the absence of other mutations.
-
Use the mutated constructs to transfect Ba/F3 cells and perform proliferation assays as described in section 5.1.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of experiments used to determine the molecular basis of this compound's species specificity.
Logical workflow for identifying the molecular basis of species specificity.
Conclusion
The species specificity of this compound is a well-defined phenomenon, attributable to the presence of a histidine residue at position 499 in the transmembrane domain of the human and chimpanzee c-Mpl receptor. This molecular distinction renders the drug inactive in species lacking this specific amino acid, such as mice. This knowledge is paramount for the design and interpretation of preclinical studies and underscores the importance of using appropriate animal models or in vitro systems expressing the human receptor to accurately predict the clinical efficacy and safety of this compound and other c-Mpl-targeting agents. The experimental approaches outlined in this guide provide a robust framework for investigating the molecular basis of drug-target interactions and species-specific responses in drug discovery and development.
References
- 1. youtube.com [youtube.com]
- 2. emergencydrug.com [emergencydrug.com]
- 3. This compound, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Preclinical Activity of this compound (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MPL mutations in essential thrombocythemia uncover a common path of activation with this compound dependent on W491 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in immune thrombocytopenia: efficacy review and update on drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
Eltrombopag's Modulation of AKT and ERK Signaling in Megakaryopoiesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eltrombopag, a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist, has emerged as a critical therapeutic agent for thrombocytopenia. Its mechanism of action involves the stimulation of megakaryopoiesis, the process of platelet production. Central to this process is the activation of intracellular signaling cascades, prominently the AKT and ERK pathways. This technical guide provides an in-depth analysis of this compound's influence on these pathways, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling networks involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of hematology, oncology, and drug development.
Introduction
Megakaryopoiesis is a complex and tightly regulated process involving the differentiation and maturation of hematopoietic stem cells (HSCs) into megakaryocytes, which in turn produce platelets. Thrombopoietin (TPO) is the primary cytokine that governs this process by binding to its receptor, c-Mpl, expressed on the surface of these cells.[1][2][3] this compound mimics the action of endogenous TPO by binding to the transmembrane domain of the c-Mpl receptor, leading to its activation and the initiation of downstream signaling.[3][4][5] This activation triggers multiple signaling pathways, including the Janus kinase/signal transducers and activators of transcription (JAK/STAT), the phosphoinositide 3-kinase (PI3K)/AKT, and the extracellular signal-regulated kinase (ERK) pathways.[2][3] The balanced activation of these pathways is crucial for normal megakaryocyte development and platelet formation.[1][2]
This guide focuses specifically on the role of the AKT and ERK signaling pathways in this compound-mediated megakaryopoiesis, providing a detailed overview of the molecular mechanisms and experimental evidence.
This compound's Mechanism of Action on AKT and ERK Signaling
This compound's binding to the c-Mpl receptor induces a conformational change that leads to the activation of associated JAK2 kinases.[3] Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the c-Mpl receptor, creating docking sites for various signaling proteins. This initiates a cascade of events leading to the activation of the AKT and ERK pathways.[3]
The AKT pathway is primarily involved in cell survival, proliferation, and growth. Its activation in megakaryocytes promotes their proliferation and prevents apoptosis.[1] In contrast, the ERK pathway plays a significant role in cell differentiation and maturation.[1] Studies have shown that a balanced activation of both AKT and ERK is essential for effective proplatelet formation and platelet release.[1][2] An imbalance, such as the over-activation of AKT without a corresponding increase in ERK activation, can lead to the proliferation of immature megakaryocytes with defective platelet production, as observed with the TPO-mimetic romiplostim.[1][2][3] this compound, however, has been shown to promote a balanced activation of both pathways, leading to efficient megakaryocyte maturation and platelet generation.[1][2]
Signaling Pathway Diagram
References
- 1. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 3. This compound, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound – a novel approach for the treatment of chronic immune thrombocytopenic purpura: review and safety considerations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Eltrombopag in In Vitro Cell Line Models for Thrombocytopenia Research
Introduction
Thrombocytopenia, a condition characterized by a low platelet count, poses a significant risk of bleeding. Eltrombopag is an orally bioavailable, small-molecule, non-peptide thrombopoietin (TPO) receptor agonist that stimulates platelet production.[1][2][3] It is approved for treating thrombocytopenia in conditions like immune thrombocytopenia (ITP) and aplastic anemia.[1][4] Understanding its mechanism of action is crucial for optimizing therapy and developing new treatments. In vitro models using primary human hematopoietic stem cells (HSCs) are essential for this research, as this compound's activity is specific to human and primate cells.[3] These models allow for detailed investigation into the signaling pathways and cellular processes that drive megakaryopoiesis and platelet formation.
Principle of the Method
Unlike endogenous TPO, which binds to the extracellular domain of the TPO receptor (c-Mpl), this compound interacts with the transmembrane domain.[3][5][6] This binding activates the c-Mpl receptor, initiating a cascade of intracellular signaling pathways.[2][7] The primary pathways involved are the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol-3-kinase (PI3K)/AKT, and mitogen-activated protein kinase (MAPK)/ERK pathways.[1][2][8] The balanced activation of these pathways, particularly AKT and ERK, is crucial for promoting the full differentiation and maturation of megakaryocytes, the precursors to platelets, and subsequent proplatelet formation.[1][4][9]
Applications
-
Investigating the dose-dependent effects of this compound on megakaryocyte proliferation and differentiation.
-
Elucidating the specific signaling pathways activated by this compound in hematopoietic progenitor cells.
-
Assessing the capacity of mature megakaryocytes to form proplatelets and release functional platelets ex vivo.[1][8]
-
Comparing the mechanisms of this compound with other TPO receptor agonists, such as Romiplostim.[1]
-
Studying the potential of this compound to stimulate megakaryopoiesis in bone marrow cells from patients with hematological disorders like multiple myeloma.[10]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on megakaryocyte development as reported in key in vitro studies using human HSCs.
Table 1: this compound Dose-Response on Megakaryocyte Differentiation and Output
| This compound Concentration | Observation | Reference |
|---|---|---|
| 50 - 100 ng/mL | Failed to promote megakaryocyte differentiation. | [1] |
| 200 ng/mL | Promoted successful megakaryocyte differentiation. | [1] |
| 500 ng/mL | Resulted in a 2-fold increase in megakaryocyte output compared to 200 ng/mL. | [1] |
| 2000 ng/mL | Resulted in a 3-fold increase in megakaryocyte output compared to 200 ng/mL. |[1] |
Table 2: Effect of this compound on Proplatelet Formation and Colony Formation
| This compound Concentration | Metric | Observation | Reference |
|---|---|---|---|
| 50 - 100 ng/mL | Proplatelet Formation | No proplatelet formation observed. | [1] |
| 500 - 2000 ng/mL | Proplatelet Formation | Stimulated proplatelet formation by 4-fold compared to 10 ng/mL TPO. | [6][8] |
| 1 - 10 µM | Megakaryocyte Colonies (CFU-MK) | Significantly increased megakaryocyte colonies from CD34+ cells of multiple myeloma patients, equivalent to 50 ng/mL rhTPO. |[10] |
Signaling Pathways and Experimental Workflow
This compound stimulates megakaryopoiesis by activating key signaling pathways downstream of the c-Mpl receptor. The diagram below illustrates this process.
Caption: this compound signaling cascade via the c-Mpl receptor.
The general experimental procedure for evaluating this compound in vitro follows a structured workflow from primary cell isolation to functional and molecular analysis.
References
- 1. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound choline? [synapse.patsnap.com]
- 3. This compound – a novel approach for the treatment of chronic immune thrombocytopenic purpura: review and safety considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. This compound, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a potent stimulator of megakaryopoiesis | Haematologica [haematologica.org]
- 7. Elucidating the Mechanism of Action of the Attributed Immunomodulatory Role of this compound in Primary Immune Thrombocytopenia: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The non-peptide thrombopoietin receptor agonist this compound stimulates megakaryopoiesis in bone marrow cells from patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eltrombopag-Induced Megakaryocyte Differentiation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltrombopag is a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist that stimulates the proliferation and differentiation of megakaryocytes, the precursor cells to platelets.[1][2][3] This document provides a detailed protocol for an in vitro assay to assess the effects of this compound on the differentiation of human hematopoietic stem cells (HSCs) into mature megakaryocytes. Understanding the mechanism and efficacy of this compound in promoting megakaryopoiesis is crucial for its clinical application in treating thrombocytopenia and for the development of novel thrombopoietic agents.[1][2]
This compound binds to the transmembrane domain of the TPO receptor (c-Mpl), activating downstream signaling pathways, including JAK-STAT, PI3K/AKT, and MAPK/ERK.[3][4] This activation mimics the effects of endogenous TPO, leading to increased megakaryocyte maturation and platelet production.[3][4] This assay allows for the quantitative analysis of these effects in a controlled laboratory setting.
Signaling Pathway of this compound in Megakaryopoiesis
This compound exerts its effects by activating the c-Mpl receptor, which triggers a cascade of intracellular signaling events crucial for megakaryocyte development. The diagram below illustrates the key pathways involved.
Caption: this compound signaling cascade in megakaryopoiesis.
Experimental Workflow
The following diagram outlines the major steps of the this compound-induced megakaryocyte differentiation assay.
References
- 1. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 2. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound choline? [synapse.patsnap.com]
- 4. This compound, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Establishing an Eltrombopag Dose-Response Curve in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Eltrombopag is an orally bioavailable, small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist.[1] It functions by binding to the transmembrane domain of the TPO-R (also known as c-Mpl) on hematopoietic stem cells and megakaryocytes, stimulating their proliferation and differentiation, ultimately leading to increased platelet production.[2][3] Beyond its use in treating thrombocytopenia, this compound has been observed to have anti-proliferative effects on various cancer cell lines, often through mechanisms like iron chelation.[4][5] Establishing a dose-response curve is a critical first step in understanding the in vitro efficacy, potency (e.g., IC50 or EC50), and optimal concentration range of this compound for a specific cell type. This document provides a detailed protocol for generating such a curve using a common cell viability assay.
Principle of Action: TPO-R Signaling this compound mimics the action of endogenous thrombopoietin by activating the TPO-receptor.[6] This binding event triggers a cascade of intracellular signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2][3] Activation of JAK2 leads to the phosphorylation and activation of STAT proteins (STAT3 and STAT5), which then translocate to the nucleus to regulate gene expression related to cell proliferation and differentiation.[7][8] Other activated pathways include the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol-3-kinase (PI3K/AKT) pathways, which further support cell survival and growth.[2][9][10]
Caption: this compound signaling pathway.
Experimental Protocols
This section outlines the complete workflow for generating a dose-response curve, from cell preparation to final data analysis.
Caption: Experimental workflow for dose-response analysis.
Protocol 1: Cell Culture and Maintenance
Successful dose-response experiments depend on healthy, consistently growing cells. This protocol provides general guidelines.
-
Materials:
-
Appropriate cell line (e.g., HEL 92.1.7, K562 for hematologic studies; A549, HepG2 for solid tumor studies).[11]
-
Complete growth medium (e.g., RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).
-
Sterile tissue culture flasks and plates.
-
CO₂ incubator (37°C, 5% CO₂).
-
Trypan blue solution and hemocytometer or automated cell counter.
-
-
Procedure:
-
Maintain cell cultures in a 37°C incubator with 5% CO₂.
-
For adherent cells , passage them when they reach 80-90% confluency.
-
For suspension cells , maintain the cell density within the optimal range for the specific cell line (e.g., 0.5-1.0 x 10⁵ cells/mL for some leukemic lines) by adding fresh medium every 2-3 days.[12][13]
-
Before any experiment, assess cell viability using Trypan blue exclusion. Ensure viability is >95%.
-
Protocol 2: this compound Stock and Working Solutions
-
Materials:
-
This compound powder.
-
Dimethyl sulfoxide (DMSO).
-
Sterile microcentrifuge tubes.
-
Serum-free cell culture medium.
-
-
Procedure:
-
Stock Solution (e.g., 10 mM): Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve 5.65 mg of this compound (M.W. 564.6 g/mol ) in 1 mL of DMSO to get a 10 mM stock.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in serum-free medium. It is crucial to ensure the final DMSO concentration in the wells is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤0.5%).
-
Protocol 3: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15][16]
-
Materials:
-
Experimental Setup:
-
Cell Seeding:
-
Adherent Cells: Trypsinize and resuspend cells in complete medium. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate overnight to allow for cell attachment.
-
Suspension Cells: Resuspend cells to the desired density. Seed 10,000-50,000 cells per well in 100 µL of medium.[12]
-
-
Treatment:
-
Prepare a 2x concentration series of this compound in culture medium.
-
Add 100 µL of the 2x this compound dilutions to the appropriate wells to achieve a final volume of 200 µL.
-
Include "cells only" (untreated) and "vehicle control" (cells + highest concentration of DMSO) wells. Also include "medium only" wells for background subtraction.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.[11]
-
-
MTT Assay Procedure:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[15]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[15][16]
-
For Adherent Cells: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[14][16]
-
For Suspension Cells: Add 100 µL of a detergent-based solubilizing solution to each well without removing the medium, or centrifuge the plate (500 x g for 5 min), carefully remove the supernatant, and then add 150 µL of DMSO.[15][16]
-
Gently pipette or place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.[16]
-
Data Presentation and Analysis
-
Calculate Percent Viability:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percent viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
-
Plot Dose-Response Curve:
-
Plot the Percent Viability (Y-axis) against the log of the this compound concentration (X-axis).
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism to fit the curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability/growth).
-
Quantitative Data Summary
The inhibitory concentration (IC50) of this compound varies significantly across different cell lines, indicating cell-type-specific effects.
| Cell Line Category | Cell Line(s) | This compound IC50 | Reference(s) |
| Solid Tumors | A549, EKVX, HepG2, etc. | 5.7 to 14 µg/mL | [11] |
| Hematologic Tumors | U937, ML-2, K562, etc. | 5.6 to 15.4 µg/mL | [11] |
| Ewing Sarcoma | A673, CHLA10, TC32, etc. | 2.7 to 10.6 µM | [4] |
Note: The anti-proliferative effects in many cancer cell lines are thought to be TPO-R independent and mediated by iron chelation.[4][5] In contrast, for megakaryocytic progenitor cells, this compound stimulates proliferation, and an EC50 (effective concentration) would be determined. For example, EC50 values for the differentiation of bone marrow precursor cells are in the range of 30–300 nM.[7]
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound choline? [synapse.patsnap.com]
- 3. This compound, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the proliferation of Ewing sarcoma cells via iron chelation and impaired DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the proliferation of leukemia cells via reduction of intracellular iron and induction of differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Diolamine? [synapse.patsnap.com]
- 7. Preclinical Activity of this compound (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. MTT assay overview | Abcam [abcam.com]
Application Note: A 3D Silk-Based Bone Marrow Model for Preclinical Evaluation of Eltrombopag
Audience: Researchers, scientists, and drug development professionals.
Introduction Eltrombopag is an orally bioavailable, non-peptide thrombopoietin receptor (TPO-R) agonist used to treat thrombocytopenia by stimulating platelet production.[1][2][3] It functions by binding to the transmembrane domain of the TPO receptor (also known as c-Mpl) on hematopoietic stem cells (HSCs) and megakaryocyte precursors, initiating downstream signaling cascades that promote proliferation and differentiation.[4][5][6] Recent studies have also uncovered a TPO-R-independent mechanism where this compound acts as an iron chelator, which may contribute to its stimulatory effects on hematopoiesis.[7][8]
Traditional 2D cell culture systems fail to replicate the complex, three-dimensional architecture and multicellular interactions of the native bone marrow niche, limiting their predictive value.[9][10] To address this, a miniaturized 3D bone marrow model utilizing a porous silk fibroin scaffold has been developed.[7][11] This biomimetic system reproduces key architectural and biological features of the bone marrow, providing a more physiologically relevant environment for studying megakaryopoiesis and platelet biogenesis ex vivo.[12][13] This application note details the protocols for utilizing this 3D silk-based model to study the effects of this compound, offering a robust platform for preclinical drug screening and personalized medicine.[7][14]
Key Signaling Pathways in this compound Action
This compound primarily activates the TPO receptor, mimicking the effects of endogenous thrombopoietin. This binding event triggers the phosphorylation and activation of several key downstream signaling pathways, including the JAK-STAT, PI3K-AKT, and MAPK-ERK pathways.[5][15][16] These cascades are crucial for the proliferation of progenitor cells and their differentiation into mature, platelet-producing megakaryocytes.[16][17] Notably, this compound's interaction with the receptor is distinct from TPO, potentially leading to synergistic effects and different signaling kinetics.[4][15][18]
Caption: this compound signaling cascade via the TPO receptor.
Experimental Workflow Overview
The overall process involves the fabrication of a porous silk sponge, which serves as the 3D scaffold. Hematopoietic stem and progenitor cells (HSPCs), typically CD34+, are isolated from sources like umbilical cord blood or peripheral blood.[19][20] These cells are then seeded into the silk scaffold and cultured in a specialized medium containing cytokines to induce differentiation towards the megakaryocyte lineage. This compound is introduced into the culture system, and its effects on megakaryocyte maturation and platelet generation are quantified using methods such as flow cytometry and microscopy.[7][17]
Caption: High-level experimental workflow for this compound studies.
Detailed Experimental Protocols
Protocol 1: Fabrication of Porous 3D Silk Scaffolds
This protocol is based on the salt-leaching method to create a porous sponge structure that mimics the trabecular bone of the marrow.[17][21][22]
-
Silk Fibroin Extraction:
-
Cut Bombyx mori silk cocoons into small pieces.[22]
-
Boil in a 0.02 M sodium carbonate (Na₂CO₃) solution for 30 minutes to remove the sericin protein.[22][23]
-
Rinse the resulting silk fibroin thoroughly with deionized water three times and let it air dry.[22][24]
-
Dissolve the dried fibroin in a 9.3 M lithium bromide (LiBr) solution at 60°C for 4 hours to create a concentrated silk solution.[22][23]
-
Dialyze this solution against deionized water for 48-72 hours using dialysis tubing (e.g., 3.5 kDa MWCO) to remove the LiBr.[22][23]
-
Centrifuge the final solution to remove any aggregates and determine the final concentration.[22]
-
-
Scaffold Fabrication (Salt Leaching):
-
Add granular NaCl particles (porogen) with a defined size range (e.g., 250–500 µm) to a mold.[21]
-
Pour the silk solution over the NaCl particles and allow it to dry overnight at room temperature.[17]
-
To induce a water-insoluble β-sheet structure, treat the scaffolds with methanol or by autoclaving.[22][24]
-
Immerse the dried scaffolds in deionized water for 2-3 days to leach out the salt, replacing the water periodically.[22][25]
-
The resulting porous silk sponge is trimmed to the desired size (e.g., to fit a 24-well plate), sterilized (e.g., by autoclaving), and stored until use.[17][24]
Protocol 2: Isolation and Culture of CD34+ HSPCs
-
Isolation:
-
Isolate CD34+ cells from human umbilical cord blood or peripheral blood using immunomagnetic cell sorting kits according to the manufacturer's instructions.[19] This provides a highly pure population of hematopoietic stem and progenitor cells.
-
-
Initial Culture:
Protocol 3: Seeding and Megakaryocyte Differentiation in the 3D Model
-
Scaffold Preparation: Pre-wet the sterile silk scaffolds in the culture medium for several hours before cell seeding.
-
Cell Seeding: Seed the cultured CD34+ HSPCs directly onto the top of the porous silk scaffolds. A typical density is 1x10⁵ to 5x10⁵ cells per scaffold.[17]
-
Differentiation Culture:
-
Culture the cell-seeded scaffolds for 10-13 days to allow for differentiation into mature megakaryocytes.[17][19]
-
The culture medium should contain TPO (e.g., 10 ng/mL) to drive megakaryopoiesis.[17] Other cytokines can be included in the initial days and then withdrawn to promote terminal differentiation.
-
Perform partial media changes every 2-3 days.
-
Protocol 4: this compound Treatment
-
After the initial differentiation period (e.g., Day 10 or 11), replace the medium with fresh medium containing the desired concentration of this compound.
-
Studies have used this compound concentrations ranging from 200 ng/mL to 500 ng/mL.[7][17] A dose-response curve is recommended.
-
Include a control group treated with TPO alone (e.g., 10 ng/mL) and a vehicle control.[7][26]
-
Continue the culture for an additional 2-3 days to assess the drug's effect on terminal megakaryocyte maturation and platelet release.
Protocol 5: Analysis of Megakaryopoiesis and Platelet Production
-
Cell Harvesting: Harvest cells from the scaffold by gentle flushing or enzymatic digestion. Platelet-like particles can be collected from the culture supernatant.
-
Flow Cytometry:
-
Stain cells with fluorescently-conjugated antibodies against megakaryocyte and platelet-specific surface markers, such as CD41a (integrin αIIb) and CD42b (glycoprotein Ibα).[7][27]
-
Analyze the percentage and total number of mature megakaryocytes (CD41a+/CD42b+).[27]
-
Quantify platelet-like particles in the supernatant based on their size (forward scatter) and expression of CD41a.
-
-
Microscopy:
-
Fix and embed a subset of scaffolds for histological analysis (e.g., H&E staining) or immunofluorescence to visualize cell morphology and distribution within the scaffold.
-
To quantify proplatelet formation, harvest live megakaryocytes, cytospin them onto slides, and count the percentage of cells extending long, filamentous proplatelet structures.[7][27]
-
Data Presentation: Quantitative Effects of this compound
Data from studies utilizing this 3D model demonstrate that this compound significantly enhances megakaryopoiesis and thrombopoiesis ex vivo. The results can be presented in a clear, tabular format for easy comparison.
Table 1: Effect of this compound on Megakaryocyte (MK) Output from Patient-Derived HSPCs Data derived from a study on patients with MYH9-related disease (MYH9-RD) and ANKRD26-related thrombocytopenia (ANKRD26-RT).[7][28]
| Patient Group | Treatment Condition | Fold Increase in Mature MK Output (vs. TPO alone) |
| MYH9-RD | 10 ng/mL TPO + 500 ng/mL this compound | ~2.0[28] |
| ANKRD26-RT | 10 ng/mL TPO + 500 ng/mL this compound | ~2.0[28] |
Table 2: Effect of this compound on Megakaryopoiesis from Healthy Control HSPCs Data derived from studies using cord blood-derived hematopoietic stem cells.[7][17][27]
| Parameter | Treatment Condition | Fold Increase (vs. Control) |
| CD41+/CD42b+ MK Output | 500 ng/mL this compound | ~1.5[27] |
| Proplatelet-Forming MKs | 500 ng/mL this compound | ~1.8[27] |
Conclusion
The 3D silk-based bone marrow model provides a powerful and physiologically relevant platform for studying the pharmacological effects of this compound.[7][29] Its ability to support the complete process of megakaryocyte differentiation and platelet biogenesis allows for a detailed investigation of drug mechanisms and efficacy.[12][17] This system is a significant improvement over 2D cultures and can be used for preclinical screening of novel thrombopoietic agents, exploring mechanisms of drug resistance, and advancing personalized medicine by testing patient-specific responses to therapy.[7][14][30]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. emergencydrug.com [emergencydrug.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: an update on the novel, non-peptide thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound choline? [synapse.patsnap.com]
- 6. This compound: Role in Cytopenias Following Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Miniaturized 3D bone marrow tissue model to assess response to Thrombopoietin-receptor agonists in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound irons out kinks in hematopoiesis | MDedge [mdedge.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Miniaturized 3D bone marrow tissue model to assess response to Thrombopoietin-receptor agonists in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Programmable 3D silk bone marrow niche for platelet generation ex vivo and modeling of megakaryopoiesis pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. emjreviews.com [emjreviews.com]
- 15. Preclinical Activity of this compound (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound maintains human hematopoietic stem and progenitor cells under inflammatory conditions mediated by IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Development of silk-based scaffolds for tissue engineering of bone from human adipose derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tissue-engineered 3D cancer-in-bone modeling: silk and PUR protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of Silk Fibroin Scaffolds by Using Indirect 3D-Bioprinting Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bone tissue engineering using 3D silk scaffolds and human dental pulp stromal cells epigenetic reprogrammed with the selective histone deacetylase inhibitor MI192 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Peer review in Miniaturized 3D bone marrow tissue model to assess response to Thrombopoietin-receptor agonists in patients | eLife [elifesciences.org]
- 27. haematologica.org [haematologica.org]
- 28. researchgate.net [researchgate.net]
- 29. Functionalized 3D scaffolds for engineering the hematopoietic niche - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Mini 3D Model of Human Bone Marrow Developed | Technology Networks [technologynetworks.com]
Application Notes and Protocols for In Vivo Animal Models for Testing Eltrombopag Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eltrombopag is a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production. A significant challenge in the preclinical in vivo evaluation of this compound is its species specificity; it is active on human and chimpanzee thrombopoietin receptors (c-Mpl) but not on those of common laboratory animals such as mice and rats.[1] This necessitates the use of specialized animal models that can support the growth and differentiation of human hematopoietic cells. The primary model for assessing this compound's efficacy in vivo is the human cell xenograft model, typically utilizing immunodeficient mice.
These application notes provide an overview of the relevant animal models, detailed experimental protocols, and expected outcomes based on preclinical studies.
In Vivo Animal Models
The most utilized in vivo model for this compound efficacy testing is the human hematopoietic stem cell (HSC) xenotransplant model using immunodeficient mice, such as the Non-Obese Diabetic/Severe Combined Immunodeficient (NOD/SCID) mouse.[2][3] These mice lack functional T and B cells, allowing for the engraftment of human cells without rejection.[3] By transplanting human HSCs (e.g., from umbilical cord blood) into these mice, a human hematopoietic system can be partially reconstituted, enabling the study of agents like this compound that target human cells.[1][2]
More advanced models, such as those using patient-derived xenografts (PDX) from individuals with hematological disorders like Myelodysplastic Syndromes (MDS), have also been developed to test this compound in a disease-specific context.[4]
Signaling Pathways Activated by this compound
This compound binds to the transmembrane domain of the human thrombopoietin receptor (c-Mpl), activating downstream signaling cascades that promote megakaryopoiesis and platelet production.[5] Key pathways include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, and the mitogen-activated protein kinase (MAPK)/ERK pathway.[6]
Caption: this compound signaling pathways.
Experimental Protocols
Protocol 1: Human HSC Xenotransplant Model for this compound Efficacy
This protocol describes the establishment of a human hematopoietic system in NOD/SCID mice and subsequent treatment with this compound to evaluate its effect on human thrombopoiesis.
Materials:
-
NOD/SCID mice (6-8 weeks old)
-
Human CD34+ hematopoietic stem cells (from umbilical cord blood)
-
This compound
-
Vehicle control (e.g., sterile water)
-
Total body irradiator
-
Flow cytometer
-
Antibodies for flow cytometry (human-specific CD41, CD45, CD34)
-
Anesthetic
Procedure:
-
Myeloablation: Sublethally irradiate NOD/SCID mice with 3.5 Gy total body irradiation to create space in the bone marrow for human cell engraftment.[1]
-
HSC Transplantation: Within 24 hours of irradiation, intravenously inject approximately 1-2 x 10^5 human CD34+ cells into the tail vein of each mouse.[1]
-
This compound Administration:
-
Monitoring:
-
Collect peripheral blood samples weekly via retro-orbital or tail vein bleeding.
-
Perform complete blood counts (CBCs) and flow cytometry to quantify human platelets (hCD41+), human white blood cells (hCD45+), and murine platelets.[2]
-
-
Endpoint Analysis:
-
At the end of the study (e.g., weeks 4, 5, or 9), euthanize mice.[1]
-
Harvest bone marrow from femurs and tibias.
-
Analyze bone marrow cells by flow cytometry for the presence of human hematopoietic stem and progenitor cells (hCD34+), human megakaryocytic lineage cells (hCD41+), and total human hematopoietic cells (hCD45+).[1][2]
-
Caption: Experimental workflow for this compound testing.
Data Presentation
Table 1: Efficacy of this compound in Human HSC Xenotransplant Model
| Parameter | This compound (50 mg/kg/day) | Vehicle Control | Fold Increase (this compound vs. Control) | Time Point | Reference |
| Peripheral Blood | |||||
| Human Platelets | - | - | ~3.6 | Week 4-5 | [2] |
| Human CD45+ Cells | - | - | ~1.8 | Week 9 | [1] |
| Bone Marrow | |||||
| Human CD45+ Cells | - | - | ~2.0 | Week 4 | [2] |
| Human CD34+ Cells | - | - | >1.5 | Week 4 | [2] |
| Human CD41+ Cells | - | - | ~1.8 | Week 4 | [2] |
Note: Fold increases are approximate values derived from published study data.
Table 2: Dosing Regimens for this compound in Preclinical and Clinical Settings
| Indication/Model | Starting Dose | Maximum Dose | Dosing Adjustment | Reference |
| Preclinical Models | ||||
| HSC Xenotransplant (Mice) | 50 mg/kg/day | Not specified | Daily gavage for 28 days | [1][2] |
| MDS Xenograft (Mice) | 50 mg/kg | Not specified | Daily treatment for 18 weeks | [4] |
| Clinical Trials (ITP) | ||||
| Adult ITP | 50 mg/day | 75 mg/day | Titrated based on platelet count | [7] |
| Pediatric ITP (Ages 6-17, Non-Asian) | 50 mg/day | 75 mg/day | Titrated based on platelet count | [8] |
| Pediatric ITP (Ages 1-5 or Asian) | 25 mg/day | 75 mg/day | Titrated based on platelet count | [8] |
Conclusion
The use of immunodeficient mice xenotransplanted with human hematopoietic stem cells provides a robust and essential platform for the in vivo evaluation of this compound's efficacy. These models allow for the direct assessment of the drug's thrombopoietic activity on human cells, offering valuable preclinical data to support clinical development. The protocols and data presented herein provide a framework for researchers to design and execute studies aimed at further understanding and optimizing the therapeutic potential of this compound.
References
- 1. ascopubs.org [ascopubs.org]
- 2. This compound, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recommendations for the use of NOD/SCID mouse model in autoimmune- and drug-induced thrombocytopenia: communication from the SSC of the ISTH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of hetrombopag, a novel orally active human thrombopoietin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 8. Modeling and Simulation Support this compound Dosing in Pediatric Patients With Immune Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Platelet Activation Following Eltrombopag Treatment Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing platelet activation in response to Eltrombopag treatment using flow cytometry. This method is crucial for understanding the in-vivo effects of this thrombopoietin receptor agonist on platelet function and ensuring its safe and effective use in clinical and research settings.
Introduction
This compound is an orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist that stimulates megakaryopoiesis and increases platelet production.[1][2][3] It is a vital treatment for chronic immune thrombocytopenia (ITP) and other conditions characterized by low platelet counts.[3][4] Given that endogenous TPO can potentiate platelet reactivity, it is essential to evaluate the effect of this compound on platelet activation to assess any potential pro-thrombotic risk.[5] Flow cytometry is a powerful tool for this assessment, allowing for the precise measurement of platelet activation markers on a single-cell level, even in thrombocytopenic patients.[5][6][7]
This protocol focuses on the use of whole blood flow cytometry to minimize artifactual platelet activation during sample preparation.[5] The primary markers for assessing platelet activation are P-selectin (CD62P), a marker of alpha-granule release, and the activated conformation of the glycoprotein IIb/IIIa complex (GPIIb/IIIa), detected by the PAC-1 antibody, which is crucial for platelet aggregation.[1][5][8]
Mechanism of Action of this compound
This compound mimics the effect of endogenous thrombopoietin (TPO) by binding to and activating the TPO receptor (c-Mpl) on megakaryocytes and their precursors.[2][4] This binding event triggers a cascade of intracellular signaling, primarily through the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, as well as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways.[4] This signaling promotes the proliferation and differentiation of megakaryocytes, ultimately leading to an increased production of platelets.[2][4]
Experimental Protocol
This protocol outlines the steps for assessing platelet activation in whole blood samples from patients before and after this compound treatment.
Materials
-
Anticoagulant: Acid-Citrate-Dextrose (ACD) or citrate.[9]
-
Agonists:
-
Antibodies:
-
Fixative: 1% formaldehyde or 1% paraformaldehyde in phosphate-buffered saline (PBS).[5][10]
-
Wash Buffer: PBS.
-
Flow Cytometer: A calibrated flow cytometer capable of detecting FITC, PE, and PE-Cy5 fluorescence.
Experimental Workflow
Step-by-Step Methodology
-
Blood Collection: Collect whole blood into tubes containing ACD or citrate anticoagulant using a careful venipuncture technique to avoid pre-activation.[11]
-
Sample Preparation:
-
Within 30 minutes of collection, dilute the whole blood 1:10 with PBS to minimize platelet aggregation.
-
Aliquot the diluted blood into separate tubes for resting and agonist-stimulated conditions.
-
-
Platelet Stimulation:
-
For stimulated samples, add ADP (final concentration 20 µM) or TRAP (final concentration 20 µM) and incubate for 5 minutes at room temperature.[5]
-
For resting samples, add an equal volume of PBS.
-
-
Antibody Staining:
-
Add the fluorochrome-conjugated antibodies (PAC-1-FITC, anti-CD62P-PE, and anti-CD42b-PE-Cy5) to all tubes.
-
Incubate for 15-20 minutes at room temperature in the dark.[10]
-
-
Fixation:
-
Flow Cytometric Analysis:
-
Acquire the samples on a calibrated flow cytometer.
-
Identify the platelet population by gating on CD42b-positive events.
-
Analyze the expression of PAC-1 and CD62P on the gated platelet population, recording both the percentage of positive cells and the mean fluorescence intensity (MFI).
-
Data Presentation
The following tables summarize the expected quantitative data based on published studies assessing platelet activation following this compound treatment in ITP patients.
Table 1: Platelet Parameters Before and After this compound Treatment
| Parameter | Baseline (Day 0) | Day 28 of Treatment | Healthy Controls |
| Platelet Count (x10⁹/L) | 32.5 ± 5.9 | Increased in responders | 246.4 ± 15.2 |
| Mean Platelet Volume (MPV) | No significant difference | No significant change | No significant difference |
| Immature Platelet Fraction (%) | 18.17 ± 2.61 | No significant change | 3.06 ± 0.57 |
Data synthesized from Psaila et al. (2012)[5][12]
Table 2: Platelet Activation Markers (Resting, No Agonist) Before and After this compound
| Marker | Baseline (Day 0) | Day 7 of Treatment | Day 28 of Treatment |
| P-selectin Expression | Higher than controls | Slight increase | Unchanged from baseline |
| Activated GPIIb/IIIa (PAC-1) | Higher than controls | Unchanged | Unchanged |
Data synthesized from Psaila et al. (2012)[1][5]
Table 3: Platelet Activation Markers (with Agonist Stimulation) Before and After this compound
| Agonist | Marker | Baseline (Day 0) | Day 28 of Treatment |
| High-Dose ADP | P-selectin Expression | Lower response than controls | Significantly lower than baseline |
| Activated GPIIb/IIIa (PAC-1) | No difference from controls | Significantly lower than baseline | |
| TRAP | P-selectin Expression | Lower response than controls | Slight increase in responders (not above controls) |
| Activated GPIIb/IIIa (PAC-1) | Lower response than controls | Slight increase in responders (not above controls) |
Data synthesized from Psaila et al. (2012)[1][5]
Interpretation of Results
Studies have consistently shown that while baseline platelet activation may be higher in ITP patients compared to healthy controls, this compound treatment does not lead to platelet hyper-reactivity.[5][13] In fact, a decrease in platelet reactivity to ADP has been observed after treatment.[1][5] The slight increase in reactivity to TRAP in patients who respond to this compound is likely attributable to the increased platelet count rather than an intrinsic change in platelet function.[5]
Conclusion
The flow cytometry protocol described provides a robust and sensitive method for assessing the impact of this compound on platelet activation. The evidence to date suggests that this compound effectively increases platelet counts without causing abnormal platelet activation or hyper-reactivity, supporting its favorable safety profile in the treatment of thrombocytopenia.[5][13] This protocol is a valuable tool for both clinical monitoring and further research into the effects of TPO-R agonists on platelet function.
References
- 1. ashpublications.org [ashpublications.org]
- 2. youtube.com [youtube.com]
- 3. emergencydrug.com [emergencydrug.com]
- 4. What is the mechanism of this compound choline? [synapse.patsnap.com]
- 5. In vivo effects of this compound on platelet function in immune thrombocytopenia: no evidence of platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratory markers of platelet activation and their clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Function of this compound-induced platelets compared to platelets from control patients with immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of JAK/STAT Pathway Activation by Eltrombopag
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eltrombopag is a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist that stimulates platelet production. It binds to the transmembrane domain of the TPO receptor (c-Mpl), initiating a signaling cascade that mimics the effects of endogenous TPO.[1][2] A primary mechanism of action for this compound is the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for the proliferation and differentiation of megakaryocytes.[1][3][4] This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the activation of the JAK/STAT pathway in response to this compound treatment.
Mechanism of Action: this compound and the JAK/STAT Pathway
This compound's interaction with the c-Mpl receptor leads to a conformational change in the receptor, which in turn activates associated Janus kinases, primarily JAK2.[5] This activation triggers the phosphorylation of the kinase itself and specific tyrosine residues on the intracellular domain of the c-Mpl receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[5] Upon recruitment, STATs are phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors, upregulating genes involved in megakaryocyte development and platelet production. Western blot is a powerful technique to detect the phosphorylation status of key proteins in this pathway, such as JAK2, STAT3, and STAT5, thereby providing a direct measure of pathway activation.
Data Presentation: Quantitative Analysis of JAK/STAT Pathway Activation
The following tables summarize representative quantitative data from Western blot analyses of cell lysates treated with this compound. The data is presented as a fold change in phosphorylation levels relative to an untreated control, as determined by densitometric analysis of the Western blot bands.
Table 1: Dose-Dependent Phosphorylation of STAT3 in Megakaryocytes Treated with this compound
| This compound Concentration (ng/mL) | p-STAT3 / Total STAT3 Ratio (Fold Change vs. Control) |
| 0 (Control) | 1.0 |
| 200 | 2.5 |
| 500 | 4.8 |
| 2000 | 7.2 |
Table 2: Dose-Dependent Phosphorylation of STAT5 in Megakaryocytes Treated with this compound
| This compound Concentration (ng/mL) | p-STAT5 / Total STAT5 Ratio (Fold Change vs. Control) |
| 0 (Control) | 1.0 |
| 200 | 3.1 |
| 500 | 5.9 |
| 2000 | 8.5 |
Note: The data presented in these tables are representative and intended for illustrative purposes. Actual results may vary depending on the experimental conditions, cell type, and reagents used.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture human megakaryocytic cell lines (e.g., HEL, CMK) or primary human CD34+ hematopoietic stem and progenitor cells in appropriate media and conditions until they reach the desired confluency or differentiation stage.
-
Starvation (Optional): To reduce basal phosphorylation levels, serum-starve the cells for 4-6 hours prior to this compound treatment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., 0, 200, 500, 2000 ng/mL).
-
Incubation: Remove the old media from the cells and add the media containing the different concentrations of this compound. Incubate the cells for the desired time points (e.g., 15, 30, 60 minutes) at 37°C in a CO2 incubator.
-
Cell Lysis: Following incubation, immediately place the culture plates on ice and proceed to the cell lysis protocol.
Protocol 2: Western Blot Analysis of JAK/STAT Phosphorylation
-
Cell Lysis and Protein Extraction:
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well or plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Take an equal amount of protein for each sample (e.g., 20-30 µg).
-
Add 4x Laemmli sample buffer to each protein sample.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples onto a polyacrylamide gel (e.g., 8-12% Tris-glycine gel).
-
Run the gel electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-STAT3 (Tyr705), anti-phospho-STAT5 (Tyr694), anti-phospho-JAK2 (Tyr1007/1008)) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Total Protein):
-
To normalize the phosphorylated protein levels, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.
-
After stripping, wash the membrane and re-block it.
-
Incubate the membrane with a primary antibody for the total, non-phosphorylated form of the protein of interest (e.g., anti-STAT3, anti-STAT5, anti-JAK2).
-
Repeat the washing, secondary antibody incubation, and detection steps.
-
-
Densitometric Analysis:
-
Quantify the band intensities for both the phosphorylated and total proteins using image analysis software (e.g., ImageJ).
-
Calculate the ratio of the phosphorylated protein to the total protein for each sample.
-
Normalize the ratios to the untreated control to determine the fold change in phosphorylation.
-
Visualizations
Caption: this compound-induced JAK/STAT signaling pathway.
Caption: Western blot experimental workflow.
References
- 1. Response of this compound in immune thrombocytopenia and acquired idiopathic aplastic anemia: A single-center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adults with immune thrombocytopenia who switched to avatrombopag following prior treatment with this compound or romiplostim: A multicentre US study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dose-dependent effects of this compound iron chelation on platelet formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of cytokines/chemokines and platelet activation markers in ITP treated with this compound | Article Information | J-GLOBAL [jglobal.jst.go.jp]
Eltrombopag: A Versatile Tool for In Vitro Studies of Hematopoietic Stem Cell Differentiation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Eltrombopag, a small-molecule thrombopoietin (TPO) receptor agonist, has emerged as a significant agent in the study of hematopoietic stem cell (HSC) biology. Its unique dual mechanism of action, involving both classical TPO receptor signaling and intracellular iron chelation, makes it a valuable tool for in vitro investigations into HSC differentiation and proliferation. These application notes provide a comprehensive overview of this compound's use in this context, complete with detailed protocols and a summary of its effects on various hematopoietic lineages.
Mechanism of Action
This compound primarily acts by binding to the transmembrane domain of the c-Mpl receptor (TPO receptor), mimicking the effects of endogenous TPO.[1][2][3] This interaction triggers downstream signaling cascades, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways, which are crucial for the proliferation and differentiation of hematopoietic progenitor cells.[2][3]
Notably, this compound's binding site on c-Mpl is distinct from that of TPO, allowing for synergistic effects.[3] Furthermore, this compound possesses intrinsic iron-chelating properties.[1][4] This chelation of intracellular iron has been shown to contribute to its stimulatory effects on hematopoiesis, independent of TPO receptor activation, by modulating metabolic pathways and gene expression in HSCs.[4][5] This dual activity provides a unique avenue for exploring the complex regulation of hematopoiesis.
Effects on Hematopoietic Lineages
In vitro studies have demonstrated this compound's ability to promote the differentiation of HSCs into multiple lineages:
-
Megakaryopoiesis: this compound robustly stimulates the differentiation of HSCs into megakaryocytes and subsequent platelet production.[4][6]
-
Erythropoiesis: The iron-chelating property of this compound has been shown to promote erythroid maturation.[1]
-
Multi-lineage Potential: this compound has been observed to support the expansion of multipotent progenitor cells and promote trilineage hematopoiesis, suggesting an effect on early-stage hematopoietic progenitors.[2][7][8]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and its observed effects on hematopoietic stem and progenitor cells in various in vitro studies.
| Cell Source | This compound Concentration | Key Findings | Reference |
| Human Cord Blood-derived HSCs | 50, 100, 200, 500, or 2000 ng/mL | Dose-dependent promotion of megakaryocyte differentiation and proplatelet formation. | [6] |
| Human Induced Pluripotent Stem Cells (iPSCs) | Not specified | Rescued erythropoiesis in a model of Diamond Blackfan Anemia. | [1] |
| Human CD34+ HSPCs | Not specified | Maintained HSPC survival and function under inflammatory conditions (IFN-γ). | [7] |
| Human Bone Marrow-derived Lin- CD34+CD38-CD49f+ HSCs | Not specified | Stimulated megakaryocytic and erythroid colony formation. | [4] |
| Human Umbilical Cord Blood CD34+ cells | Not specified | Enhanced expansion of HSCs/HPCs and promoted multi-lineage hematopoiesis. | [8] |
| Mesenchymal Stem/Stromal Cells (MSCs) | 15 µM and 50 µM | Increased proliferation and osteogenic differentiation of MSCs, enhancing their hematopoietic support ability. | [3] |
Experimental Protocols
Protocol 1: In Vitro Differentiation of Human HSCs into Megakaryocytes
This protocol is adapted from studies investigating the effects of this compound on megakaryopoiesis.[4][6]
1. Cell Source and Isolation:
- Obtain human hematopoietic stem cells from bone marrow or umbilical cord blood.
- Isolate CD34+ cells using immunomagnetic bead selection according to the manufacturer's instructions. For highly purified HSCs, further sorting for Lin- CD34+CD38-CD49f+ may be performed.[4]
2. Cell Culture:
- Culture purified HSCs in a serum-free medium supplemented with cytokines to support megakaryocyte differentiation (e.g., StemSpan™ SFEM with Megakaryocyte Expansion Supplement).
- Plate cells at a density of 1 x 10^5 cells/mL in a humidified incubator at 37°C and 5% CO2.
3. This compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Add this compound to the cell cultures at a final concentration ranging from 50 ng/mL to 2000 ng/mL.[6] A vehicle control (DMSO) should be included.
- Culture for 10-14 days, with media changes as required.
4. Assessment of Differentiation:
- Flow Cytometry: Analyze the expression of megakaryocyte-specific markers such as CD41a and CD42b.
- Colony-Forming Unit (CFU) Assay: Plate treated cells in a collagen-based or methylcellulose medium (e.g., MegaCult™-C) to assess the formation of megakaryocyte colonies (CFU-Mk).[4]
- Morphological Analysis: Examine cell morphology for characteristics of mature megakaryocytes, such as large size and multi-lobed nuclei.
Protocol 2: Colony-Forming Unit (CFU) Assay for Multi-lineage Differentiation
This protocol is a general method to assess the impact of this compound on the differentiation potential of HSCs into various hematopoietic lineages.[7][9]
1. Cell Preparation:
- Isolate human CD34+ HSPCs as described in Protocol 1.
- Pre-culture the cells for 7 days in a suitable expansion medium with or without this compound.[7][9]
2. Plating in Methylcellulose:
- Following the pre-culture period, collect and count the cells.
- Resuspend the cells in a methylcellulose-based medium (e.g., MethoCult™ H4435 Enriched) at a concentration of 300 cells per milliliter.[7][9]
- Plate the cell suspension in duplicate in 35 mm culture dishes.
3. Incubation and Colony Counting:
- Incubate the plates for 11-14 days in a humidified incubator at 37°C and 5% CO2.[7][9]
- Quantify the total number of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) using an inverted microscope.[7]
- Normalize the colony counts to the total number of cells plated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for studying its effects on HSC differentiation.
Caption: this compound's dual mechanism of action on hematopoietic stem cells.
Caption: A typical workflow for in vitro studies of this compound.
References
- 1. This compound Improves Erythroid Differentiation in a Human Induced Pluripotent Stem Cell Model of Diamond Blackfan Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Role in Cytopenias Following Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound increases the hematopoietic supporting ability of mesenchymal stem/stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombopoietin receptor-independent stimulation of hematopoietic stem cells by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombopoietin receptor-independent stimulation of hematopoietic stem cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. This compound, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound maintains human hematopoietic stem and progenitor cells under inflammatory conditions mediated by IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and purification of Eltrombopag active pharmaceutical ingredient (API) for research
For Research Use Only
Introduction
Eltrombopag is a non-peptide, orally bioavailable thrombopoietin (TPO) receptor agonist.[1] Chemically, it is known as 3′-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}-2′-hydroxy-3-biphenylcarboxylic acid.[1] It is utilized in therapeutic applications for the treatment of thrombocytopenia (abnormally low platelet counts) by stimulating the proliferation and differentiation of megakaryocytes, the precursor cells to platelets.[2] These protocols provide a detailed methodology for the synthesis, purification, and analysis of this compound active pharmaceutical ingredient (API) for research purposes. The most common synthetic route involves a diazotization-coupling reaction, followed by purification via recrystallization.[3]
Mechanism of Action
This compound functions by binding to the transmembrane domain of the thrombopoietin receptor, also known as c-Mpl, which is located on the surface of hematopoietic stem cells and megakaryocytes.[4][5] Unlike endogenous TPO, which binds to a different site, this compound's interaction with the receptor initiates a cascade of intracellular signaling.[6][7] This activation primarily stimulates the Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway.[4][5] Upon activation, JAK phosphorylates STAT proteins, which then dimerize and translocate to the nucleus to promote the transcription of genes responsible for cellular proliferation and differentiation.[4] Additionally, this compound activates other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways, which further support the survival and maturation of megakaryocytes, leading to increased platelet production.[4]
Experimental Protocols
The following protocols describe a common laboratory-scale synthesis and purification of this compound, typically isolated as its bisethanolamine (olamine) salt for improved stability and handling.
References
- 1. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. WO2015111085A2 - Processes for the preparation of this compound and pharmaceutically acceptable salts, solvates and intermediates thereof - Google Patents [patents.google.com]
- 3. US11161821B2 - Process for the preparation of this compound olamine and its intermediates - Google Patents [patents.google.com]
- 4. What is the mechanism of this compound choline? [synapse.patsnap.com]
- 5. What is the mechanism of this compound Diolamine? [synapse.patsnap.com]
- 6. This compound: an update on the novel, non-peptide thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarly.unair.ac.id [scholarly.unair.ac.id]
Application Notes and Protocols: Quality Control of Laboratory-Grade Eltrombopag
Introduction
Eltrombopag is a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist used to stimulate platelet production.[1] It functions by binding to the transmembrane domain of the TPO receptor (c-Mpl), initiating signaling cascades that lead to the proliferation and differentiation of megakaryocytes, the precursors to platelets.[2][3][4] For laboratory research and preclinical drug development, ensuring the quality, purity, and potency of this compound is critical for the reliability and reproducibility of experimental results. These application notes provide a comprehensive overview of the quality control parameters, analytical methods, and acceptance criteria for laboratory-grade this compound olamine, the common salt form used in pharmaceutical preparations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound olamine is fundamental for its proper handling, formulation, and quality assessment.
Table 1: Physicochemical Properties of this compound Olamine
| Parameter | Description |
| Appearance | Red to brown, non-hygroscopic crystalline solid.[5][6] |
| Chemical Name | 3'-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid – 2-aminoethanol (1:2).[1] |
| Molecular Formula | C₂₉H₃₆N₆O₆ (this compound Olamine).[7] |
| Molecular Weight | 564.63 g/mol (this compound Olamine).[7] |
| Solubility | Sparingly soluble in dimethyl sulfoxide (DMSO) and insoluble in methanol.[6][8] Practically insoluble in aqueous buffers across a physiological pH range.[5][6] |
| Polymorphism | This compound olamine exhibits polymorphism, with Form I being the consistently produced form during manufacturing.[5][6] |
This compound Signaling Pathway
This compound mimics the action of endogenous thrombopoietin by activating the TPO receptor, which in turn stimulates the JAK-STAT and MAPK signaling pathways, leading to increased platelet production.[4][9][10]
References
- 1. Stability Indicating UHPLC Method Development and Validation for Estimation of this compound and its Related Impurities in Tablet Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 2. iajps.com [iajps.com]
- 3. wjpps.com [wjpps.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Thrombopoietin-receptor agonists for adult patients with immune thrombocytopenia: a narrative review and an approach for managing patients fasting intermittently [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting low response to Eltrombopag in cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low or unexpected responses to Eltrombopag in cell culture experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vitro experiments with this compound.
Question 1: Why am I observing a low or no proliferative response to this compound in my cell line?
Answer: A low proliferative response to this compound can stem from several factors, ranging from the inherent biology of your cell line to specific experimental conditions. Here are key aspects to consider:
-
Cell Line Selection and c-Mpl Receptor Expression: this compound's primary mechanism of action is through the activation of the thrombopoietin receptor (TPO-R), also known as c-Mpl.[1][2] Cell lines that do not express c-Mpl will not exhibit a canonical proliferative response. For instance, multiple myeloma cell lines and primary CD138+ myeloma cells have been shown to lack MPL gene expression and, consequently, do not proliferate in response to this compound.[3]
-
Troubleshooting Step: Verify c-Mpl expression in your cell line at both the mRNA (RT-qPCR) and protein (Western Blot or Flow Cytometry) levels.
-
-
This compound Concentration and Dose-Response: The optimal concentration of this compound can vary significantly between cell types. While some studies show effects at nanomolar concentrations, others require micromolar ranges.[4][5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Troubleshooting Step: Test a wide range of this compound concentrations (e.g., 50 ng/mL to 2000 ng/mL) to establish a full dose-response curve.[6]
-
-
Off-Target Effects: this compound can exert effects independent of the c-Mpl receptor, primarily through iron chelation.[2][5] This can lead to anti-proliferative effects in certain cancer cell lines, such as Ewing sarcoma and leukemia cells, by impairing DNA replication.[5][7][8]
-
Troubleshooting Step: If you observe growth inhibition, consider investigating markers of DNA damage and cell cycle arrest. To confirm an iron chelation mechanism, you can try to rescue the phenotype by supplementing the culture medium with iron.
-
-
Species Specificity: this compound is species-specific and activates the c-Mpl receptor of humans and chimpanzees only.[8][9] It will not be effective in cell lines derived from other species, such as mice.
Question 2: My cells are showing signs of toxicity or unexpected differentiation. What could be the cause?
Answer: Unintended cellular responses can be due to the concentration of this compound, its off-target effects, or the specific culture conditions.
-
High Concentrations and Cell Viability: While generally well-tolerated in culture, very high concentrations of this compound may induce toxicity.
-
Troubleshooting Step: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your primary endpoint assay to identify concentrations that are cytotoxic. One study on ITP macrophages showed no significant decrease in viability at concentrations up to 50 µM.[4]
-
-
Induction of Differentiation: this compound is a potent inducer of megakaryocytic differentiation.[3][10] If you are working with hematopoietic stem or progenitor cells, a decrease in proliferation might be coupled with an increase in differentiation markers (e.g., CD41, CD61).
-
Troubleshooting Step: Analyze your cell population for markers of differentiation relevant to your cell type. For hematopoietic cells, this could include flow cytometry for surface markers or morphological analysis.
-
-
Iron Chelation and Cellular Stress: The iron chelation properties of this compound can induce cellular stress and activate DNA damage response pathways, which may manifest as toxicity or altered cellular phenotypes.[5]
Question 3: I am not observing the expected downstream signaling activation (e.g., pSTAT, pAKT). What should I check?
Answer: Lack of downstream signaling can point to issues with the experimental setup, the timing of analysis, or the specific signaling pathways active in your cells.
-
Kinetics of Signaling: The phosphorylation of signaling proteins like STAT3, STAT5, AKT, and ERK1/2 is often transient.[6][10] The timing of cell lysis after this compound stimulation is critical.
-
Troubleshooting Step: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak of phosphorylation for your target proteins.
-
-
Cell Culture Conditions: Ensure that your cell culture medium does not contain components that could interfere with E.g., high levels of cations in the media could potentially chelate this compound. This compound absorption is significantly reduced by polyvalent cations.[11]
-
Troubleshooting Step: Use a serum-free or defined medium if possible. If using serum, ensure lot-to-lot consistency. Avoid co-administration with dairy products or antacids in clinical contexts, and consider the impact of similar components in your culture medium.[11]
-
-
Differential Pathway Activation: this compound's binding to the transmembrane domain of c-Mpl can lead to signaling cascades that are similar but not identical to those activated by the endogenous ligand, TPO.[2] Some studies suggest that this compound may not activate the AKT pathway in the same manner as TPO or other TPO-R agonists like romiplostim.[10][12]
-
Troubleshooting Step: Analyze multiple downstream pathways (JAK/STAT, MAPK, AKT) to get a comprehensive picture of this compound-induced signaling in your specific cell system.
-
Quantitative Data Summary
The following tables summarize quantitative data from various cell culture experiments with this compound.
Table 1: this compound Concentrations and Effects on Cell Proliferation and Viability
| Cell Type | Concentration Range | Effect | Citation |
| Ewing Sarcoma Cell Lines | 2.7 µM - 10.6 µM (IC50) | Growth Inhibition | [5] |
| ITP Macrophages | 2, 6, 10, 20, 50 µM | No significant decrease in viability | [4] |
| Human Cord Blood HSCs | 50, 100, 200, 500, 2000 ng/mL | Dose-dependent promotion of megakaryocyte differentiation | [6] |
Table 2: this compound Effects on Cytokine Release and Protein Expression
| Cell Type | This compound Concentration | Measured Parameter | Result | Citation |
| ITP Macrophages | 6 µM | IL-6 Release | Significant Reduction | [4] |
| ITP Macrophages | 6 µM | TNF-α and IFN-γ Release | Significant Reduction | [4] |
| ITP Macrophages | 6 µM | IL-4 and IL-10 Release | Significant Increase | [4] |
| ITP Macrophages | 6 µM | iNOS Expression (M1 marker) | Significant Decrease | [4] |
| ITP Macrophages | 6 µM | CD206 Expression (M2 marker) | Significant Increase | [4] |
Key Experimental Protocols
This section provides detailed methodologies for common experiments involving this compound.
Protocol 1: Assessment of this compound on Megakaryocyte Differentiation from Hematopoietic Stem Cells (HSCs)
-
Cell Source: Human cord blood-derived CD34+ hematopoietic stem cells.
-
Cell Culture Medium: StemSpan medium supplemented with 1% L-glutamine, 1% penicillin-streptomycin, 10 ng/mL IL-6, and 10 ng/mL IL-11.
-
This compound Treatment:
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO) and further dilute in culture medium.
-
Culture HSCs in the presence of a range of this compound concentrations (e.g., 50, 100, 200, 500, 2000 ng/mL) for 13 days.[6]
-
Include a positive control of 10 ng/mL recombinant human thrombopoietin (rHuTPO).[6]
-
Maintain cells at 37°C in a 5% CO2 fully humidified atmosphere.
-
-
Analysis of Differentiation:
-
At day 13, harvest cells and stain for megakaryocyte-specific surface markers such as CD41 and CD61.
-
Analyze the percentage of positive cells by flow cytometry.
-
For functional analysis, assess proplatelet formation by microscopy.
-
Protocol 2: Evaluation of this compound's Effect on Macrophage Polarization
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs).
-
Macrophage Differentiation:
-
Culture PBMCs for 15 days in the presence of 25 ng/mL recombinant human macrophage colony-stimulating factor (rh-MCSF) to differentiate them into macrophages.[4]
-
Replace the culture medium twice a week.
-
-
This compound Treatment:
-
Treat the differentiated macrophages with this compound (e.g., 6 µM) starting from the second medium change until the end of the 15-day differentiation period.[4]
-
Include a non-treated control group.
-
-
Analysis of Polarization:
-
Protein Expression: Harvest cells, lyse, and perform Western blotting to analyze the expression of M1 (e.g., iNOS) and M2 (e.g., CD206) markers.
-
Cytokine Release: Collect the culture supernatant and measure the concentration of pro-inflammatory (TNF-α, IFN-γ, IL-6) and anti-inflammatory (IL-4, IL-10) cytokines using ELISA.[4]
-
Visualizations
This compound Signaling Pathway
References
- 1. What is the mechanism of this compound choline? [synapse.patsnap.com]
- 2. Elucidating the Mechanism of Action of the Attributed Immunomodulatory Role of this compound in Primary Immune Thrombocytopenia: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The non-peptide thrombopoietin receptor agonist this compound stimulates megakaryopoiesis in bone marrow cells from patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound inhibits the proliferation of Ewing sarcoma cells via iron chelation and impaired DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the proliferation of leukemia cells via reduction of intracellular iron and induction of differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits the proliferation of leukemia cells via reduction of intracellular iron and induction of differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a thrombopoietin receptor agonist, enhances human umbilical cord blood hematopoietic stem/primitive progenitor cell expansion and promotes multi-lineage hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Technical Support Center: Optimizing Eltrombopag for Megakaryocyte Production
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Eltrombopag to achieve maximal megakaryocyte yield in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound to induce megakaryocyte differentiation?
A1: Based on in vitro studies using human cord blood-derived hematopoietic stem cells (HSCs), the optimal concentration of this compound for promoting megakaryocyte differentiation and maturation ranges from 200 ng/mL to 2000 ng/mL.[1][2] Concentrations of 50 ng/mL and 100 ng/mL have been shown to be ineffective in promoting megakaryocyte differentiation.[1][2] A dose-dependent increase in megakaryocyte output is observed, with 500 ng/mL and 2000 ng/mL yielding significantly higher numbers of megakaryocytes compared to 200 ng/mL.[1]
Q2: How does this compound work to stimulate megakaryopoiesis?
A2: this compound is a non-peptide thrombopoietin (TPO) receptor agonist.[3][4] It binds to the transmembrane domain of the TPO receptor (c-Mpl) on hematopoietic stem cells and megakaryocyte precursors.[4][5] This binding activates downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways, which are crucial for megakaryocyte proliferation, differentiation, and maturation.[1][5][6]
Q3: What is the expected timeframe for observing megakaryocyte differentiation with this compound?
A3: In typical in vitro culture systems starting from human cord blood-derived CD34+ cells, significant megakaryocyte differentiation and maturation can be observed after 13 days of culture in the presence of this compound.[1][6]
Q4: Can this compound be used with other cytokines?
A4: While this compound alone can effectively induce megakaryopoiesis, it is often used in culture media that may contain other basal cytokines to support the initial survival and proliferation of hematopoietic stem and progenitor cells. The primary mechanism of this compound is to act as a TPO mimetic.
Q5: What are the key signaling pathways activated by this compound in megakaryocytes?
A5: this compound activates several major signaling pathways downstream of the c-Mpl receptor. These include the phosphorylation of STAT3, STAT5, AKT, and ERK1/2.[1][2] A balanced activation of the AKT and ERK pathways is particularly important for promoting megakaryocyte maturation and subsequent proplatelet formation.[1][6]
Troubleshooting Guide
Issue 1: Low or No Megakaryocyte Yield
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Ensure the this compound concentration is within the optimal range of 200-2000 ng/mL. Concentrations below 200 ng/mL may be insufficient to induce differentiation.[1][2] Consider performing a dose-response experiment starting from 200 ng/mL to determine the optimal concentration for your specific cell source and culture conditions. |
| Poor Starting Cell Quality | Use high-quality, viable hematopoietic stem cells (e.g., CD34+ cells from cord blood or peripheral blood). Assess cell viability before and during the culture period. |
| Inadequate Culture Conditions | Optimize culture media, serum, and other supplements. Ensure the incubator is properly calibrated for temperature, CO2, and humidity. The culture duration should be sufficient, typically around 13 days for megakaryocyte maturation.[1] |
| Incorrect Cell Seeding Density | Determine the optimal cell seeding density for your culture vessel. Overly high or low densities can inhibit differentiation. |
Issue 2: Predominance of Immature Megakaryocytes
| Potential Cause | Recommended Solution |
| Insufficient this compound Exposure Time | Ensure the culture duration is adequate for full maturation (e.g., 13 days).[1] Time-course experiments can help determine the optimal duration for achieving mature, polyploid megakaryocytes. |
| Imbalanced Downstream Signaling | While this compound typically promotes balanced signaling, an imbalance in the AKT and ERK pathways can favor proliferation over maturation.[1][6] If possible, analyze the phosphorylation status of key signaling proteins (pAKT, pERK) to troubleshoot. |
| Cell Source Variability | Different sources of hematopoietic stem cells may have varying differentiation kinetics. If using a cell source other than cord blood, optimization of the protocol may be required. |
Issue 3: Poor Proplatelet Formation
| Potential Cause | Recommended Solution |
| Suboptimal Megakaryocyte Maturation | Proplatelet formation is a hallmark of mature megakaryocytes. Address any issues with maturation as described in "Issue 2". Higher concentrations of this compound (500-2000 ng/mL) have been shown to increase the number of cells forming proplatelets.[1] |
| Inadequate Culture Substrate for Proplatelet Formation | After the differentiation period, plate the mature megakaryocytes on a suitable substrate that supports proplatelet formation, such as fibrinogen-coated surfaces.[1] |
| Mechanical Stress | Handle mature megakaryocytes gently, as they are fragile. Excessive pipetting or centrifugation can damage the cells and inhibit proplatelet formation. |
Data Presentation
Table 1: Dose-Response of this compound on Megakaryocyte Differentiation
| This compound Concentration (ng/mL) | Megakaryocyte Differentiation Outcome | Megakaryocyte Output (Fold Increase vs. 200 ng/mL) | Proplatelet Formation |
| 50 | Failed to promote differentiation | Not Applicable | Not Observed |
| 100 | Failed to promote differentiation | Not Applicable | Not Observed |
| 200 | Efficient differentiation and maturation | 1x | Observed |
| 500 | Efficient differentiation and maturation | ~2x | Significant Increase |
| 2000 | Efficient differentiation and maturation | ~3x | Significant Increase |
| Data synthesized from Di Buduo et al., Haematologica, 2016.[1] |
Experimental Protocols
Protocol 1: In Vitro Megakaryocyte Differentiation from Human Cord Blood CD34+ Cells
-
Cell Source: Isolate CD34+ hematopoietic stem cells from human cord blood using standard immunomagnetic selection methods.
-
Culture Medium: Prepare a suitable basal medium for hematopoietic cell culture, supplemented with appropriate cytokines (e.g., SCF, FLT3L) for the initial expansion phase (first few days), and then switch to a medium containing this compound for the differentiation phase.
-
This compound Preparation: Dissolve this compound in sterile distilled deionized water to create a stock solution. Further dilute in the culture medium to achieve final concentrations for the experiment (e.g., 200, 500, and 2000 ng/mL).
-
Cell Culture:
-
Seed the CD34+ cells in a suitable culture vessel at an optimized density.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
On the appropriate day of culture (e.g., day 3-5), replace the medium with fresh medium containing the desired concentration of this compound.
-
Continue the culture for a total of 13 days, with periodic media changes as required.
-
-
Assessment of Megakaryocyte Differentiation:
-
Immunophenotyping: At day 13, harvest the cells and stain with fluorescently labeled antibodies against megakaryocyte-specific markers such as CD41 and CD61. Analyze the percentage of positive cells by flow cytometry.
-
Ploidy Analysis: For ploidy analysis, fix and permeabilize the cells, and then stain with a DNA-binding dye like propidium iodide. Analyze the DNA content of the CD41/CD61 positive population by flow cytometry to determine the ploidy levels (2N, 4N, 8N, 16N, etc.).
-
Morphology: Prepare cytospins of the cultured cells and perform Wright-Giemsa staining to visually inspect the morphology of the mature megakaryocytes.
-
Protocol 2: Proplatelet Formation Assay
-
Coating Plates: Coat tissue culture plates or coverslips with a solution of fibrinogen (e.g., 100 µg/mL) for at least 2 hours at room temperature.
-
Blocking: Block the coated surface with a solution of Bovine Serum Albumin (BSA) (e.g., 1%) for 1 hour at room temperature to prevent non-specific cell adhesion.
-
Cell Plating: Gently harvest the mature megakaryocytes from the 13-day culture.
-
Incubation: Plate the megakaryocytes onto the fibrinogen-coated surface and incubate in a humidified incubator at 37°C with 5% CO2.
-
Analysis: After a suitable incubation period (e.g., 4-16 hours), observe the cells under a microscope for the formation of proplatelets, which appear as long, branched cytoplasmic extensions. The percentage of megakaryocytes forming proplatelets can be quantified.
Mandatory Visualizations
Caption: this compound signaling pathway in megakaryocyte precursors.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for low megakaryocyte yield.
References
- 1. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 3. This compound: an update on the novel, non-peptide thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound choline? [synapse.patsnap.com]
- 6. This compound, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Eltrombopag-induced cytotoxicity in in vitro assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding Eltrombopag-induced cytotoxicity observed in in vitro assays. This compound, a small-molecule thrombopoietin (TPO) receptor agonist, can exhibit off-target cytotoxic effects in various cell lines, a phenomenon crucial to understand for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell line after treatment with this compound. What are the known mechanisms for this effect?
A1: this compound-induced cytotoxicity in in vitro settings is often independent of its intended TPO receptor agonist activity.[1][2] The primary reported mechanisms include:
-
Iron Chelation: this compound is a potent iron chelator.[3][4] By reducing the intracellular labile iron pool, it can disrupt essential cellular processes that depend on iron, leading to cell cycle arrest and apoptosis.[2][5][6] This effect has been observed in various cancer cell lines.[7]
-
Modulation of Reactive Oxygen Species (ROS): this compound has been shown to cause a rapid decrease in intracellular ROS levels, particularly hydrogen peroxide (H2O2).[1][8] While cancer cells often have higher basal ROS levels, a significant disruption of this homeostasis can trigger cell death.[1][9]
-
Induction of Apoptosis: this compound can induce apoptosis through the activation of caspase cascades and PARP cleavage.[1][8] Some studies also suggest it can directly bind to and activate the pro-apoptotic protein BAK.[10][11][12][13]
-
Cell Cycle Arrest: The compound can cause a block in the G1 phase of the cell cycle, inhibiting cell proliferation.[2][6][14]
Q2: Is the cytotoxic effect of this compound dependent on the expression of the TPO receptor (c-Mpl)?
A2: Not necessarily. Several studies have demonstrated that the cytotoxic and anti-proliferative effects of this compound on various leukemia and other cancer cell lines are independent of TPO receptor (c-Mpl) expression.[1][2][15] This indicates an "off-target" effect is responsible for the observed cytotoxicity in these contexts.
Q3: We are seeing variable cytotoxicity with the same this compound concentration. What experimental factors could be influencing our results?
A3: The cytotoxicity of this compound can be highly sensitive to experimental conditions. Key factors to consider are:
-
Serum Concentration: The concentration of serum in your culture medium can significantly impact this compound's cytotoxic effects. Higher serum concentrations can diminish its cytotoxicity, likely due to protein binding.[1][16] Mechanistic studies are often performed in lower serum concentrations (e.g., 2%).[1][8]
-
Iron Status of Culture Media: Given that iron chelation is a primary mechanism of cytotoxicity, the iron content of your culture medium and supplements can influence the drug's effect. Supplementing with iron, for example, by adding ferric ammonium citrate (FAC), can rescue cells from this compound-induced toxicity.[1][2]
-
Cell Type: Different cell lines exhibit varying sensitivities to this compound.[17]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in cytotoxicity between experiments. | Inconsistent serum concentration in culture media. | Standardize the serum percentage across all experiments. Consider using a lower serum concentration (e.g., 2%) for mechanistic studies, ensuring control cell viability is maintained.[1] |
| Fluctuation in the iron content of media or supplements. | Use a consistent source and lot of media and serum. To specifically test the role of iron, supplement the media with a known concentration of ferric ammonium citrate (FAC) as a control.[1][2] | |
| No observed cytotoxicity at expected concentrations. | High serum concentration in the culture medium. | Reduce the serum concentration in your assay. The cytotoxic effect of this compound is more pronounced at serum concentrations below 5%.[1] |
| Cell line is resistant to this compound-induced cytotoxicity. | Confirm the sensitivity of your cell line by performing a dose-response curve over a wide range of concentrations. | |
| Iron-rich culture medium. | Analyze the iron content of your basal medium and supplements. | |
| Difficulty distinguishing between apoptosis and necrosis. | This compound can induce different cell death pathways. | Utilize multiple assays to characterize cell death. For example, use Annexin V/Propidium Iodide staining to differentiate between early apoptosis, late apoptosis, and necrosis.[17] Also, consider performing caspase activation assays.[1][8] |
Quantitative Data Summary
Table 1: Cytotoxic Concentration (CC50) of this compound in Acute Myeloid Leukemia (AML) Cells (in 2% Serum)
| Cell Type | CC50 (µM) |
| Primary AML Cells | 2 - 3 |
| AML Cell Lines | 3 - 5 |
Data extracted from a study by Kalota et al. (2015).[1]
Table 2: Effect of Eltrombopg Doses on Platelet Counts in a Clinical Trial
| This compound Dose | Median Platelet Count on Day 43 (x 109/L) |
| Placebo | 16 |
| 30 mg | 26 |
| 50 mg | 128 |
| 75 mg | 183 |
Data from a clinical trial in patients with chronic ITP.[18]
Experimental Protocols
1. Intracellular Iron Detection Assay (Calcein-AM)
-
Purpose: To measure the labile intracellular iron pool.
-
Methodology:
-
Harvest and resuspend cells in RPMI medium supplemented with 10% FBS.
-
Add 250 nM Calcein-AM and incubate for 5 minutes at 37°C.
-
Wash the cells and resuspend them in pre-warmed culture medium.
-
Treat cells with this compound or a control iron chelator (e.g., Deferiprone).
-
Measure the fluorescence of calcein using a flow cytometer or fluorescence plate reader. A decrease in fluorescence indicates chelation of intracellular iron.[5]
-
2. Assessment of Apoptosis (Annexin V/Propidium Iodide Staining)
-
Purpose: To differentiate between viable, apoptotic, and necrotic cells.
-
Methodology:
-
Treat cells with this compound for the desired time period.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells[17]
-
-
3. Cell Cycle Analysis (BrdU/7-AAD Staining)
-
Purpose: To determine the effect of this compound on cell cycle progression.
-
Methodology:
-
Treat cells with this compound for the desired time.
-
Pulse-label the cells with BrdU (Bromodeoxyuridine) for a short period.
-
Fix and permeabilize the cells.
-
Treat with DNase to expose the incorporated BrdU.
-
Stain with an anti-BrdU antibody and 7-AAD (7-Aminoactinomycin D) for total DNA content.
-
Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[19]
-
Visualized Pathways and Workflows
Caption: Mechanisms of this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for this compound cytotoxicity.
References
- 1. This compound Modulates Reactive Oxygen Species and Decreases Acute Myeloid Leukemia Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the proliferation of leukemia cells via reduction of intracellular iron and induction of differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a powerful chelator of cellular or extracellular iron(III) alone or combined with a second chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 7. This compound inhibits the proliferation of Ewing sarcoma cells via iron chelation and impaired DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound modulates reactive oxygen species and decreases acute myeloid leukemia cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. This compound directly activates BAK and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound directly activates BAK and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. This compound inhibition of acute myeloid leukemia cell survival does not depend on c-Mpl expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. This compound – a novel approach for the treatment of chronic immune thrombocytopenic purpura: review and safety considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Eltrombopag interference with colorimetric and spectrophotometric laboratory assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the interference of Eltrombopag with colorimetric and spectrophotometric laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with laboratory assays?
A1: this compound is a small molecule thrombopoietin receptor (TPO-R) agonist used to treat thrombocytopenia.[1][2] Its inherent reddish-brown color and pH-dependent light absorption can cause spectral interference in colorimetric and spectrophotometric assays.[1][3][4] This interference can lead to falsely elevated or decreased results for various analytes.
Q2: Which laboratory assays are most affected by this compound interference?
A2: The most commonly affected assays include those for:
-
Bilirubin (Total, Direct, and Indirect): this compound can cause both falsely high and falsely low bilirubin results depending on the assay method and the concentration of the drug.[1][3][5][6]
-
Creatinine: Falsely elevated creatinine levels have been reported, which could be misinterpreted as renal impairment.[1][3]
-
Cholesterol (Total and HDL): Significant interference leading to inaccurate results has been observed.[7][8]
-
Triglycerides: this compound can interfere with triglyceride measurements.[7][8]
-
Inorganic Phosphate: Interference with phosphate assays has also been noted.[7][8]
Q3: At what concentration does this compound start to cause significant interference?
A3: The interference is concentration-dependent. Significant interference with bilirubin measurements has been observed at this compound concentrations greater than 100 µg/mL.[6][9] For other assays like cholesterol and triglycerides, interference can be observed at concentrations ranging from 100 to 500 µg/mL.[7][8]
Q4: Are specific analytical platforms more susceptible to this interference?
A4: Yes, studies have shown that certain automated chemistry analyzers are more prone to this compound interference. These include:
-
Roche Cobas systems: Interference has been demonstrated in the measurement of cholesterol, triglycerides, and inorganic phosphate.[7][8]
-
Beckman Coulter DxC systems: Have shown susceptibility to interference in bilirubin measurements.
-
Vitros 5600 platform: Can show falsely elevated bilirubin measurements at high this compound concentrations.[6][9]
Troubleshooting Guides
Issue: Inconsistent or unexpected laboratory results in a patient treated with this compound.
1. Initial Assessment:
-
Confirm this compound Treatment: Verify that the patient is currently receiving this compound and note the dosage.
-
Observe Sample Color: Visually inspect the serum or plasma sample. A reddish-brown discoloration is a strong indicator of potential this compound interference.[1][3]
-
Review Clinical Context: Assess if the laboratory results are consistent with the patient's clinical presentation. For example, a high creatinine level without other signs of renal dysfunction should raise suspicion of interference.[3]
2. Analyte-Specific Troubleshooting:
-
Bilirubin:
-
Problem: Falsely elevated or depressed bilirubin levels.
-
Recommended Action:
-
Re-test using an alternative method:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for accurate bilirubin measurement in the presence of interfering substances as it physically separates bilirubin from this compound before quantification.[10]
-
Vanadate Oxidation Method: This method has shown less susceptibility to this compound interference compared to diazo-based methods.[11]
-
-
Consult the laboratory: Discuss the potential for interference and request analysis by an alternative method.
-
-
-
Creatinine:
-
Problem: Falsely elevated creatinine.
-
Recommended Action:
-
Re-test using an enzymatic method: Enzymatic creatinine assays are generally less prone to interference from chromogenic substances compared to the Jaffe method.[1][9]
-
Evaluate Blood Urea Nitrogen (BUN): An unexpectedly high creatinine with a normal BUN can be an indicator of assay interference.[12]
-
-
-
Lipids (Cholesterol and Triglycerides) and Inorganic Phosphate:
-
Problem: Inaccurate measurements.
-
Recommended Action:
-
Consider alternative methods: If available, methods that are less susceptible to spectral interference should be used.
-
Sample dilution: In some cases, careful dilution of the sample may reduce the concentration of this compound to a level that minimizes interference. However, this must be validated for each assay.
-
Communicate with clinicians: Inform the clinical team about the potential for interference and advise caution in the interpretation of results.
-
-
Quantitative Data Summary
Table 1: this compound Interference with Bilirubin Assays
| Analytical Platform | This compound Concentration | Observed Interference | Reference |
|---|---|---|---|
| Vitros 5600 | >100 µg/mL | Falsely elevated total and unconjugated bilirubin | [6][9] |
| Roche Cobas | 0 to 500 µg/mL | Interference observed | [7][8] |
| Beckman AU | ≥50 mg daily dose | Significant discrepant inter-analyzer total bilirubin results |[10] |
Table 2: this compound Interference with Other Chemistry Assays on Roche Cobas 6000
| Analyte | This compound Concentration for >10% Change | Clinical Significance of Interference | Reference |
|---|---|---|---|
| Total Cholesterol | >100 µg/mL | Clinically significant | [7][8] |
| Triglycerides | >200 µg/mL | Interference observed | [7][8] |
| Inorganic Phosphate | >100 µg/mL | Clinically significant | [7][8] |
| HDL Cholesterol | >100 µg/mL | Clinically significant |[7][8] |
Experimental Protocols
Principle of High-Performance Liquid Chromatography (HPLC) for Bilirubin Measurement
HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For bilirubin analysis in the presence of this compound, a reversed-phase HPLC method is typically employed.
-
Sample Preparation: Serum or plasma is treated to precipitate larger proteins, while leaving bilirubin and this compound in solution.[4]
-
Chromatographic Separation: The prepared sample is injected onto a reversed-phase column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used to separate bilirubin isomers and this compound based on their hydrophobicity.[3][4]
-
Detection: The separated components are detected by a UV-Vis detector at a wavelength specific for bilirubin (around 450 nm).[4]
-
Quantification: The concentration of each bilirubin fraction is determined by comparing its peak area to that of a known standard.
Principle of the Vanadate Oxidation Method for Bilirubin
This colorimetric method is based on the oxidation of bilirubin to the colorless biliverdin by vanadate in an acidic medium. The decrease in absorbance at approximately 450 nm is proportional to the total bilirubin concentration.[7][9][12]
-
Reagents: The assay typically uses two reagents: R1 containing a buffer and a detergent, and R2 containing vanadate.[9][12]
-
Procedure:
-
The sample is mixed with R1.
-
An initial absorbance reading is taken.
-
R2 is added to initiate the oxidation of bilirubin.
-
A final absorbance reading is taken after a specific incubation period.
-
The change in absorbance is used to calculate the bilirubin concentration.
-
Principle of the Enzymatic Method for Creatinine
This method involves a series of enzymatic reactions that ultimately produce a colored product or a change in absorbance that is proportional to the creatinine concentration.[1][9][10]
-
Reaction Steps:
-
Measurement: The absorbance of the final colored product is measured spectrophotometrically. This multi-step enzymatic process provides higher specificity compared to the Jaffe method.
Visualizations
Caption: Troubleshooting workflow for suspected this compound assay interference.
Caption: this compound's mechanism of action via the TPO receptor signaling pathway.
References
- 1. diazyme.com [diazyme.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation of bilirubin species in serum and bile by high-performance reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interference of this compound with bilirubin measurements on the Vitros 5600 analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound interference in routine chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wwwn.cdc.gov [wwwn.cdc.gov]
- 10. reckondiagnostics.com [reckondiagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. labcarecolombia.com [labcarecolombia.com]
Technical Support Center: Managing Eltrombopag Instability in Long-Term Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the stability of Eltrombopag in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-peptide thrombopoietin (TPO) receptor agonist.[1][2] It binds to the transmembrane domain of the TPO receptor (c-Mpl), activating downstream signaling pathways, primarily the JAK/STAT pathway, as well as the PI3K/Akt and MAPK/ERK pathways.[1][3] This stimulation promotes the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, leading to increased platelet production.[1][2]
Q2: What are the main stability concerns for this compound in aqueous solutions like cell culture media?
A2: this compound is susceptible to degradation in aqueous solutions, with oxidative degradation being a significant concern.[3] Studies have shown that it degrades under oxidative, acidic, and basic stress conditions. Its degradation pathways can involve demethylation and decarboxylation.[4] Given its limited solubility in aqueous buffers, precipitation is also a potential issue. While its plasma half-life is 21-35 hours, its stability in cell culture media at 37°C is not well-documented and is expected to be a limiting factor in long-term experiments.[5]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO, ethanol, and DMF.[5] It is recommended to prepare a high-concentration stock solution in 100% DMSO and store it in small aliquots at -20°C or -80°C, protected from light.[6] For use in cell culture, the DMSO stock should be diluted serially in culture medium to the final working concentration immediately before use, ensuring the final DMSO concentration is below 0.1% to avoid solvent toxicity.[6]
Q4: How often should I replace the cell culture medium containing this compound?
A4: Due to its instability in aqueous solutions, it is recommended to replace the medium containing this compound every 24-48 hours to ensure a consistent and effective concentration. The exact frequency may depend on your specific cell culture system and experimental duration. For long-term experiments, it is advisable to empirically determine the functional half-life of this compound in your specific media and cell type (see Experimental Protocols section).
Q5: Can this compound interact with components in the cell culture medium?
A5: Yes, this compound can interact with components in the culture medium. Its cytotoxicity has been observed to decrease with increasing serum concentrations, suggesting it binds to serum proteins like albumin.[7][8] It is also a chelator of divalent cations such as iron, which may affect its availability and activity.[5] When preparing media, avoid simultaneous addition of this compound with high concentrations of divalent cations.
Troubleshooting Guide
Q: I am observing a precipitate in my culture medium after adding this compound. What should I do?
A: Precipitation can be due to several factors:
-
Poor Solubility: this compound has low aqueous solubility. Ensure your stock solution is fully dissolved in DMSO before diluting it in the culture medium. When diluting, add the this compound stock to the medium dropwise while gently vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
High Final Concentration: If you are using a high concentration of this compound, it may exceed its solubility limit in the culture medium. Try to work within the recommended concentration range for your cell type.
-
Interaction with Media Components: The presence of high concentrations of salts or other components in the medium can reduce the solubility of this compound. Prepare your complete medium before adding the diluted this compound.
-
Incorrect pH: Ensure the pH of your culture medium is within the optimal range for your cells, as pH extremes can affect this compound's stability and solubility.
Solution:
-
Prepare a fresh dilution of this compound from your DMSO stock into pre-warmed medium.
-
Consider using a lower final concentration if experimentally feasible.
-
If precipitation persists, you can try dissolving the this compound stock in a small volume of serum before adding it to the rest of the medium, as serum proteins can help maintain its solubility.[8]
Q: I am not seeing the expected biological effect of this compound in my long-term culture. What could be the reason?
A: Loss of efficacy in long-term cultures is likely due to the degradation of this compound.
-
Degradation: As mentioned, this compound is unstable in aqueous solutions at 37°C. Over time, its concentration will decrease, leading to a reduced biological effect.
-
Adsorption to Plasticware: Small molecules can sometimes adsorb to the surface of plastic culture vessels, reducing their effective concentration in the medium.
Solution:
-
Increase the frequency of media changes to every 24 hours.
-
Perform a functional stability assay to determine how long this compound remains active in your specific culture conditions (see Experimental Protocols section).
-
When setting up experiments, prepare fresh dilutions of this compound for each media change.
Q: My experimental results with this compound are inconsistent. How can I improve reproducibility?
A: Inconsistent results are often linked to the instability of this compound and variations in experimental procedures.
Solution:
-
Standardize Stock Preparation: Prepare a large batch of high-concentration this compound stock solution in DMSO, aliquot it into single-use vials, and store it at -80°C to minimize freeze-thaw cycles.[6]
-
Consistent Media Changes: Adhere to a strict schedule for media changes to ensure a consistent concentration of this compound throughout the experiment.
-
Monitor this compound Concentration: If your laboratory has the capability, use an analytical method like HPLC to measure the concentration of this compound in your culture medium over time.[1] This will provide precise data on its stability in your system.
-
Control for Serum Variability: If using fetal bovine serum (FBS), be aware that lot-to-lot variability can affect the binding and availability of this compound. If possible, use a single lot of FBS for the duration of a critical experiment.
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| Solubility | |||
| ~20 mg/mL | DMSO | [5] | |
| ~1 mg/mL | Dimethyl formamide (DMF) | [5] | |
| ~0.1 mg/mL | Ethanol | [5] | |
| Sparingly soluble | Aqueous buffers | [5] | |
| Stock Solution Stability | |||
| ≥ 4 years (as solid) | -20°C | [5] | |
| Recommended for single use after dilution | Aqueous solution | [5] | |
| Biological Activity | |||
| EC50 = 0.27 µM | TpoR reporter assay | [5] | |
| Plasma Half-life (in vivo) | 21-35 hours | Human plasma | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)
-
Calibrated pipettes and sterile tips
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing or pipetting.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes.
-
Label the tubes clearly with the name of the compound, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Functional Stability Assay of this compound in Cell Culture
Objective: To empirically determine the functional half-life of this compound in your specific cell culture system.
Principle: This assay measures the biological activity of this compound over time by assessing its ability to induce a downstream signaling event (e.g., STAT5 phosphorylation) in a responsive cell line.
Materials:
-
A cell line responsive to this compound (e.g., a hematopoietic cell line expressing the TPO receptor).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
This compound stock solution (from Protocol 1).
-
Phosphate-buffered saline (PBS).
-
Reagents for Western blotting or flow cytometry to detect phosphorylated STAT5 (p-STAT5).
Procedure:
-
Prepare Conditioned Medium: a. In a sterile flask, prepare a sufficient volume of complete culture medium containing the desired final concentration of this compound (e.g., 1 µM). b. Place the flask in a 37°C, 5% CO2 incubator. This will be your "conditioned medium."
-
Time Course Experiment: a. At time 0, and at subsequent time points (e.g., 24h, 48h, 72h, 96h), collect an aliquot of the conditioned medium and store it at -80°C.
-
Cell Stimulation: a. Plate your responsive cells at a suitable density and allow them to attach or stabilize overnight. b. On the day of the assay, starve the cells of growth factors for 2-4 hours if required by your signaling assay protocol. c. Thaw the conditioned medium aliquots from the different time points. d. Treat the starved cells with the conditioned medium from each time point for a short duration (e.g., 30 minutes) to induce signaling. Include a positive control (freshly prepared this compound-containing medium) and a negative control (medium without this compound).
-
Signal Detection: a. After stimulation, lyse the cells and perform Western blotting for p-STAT5 and total STAT5. b. Alternatively, fix and permeabilize the cells and perform intracellular flow cytometry for p-STAT5.
-
Data Analysis: a. Quantify the p-STAT5 signal for each time point and normalize it to the total STAT5 signal (for Western blot) or analyze the mean fluorescence intensity (for flow cytometry). b. Plot the normalized p-STAT5 signal as a function of time. c. Determine the time at which the signal is reduced by 50% compared to the time 0 sample. This represents the functional half-life of this compound in your culture system.
Signaling Pathway and Workflow Diagrams
This compound Signaling Pathway
Caption: this compound binds to the TPO receptor, activating key signaling pathways.
Experimental Workflow for Functional Stability Assay
Caption: Workflow for determining the functional stability of this compound.
References
- 1. iajps.com [iajps.com]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. Stability Indicating UHPLC Method Development and Validation for Estimation of this compound and its Related Impurities in Tablet Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 4. QBD-driven HPLC method of this compound olamine: Degradation pathway proposal, structure elucidation, and in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioequivalence study of this compound 75 mg film-coated tablets under fasting conditions during the Covid-19 pandemic in healthy Caucasian male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tapering and Sustained Remission of Thrombopoietin Receptor Agonists (TPO-RAs): Is it Time for Paediatric ITP? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Overcoming variability and ensuring reproducibility in Eltrombopag-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome variability and ensure reproducibility in Eltrombopag-based assays.
I. Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Problem 1: High variability in cell proliferation/viability assay results.
-
Question: We are observing significant well-to-well and day-to-day variability in our cell proliferation assays (e.g., MTT, XTT, or resazurin-based assays) when treating cells with this compound. What could be the cause?
-
Answer: High variability in proliferation assays with this compound can stem from several factors. Firstly, this compound is a colored compound (orange solid) and can interfere with colorimetric and fluorometric readouts.[1][2][3][4] Secondly, its stability and solubility in culture media can influence its effective concentration. Finally, lot-to-lot variation of this compound can contribute to inconsistent results.
Troubleshooting Steps:
-
Blank Correction: Always include control wells containing this compound in cell-free media at the same concentrations as your experimental wells. Subtract the absorbance/fluorescence of these blanks from your experimental values to correct for the intrinsic color of the compound.
-
Solvent and Solution Preparation: Prepare a fresh, concentrated stock solution of this compound in a suitable solvent like DMSO before each experiment.[5] Avoid repeated freeze-thaw cycles of the stock solution. When diluting to the final concentration in your cell culture medium, ensure thorough mixing to prevent precipitation.
-
Lot-to-Lot Consistency Check: When starting with a new batch of this compound, it is advisable to perform a dose-response curve and compare the IC50 values with the previous lot to ensure consistency.
-
Cell Seeding Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the treatment period. Overly confluent or sparse cultures can lead to variability.
-
Problem 2: Unexpected apoptosis or cytotoxicity in cell lines not expressing the TPO receptor.
-
Question: We are observing apoptosis and reduced cell viability in a cancer cell line that does not express the thrombopoietin receptor (TPO-R or c-Mpl) when treated with this compound. Is this an off-target effect?
-
Answer: Yes, this is a known off-target effect of this compound. This compound is a potent iron chelator, and this activity can induce apoptosis and inhibit cell proliferation in a TPO-R-independent manner.[3][6] This effect is particularly relevant in cancer cell lines that have high iron requirements for proliferation.
Troubleshooting Steps:
-
Iron Rescue Experiment: To confirm that the observed cytotoxicity is due to iron chelation, perform an iron rescue experiment. Co-treat the cells with this compound and ferric ammonium citrate (FAC) or other iron donors. If the cytotoxic effect is reversed, it is likely due to iron chelation.
-
Consider the Cell Type: Be aware that the iron-chelating effect of this compound can be a confounding factor in studies not focused on this property. If you are studying TPO-R signaling, consider using cell lines with confirmed TPO-R expression and lower sensitivity to iron chelation, or use lower, more physiologically relevant concentrations of this compound.
-
Assay Time Points: The apoptotic effects of this compound via iron chelation can be rapid. Consider including earlier time points in your apoptosis assays (e.g., 6, 12, 24 hours) to capture the dynamics of this off-target effect.
-
Problem 3: Inconsistent results in phosphorylation studies (Western Blot).
-
Question: We are trying to detect the phosphorylation of STAT, AKT, or ERK in response to this compound treatment by Western blot, but the results are inconsistent. What could be the issue?
-
Answer: Inconsistent phosphorylation results can be due to several factors, including the timing of cell lysis, the stability of the phosphorylated proteins, and the specific Western blot protocol used. This compound-induced phosphorylation can be transient.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for detecting phosphorylation of your target protein after this compound treatment. Phosphorylation events can peak at different times for different pathways.
-
Use of Phosphatase Inhibitors: It is crucial to use a cocktail of phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of your proteins.
-
Blocking Buffer: When detecting phosphorylated proteins, avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can lead to high background. Use Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) instead.
-
Loading Controls: Always probe for the total protein as a loading control to normalize the phosphorylated protein signal. This is critical to conclude that the change is in phosphorylation and not in the total amount of the protein.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions about working with this compound in a research setting.
-
Question 1: What is the mechanism of action of this compound?
-
Answer: this compound is a small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist.[7] It binds to the transmembrane domain of the TPO-R, leading to the activation of downstream signaling pathways, primarily the JAK/STAT pathway, and to a lesser extent, the PI3K/AKT and MAPK/ERK pathways.[1][8][9] This stimulation promotes the proliferation and differentiation of megakaryocytes, ultimately increasing platelet production.[9] Unlike endogenous TPO, this compound does not compete for the same binding site on the TPO-R.[2][4]
-
-
Question 2: How should I prepare and store this compound solutions for in vitro experiments?
-
Answer: this compound is an orange solid.[10] For in vitro assays, it is recommended to prepare a stock solution in a suitable solvent such as DMSO.[5] Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. This compound is sensitive to acidic, basic, and oxidative conditions, so ensure the pH of your final culture medium is stable.[11] When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use and mix thoroughly.
-
-
Question 3: Can this compound interfere with my assay readouts?
-
Question 4: What are the known off-target effects of this compound?
-
Question 5: Are there specific cell lines that are recommended for studying this compound's TPO-R mediated effects?
-
Answer: For studying TPO-R specific effects, it is crucial to use cell lines that endogenously express the TPO receptor (c-Mpl). Examples include some hematopoietic cell lines like UT-7/TPO and CMK. It is always recommended to verify TPO-R expression in your chosen cell line by Western blot or flow cytometry before starting your experiments.
-
III. Data Presentation
Table 1: Troubleshooting Common Issues in this compound-Based Assays
| Issue | Potential Cause | Recommended Solution |
| High Background in Colorimetric/Fluorometric Assays | Intrinsic color of this compound. | Include a blank with this compound in cell-free media for background subtraction. |
| Inconsistent Cell Viability Results | This compound precipitation in media. | Prepare fresh working solutions from a DMSO stock and ensure thorough mixing. |
| Lot-to-lot variability of this compound. | Perform a dose-response curve for each new lot to confirm consistent activity. | |
| Unexpected Cytotoxicity | Iron chelation by this compound. | Perform an iron rescue experiment with ferric ammonium citrate (FAC). |
| Variable Phosphorylation Signal (Western Blot) | Transient phosphorylation signal. | Conduct a time-course experiment to identify the optimal time point for lysis. |
| Dephosphorylation during sample preparation. | Use phosphatase inhibitors in the lysis buffer. | |
| High background. | Use BSA instead of milk for blocking. |
IV. Experimental Protocols
1. Cell Proliferation Assay (Resazurin-based)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a fresh DMSO stock. Add the this compound dilutions to the cells. Include wells with vehicle control (DMSO) and a blank control (this compound in cell-free media).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the blank values from the experimental values. Normalize the data to the vehicle control to determine the percentage of cell viability.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a 6-well plate. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
3. Western Blot for Phosphorylated Proteins
-
Cell Lysis: After this compound treatment for the optimal duration, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein as a loading control.
V. Visualizations
Caption: this compound signaling pathway activation.
Caption: Logical workflow for troubleshooting this compound-based assays.
References
- 1. This compound Modulates Reactive Oxygen Species and Decreases Acute Myeloid Leukemia Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iron chelating properties of this compound: Investigating its role in thalassemia-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-dependent effects of this compound iron chelation on platelet formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. WO2015111085A2 - Processes for the preparation of this compound and pharmaceutically acceptable salts, solvates and intermediates thereof - Google Patents [patents.google.com]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. Iron chelating properties of this compound: Investigating its role in thalassemia-induced osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a powerful chelator of cellular or extracellular iron(III) alone or combined with a second chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dose-dependent effects of this compound iron chelation on platelet formation - PMC [pmc.ncbi.nlm.nih.gov]
Impact of Eltrombopag on flow cytometry forward and side scatter
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential impact of Eltrombopag on flow cytometry assays.
Frequently Asked Questions (FAQs)
Q1: We are observing a shift in our cell population's forward scatter (FSC) and side scatter (SSC) after this compound treatment. What could be the cause?
A1: A shift in forward and side scatter can indicate changes in cell size and internal complexity (granularity), respectively. This compound is a thrombopoietin (TPO) receptor agonist that stimulates the proliferation and differentiation of megakaryocytes.[1][2][3] This biological activity can lead to genuine physiological changes in certain cell types, which would be reflected in FSC and SSC. For example, studies have used flow cytometry to assess changes in platelet parameters upon this compound treatment.[4][5][6]
However, it is also crucial to consider the possibility of experimental artifacts. This compound is a small molecule that has been reported to interfere with certain laboratory tests, particularly spectrophotometric-based assays.[7][8] While direct, widespread interference with flow cytometry light scatter has not been extensively documented in published literature, the possibility should not be dismissed.
Q2: Can this compound directly interfere with the laser and detector systems of the flow cytometer?
A2: While less common than interference with fluorescent dyes, it is theoretically possible for a small molecule to cause artifacts. High concentrations of a compound could potentially alter the refractive index of the sheath fluid or cell suspension, which might subtly affect light scatter. Additionally, if the compound precipitates or forms aggregates in your experimental buffer, these could be detected as events by the flow cytometer, leading to confusing scatter profiles. It's also been noted that this compound can cause discoloration of plasma/serum, which could hint at its potential to interact with light-based detection methods.[8]
Q3: Are there any known "off-target" effects of this compound that might influence cell size and granularity?
A3: Yes, beyond its primary role as a TPO-receptor agonist, this compound has been shown to have other biological activities. For instance, it can act as an iron chelator.[9][10] Iron is a critical cofactor for many cellular enzymes, and its chelation can impact various cellular processes, including DNA replication and cell growth, which could indirectly lead to changes in cell size and morphology.[10]
Troubleshooting Guides
Issue: Unexplained shifts in forward and/or side scatter in this compound-treated cells.
This guide will help you determine if the observed changes are a true biological effect or an experimental artifact.
Step 1: Vehicle Control and Concentration Gradient
It is essential to run a proper vehicle control (the solvent used to dissolve the this compound, e.g., DMSO) at the same concentration used in your experimental samples. Additionally, testing a range of this compound concentrations can help determine if the observed effect is dose-dependent.
Step 2: Acellular Control
To test for direct interference of this compound with your buffer and the flow cytometer's detection system, prepare a sample of your experimental buffer containing this compound at the highest concentration you are using, but without cells. Run this sample on the flow cytometer. The absence of events in the scatter plot would suggest that the drug itself is not creating particles that are being detected.
Step 3: Pre-staining vs. Post-staining Incubation
If you are also performing fluorescent staining, the timing of this compound incubation relative to staining could be important. Consider if the drug is present during the staining step and if it could be interfering with the antibody-antigen interaction or the fluorochrome itself. While this is more of a concern for fluorescence channels, significant interference could potentially have unforeseen effects.
Step 4: Wash Steps
Ensure adequate washing of your cells after incubation with this compound and before analysis. This will help to remove any unbound drug from the cell suspension, reducing the potential for interference in the flow cell.
Experimental Protocols
Protocol: Controlled Experiment to Assess the Impact of this compound on Cellular FSC and SSC
This protocol outlines a controlled experiment to investigate whether this compound is directly affecting the forward and side scatter of a cell line of interest.
1. Cell Culture and Treatment:
-
Culture your chosen cell line under standard conditions.
-
Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with a range of this compound concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM) and a vehicle control for a predetermined time course (e.g., 24, 48, 72 hours).
2. Sample Preparation for Flow Cytometry:
-
Harvest the cells from each treatment condition.
-
Wash the cells twice with phosphate-buffered saline (PBS) to remove any residual media and unbound this compound.
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 2% fetal bovine serum) at a concentration of approximately 1x10^6 cells/mL.
3. Flow Cytometry Analysis:
-
Acquire data on a calibrated flow cytometer.
-
For each sample, record forward scatter (FSC) and side scatter (SSC) data for a sufficient number of events (e.g., 10,000-50,000).
-
Gate on the main cell population to exclude debris and doublets.
-
Record the median FSC and SSC values for the gated population for each treatment condition.
4. Data Analysis:
-
Compare the median FSC and SSC values across the different this compound concentrations and the vehicle control.
-
A dose-dependent change in FSC and/or SSC would suggest a biological effect of this compound on the cells.
Data Presentation
Table 1: Example Data from a Controlled Experiment on the Effect of this compound on FSC and SSC
| This compound Concentration (µM) | Median Forward Scatter (FSC) | Median Side Scatter (SSC) |
| 0 (Vehicle Control) | 450 | 300 |
| 1 | 460 | 310 |
| 5 | 520 | 380 |
| 10 | 580 | 450 |
This is example data and is for illustrative purposes only.
Visualizations
Caption: Troubleshooting workflow for FSC/SSC shifts.
Caption: this compound's primary signaling pathway.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound in immune thrombocytopenia: efficacy review and update on drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ashpublications.org [ashpublications.org]
- 5. In vivo effects of this compound on platelet function in immune thrombocytopenia: no evidence of platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the effect of this compound therapy on the platelet collagen receptor glycoprotein VI (GPVI) expression and soluble GPVI levels in young patients with immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound interference in routine chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. This compound inhibits the proliferation of Ewing sarcoma cells via iron chelation and impaired DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize batch-to-batch variability of research-grade Eltrombopag
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability of research-grade Eltrombopag and address common issues encountered during experiments.
Troubleshooting Guide: Minimizing Variability
Consistent experimental outcomes when using research-grade this compound hinge on proper handling, characterization, and application of the compound. This guide provides actionable strategies to mitigate variability between different batches.
I. Physicochemical Properties and Handling
This compound is typically supplied as This compound olamine , a red to brown crystalline powder. Understanding its properties is the first step in ensuring consistent experimental results.
Key Properties:
-
Solubility: Sparingly soluble in DMSO and insoluble in aqueous buffers within the physiological pH range.[1][2][3]
-
Polymorphism: this compound olamine exhibits polymorphism, but the manufacturing process consistently yields Form I, which is considered stable.[1][4]
-
Stability: The solid powder is stable for years when stored at -20°C, protected from light.[5] It is known to degrade under acidic, basic, and oxidative stress conditions.[2]
Recommendations for Handling:
-
Storage of Solid: Store the solid compound at -20°C in a light-protected, airtight container with a desiccant.
-
Formulation: Research-grade this compound is most commonly the olamine salt. Be aware if you are using the free acid form, as its solubility and other properties may differ.
II. Stock Solution Preparation and Storage
Inconsistent stock solution preparation is a major source of experimental variability.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Weighing: Accurately weigh the required amount of this compound olamine powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 442.47 g/mol ), you would resuspend it in 226 µL of DMSO.[5]
-
Dissolution: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) can aid dissolution if needed.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This prevents multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C.
Table 1: Recommended Storage and Stability of this compound Solutions
| Solvent | Storage Temperature | Recommended Duration | Notes |
| DMSO | -20°C | Up to 1 month | For longer-term storage, -80°C is recommended (up to 6 months). Avoid repeated freeze-thaw cycles. |
| DMSO | 4°C | Not Recommended | Increased risk of degradation and precipitation. |
| DMSO | Room Temperature | Not Recommended | Significant degradation can occur. |
| Aqueous Buffer | Not Recommended | Prepare fresh for immediate use | This compound has very low aqueous solubility and is not stable in aqueous solutions for extended periods.[5] |
III. Quality Control of this compound Batches
Before initiating a series of experiments, it is crucial to qualify a new batch of research-grade this compound.
Table 2: Recommended Quality Control Parameters for Research-Grade this compound
| Parameter | Method | Acceptance Criteria | Potential Impact of Deviation |
| Identity | HPLC-MS, NMR | Match reference spectra | Incorrect compound will lead to complete experimental failure. |
| Purity | HPLC | ≥98% | Impurities can have off-target effects or interfere with the assay. |
| Solubility | Visual Inspection | Clear solution at the desired stock concentration in DMSO | Incomplete dissolution leads to inaccurate dosing. |
| Bioactivity | Cell-Based Assay | Consistent EC50 value in a functional assay (e.g., megakaryocyte differentiation) | A shift in EC50 indicates a difference in potency. |
Experimental Protocol: Bioactivity Assessment of this compound using Megakaryocyte Differentiation
This protocol is adapted from studies on the effects of this compound on hematopoietic stem cells.[6][7]
-
Cell Source: Use human CD34+ hematopoietic stem cells (HSCs) from a reliable source.
-
Culture Medium: Prepare a suitable cytokine cocktail to support megakaryocyte differentiation (e.g., containing TPO, SCF, and IL-6).
-
This compound Treatment: On day 0 of culture, add varying concentrations of this compound (e.g., a serial dilution from 10 ng/mL to 5000 ng/mL) to the HSCs. Include a vehicle control (DMSO) and a positive control (recombinant human TPO, e.g., 50 ng/mL).
-
Incubation: Culture the cells for 10-14 days.
-
Analysis: Use flow cytometry to quantify the percentage of mature megakaryocytes (e.g., CD41a+/CD42b+ cells).
-
Data Analysis: Plot the percentage of megakaryocytes against the this compound concentration and determine the EC50 value. Compare this value across different batches.
Frequently Asked Questions (FAQs)
General
Q1: What is the difference between this compound and this compound olamine?
A1: this compound is the active pharmaceutical ingredient (API), which is a free acid. This compound olamine is the ethanolamine salt of this compound. The olamine salt form is more commonly used in pharmaceutical formulations and as research-grade material due to its improved stability and handling properties.[8] For research purposes, it is crucial to be aware of which form you are using, as the molecular weight will differ, which is important for preparing stock solutions of a specific molarity.
Q2: What are the known impurities in research-grade this compound?
A2: Impurities in this compound can arise from the synthesis process or degradation.[1][] These can include starting materials, intermediates, by-products, and degradation products from oxidation, hydrolysis, or photolysis. While the biological activity of most of these impurities is not well-characterized, they have the potential to cause off-target effects in sensitive biological assays.[10] It is therefore recommended to use high-purity this compound (≥98%).
Experimental Workflow
Q3: My this compound stock solution in DMSO appears to have precipitated after storage at -20°C. What should I do?
A3: Precipitation can occur if the stock solution is not stored with a desiccant, as DMSO is hygroscopic and can absorb moisture, reducing the solubility of this compound. Before use, bring the aliquot to room temperature and vortex thoroughly. If the precipitate does not redissolve, you can try gentle warming (up to 37°C). If it still does not dissolve, the aliquot should be discarded as the concentration is no longer accurate. To prevent this, ensure you are using anhydrous DMSO for stock preparation and store aliquots with a desiccant.
Q4: I'm observing precipitation when I add my this compound DMSO stock to my cell culture media. How can I prevent this?
A4: This is a common issue due to the low aqueous solubility of this compound.[6][11][12] Here are some strategies to minimize precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.1%) to avoid cell toxicity.[5]
-
Dilution Method: Add the this compound stock solution to the media while gently vortexing or swirling the media to ensure rapid dispersal.
-
Pre-warming Media: Pre-warming the media to 37°C can sometimes help.
-
Serum Content: The presence of proteins in serum-containing media can sometimes help to keep hydrophobic compounds in solution. If you are using serum-free media, you may need to optimize your dilution strategy.
Biological Activity and Troubleshooting
Q5: I'm seeing unexpected results in my cell-based assay. Could it be related to the this compound batch?
A5: Yes, batch-to-batch variability can certainly lead to inconsistent results. Here are some potential causes related to the this compound batch:
-
Purity: A lower purity batch may contain impurities with off-target biological activity.
-
Degradation: If the compound has degraded due to improper storage or handling, its effective concentration will be lower than expected.
-
Iron Chelation: this compound is a known iron chelator.[4][] This activity is independent of its TPO receptor agonism and could be a source of unexpected biological effects, especially in iron-sensitive cell types or assays. Ensure your media has adequate iron supplementation if this is a concern.
-
Polymorphism: While less common with commercially prepared material, different polymorphic forms can have different dissolution rates and bioavailability.
Q6: What is the mechanism of action of this compound?
A6: this compound is a non-peptide thrombopoietin (TPO) receptor agonist. It binds to the transmembrane domain of the TPO receptor (also known as c-Mpl), leading to a conformational change that activates the receptor. This initiates downstream signaling cascades, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the PI3K/AKT/ERK pathways. These signaling events promote the proliferation and differentiation of megakaryocytes from hematopoietic stem cells, ultimately leading to increased platelet production.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioequivalence study of this compound 75 mg film-coated tablets under fasting conditions during the Covid-19 pandemic in healthy Caucasian male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. US11040042B2 - Transient protection of normal cells during chemotherapy - Google Patents [patents.google.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. researchgate.net [researchgate.net]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 10. Impurity assessment, development and validation of an RP-HPLC method for the determination of eleven potential impurities of this compound precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Long-term storage and stability of Eltrombopag solutions for experimental use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Eltrombopag solutions for experimental use. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity and consistency of your research.
Frequently Asked Questions (FAQs)
How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous buffers but is soluble in organic solvents.[1] A common method for preparing a stock solution is to first dissolve this compound in an organic solvent like DMSO, ethanol, or dimethyl formamide (DMF) before further dilution in your aqueous experimental medium.[1]
Recommended Solvents and Solubilities:
-
DMF: Approximately 1 mg/mL[1]
For cell culture experiments, it is crucial to minimize the final concentration of the organic solvent to avoid cellular toxicity. A final DMSO concentration above 0.1% should be avoided.[2]
What are the recommended storage conditions for this compound solid and stock solutions?
Solid this compound: Store the crystalline solid at -20°C.[1][2] Protect it from prolonged exposure to light and for long-term storage, keep it with a desiccant.[2] Under these conditions, it is stable for at least four years.[1]
Stock Solutions: For long-term storage, it is recommended to store stock solutions in DMSO at -20°C.[2] It is best practice to aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles.[2] Prepare fresh dilutions in aqueous media for immediate use.[2] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
How stable is this compound in different experimental conditions?
This compound is susceptible to degradation under certain stress conditions. Forced degradation studies have shown that this compound degrades significantly in acidic, basic, and oxidative conditions.[3] Conversely, it is relatively stable under thermal and photolytic (light) stress.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation of this compound in aqueous media. | This compound has low solubility in aqueous buffers.[1][4] The final concentration may be too high. | First, dissolve this compound in an appropriate organic solvent like DMSO to create a concentrated stock solution. Then, dilute the stock solution into your aqueous buffer or cell culture medium to the desired final concentration. Ensure the final solvent concentration is compatible with your experimental system.[1][2] |
| Inconsistent or unexpected experimental results. | Degradation of the this compound solution due to improper storage or handling. | Prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[2] Confirm the stability of this compound under your specific experimental conditions (pH, presence of oxidizing agents). |
| Inaccurate concentration of the this compound solution. | Verify the initial weighing of the solid this compound and the dilution calculations. If possible, confirm the concentration of your stock solution using a validated analytical method like RP-HPLC.[5] | |
| Interaction with components in the experimental medium. | Be aware that polyvalent cations (e.g., in dairy products or mineral supplements) can significantly reduce this compound exposure.[4] Check the composition of your media for potential interactions. | |
| Loss of bioactivity over time. | Degradation of this compound in the prepared solution. | Aqueous solutions of this compound should be used immediately and not stored for more than one day.[1] For longer-term experiments, consider replenishing the this compound-containing medium regularly. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≤ 120 mM (approx. 20 mg/mL) | [1][2] |
| Absolute Ethanol | ≤ 30 mM (approx. 0.1 mg/mL) | [1][2] |
| DMF | approx. 1 mg/mL | [1] |
| Aqueous Buffers | Sparingly soluble | [1][4] |
| 1:3 DMF:PBS (pH 7.2) | approx. 0.25 mg/mL | [1] |
Table 2: Stability of this compound Under Stress Conditions
| Condition | Stability | Reference |
| Acidic | Significant degradation | [3] |
| Basic | Significant degradation | [3] |
| Oxidative | Significant degradation | [3][6] |
| Thermal | Stable | [3] |
| Photolytic | Stable | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out the desired amount of this compound solid. For a 10 mM stock solution, you will need 4.425 mg of this compound per 1 mL of DMSO (Molecular Weight: 442.5 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound solid.
-
Cap the tube tightly and vortex until the solid is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Stability Testing of this compound Solution using RP-HPLC
This protocol provides a general framework. The specific parameters should be optimized for your available instrumentation and columns.
Objective: To assess the stability of an this compound solution over time under specific storage conditions.
Methodology:
-
Preparation of this compound Solution: Prepare the this compound solution in the desired solvent and at the relevant concentration for your experiments.
-
Initial Analysis (Time 0): Immediately after preparation, analyze the solution using a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. A suitable method might involve a C18 column with a mobile phase consisting of a mixture of acidified water and acetonitrile, with UV detection at approximately 244 nm.[3]
-
Storage: Store the remaining solution under the desired conditions (e.g., 4°C, room temperature, -20°C) and protect from light.
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week), withdraw an aliquot of the stored solution and analyze it using the same RP-HPLC method.
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the initial peak area at Time 0. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.[3]
Visualizations
Signaling Pathway of this compound
This compound is a non-peptide thrombopoietin (TPO) receptor agonist that binds to the transmembrane domain of the TPO receptor (c-Mpl).[7][8] This binding activates intracellular signaling cascades, primarily the JAK-STAT pathway, leading to the proliferation and differentiation of megakaryocytes and ultimately, increased platelet production.[7][8][9]
Caption: this compound activates the JAK-STAT pathway.
Experimental Workflow: Preparing and Using this compound in Cell Culture
This workflow outlines the key steps for preparing an this compound solution and using it in a typical cell culture experiment.
Caption: Workflow for this compound solution preparation and use.
Troubleshooting Logic for this compound Experiments
This decision tree provides a logical approach to troubleshooting common issues encountered during experiments with this compound.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. tga.gov.au [tga.gov.au]
- 5. Stability-Indicating RP-HPLC Method Development and Validation for this compound Olamine in the Presence of Impurities and Degradation Products. Robustness by Design of Expert Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability Indicating UHPLC Method Development and Validation for Estimation of this compound and its Related Impurities in Tablet Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 7. This compound, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound Diolamine? [synapse.patsnap.com]
- 9. What is the mechanism of this compound choline? [synapse.patsnap.com]
Validation & Comparative
Validating the In Vitro Activity of a New Batch of Eltrombopag: A Comparative Guide
This guide provides a comprehensive framework for validating the in vitro activity of a new batch of Eltrombopag, a non-peptide thrombopoietin receptor (TpoR) agonist. To ensure robust quality control and consistent biological performance, this document outlines key experimental protocols and provides a comparative analysis with other TpoR agonists, Romiplostim and Avatrombopag. The data presented is intended for researchers, scientists, and drug development professionals.
Quality Control: Ensuring Purity and Concentration
Before assessing biological activity, it is crucial to verify the identity, purity, and concentration of the new this compound batch. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard methods for this purpose.
Table 1: Physicochemical and Quality Control Parameters
| Parameter | Method | Acceptance Criteria |
| Identity | HPLC-UV, Mass Spectrometry | Retention time and mass spectrum match reference standard |
| Purity | HPLC-UV | ≥98% |
| Concentration | HPLC-UV with a standard curve | Within ±5% of the stated concentration |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Determination
-
Preparation of Standard Solutions: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to generate a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Preparation of Sample Solution: Dissolve the new batch of this compound in the same solvent to a known theoretical concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation:
-
Purity: Calculate the area percentage of the this compound peak in the sample chromatogram.
-
Concentration: Determine the concentration of the sample by interpolating its peak area against the standard curve.
-
Biological Activity Assays: In Vitro Functional Validation
The primary in vitro activities of this compound involve the stimulation of cell proliferation and the differentiation of hematopoietic progenitor cells into megakaryocytes, mediated by the activation of the TpoR and its downstream signaling pathways.
Cell Proliferation Assay
This assay assesses the ability of this compound to stimulate the proliferation of a TpoR-dependent cell line.
Table 2: Comparative In Vitro Proliferative Activity of TpoR Agonists
| Compound | Cell Line | Assay Type | EC50 |
| This compound | Ba/F3-hTpoR | BrdU | ~30 nM[1] |
| Romiplostim | 32D-hTpoR | Proliferation | ~688 pg/mL[2] |
| Avatrombopag | Ba/F3-hTpoR | Proliferation | ~3.3 nM[3] |
EC50 values can vary depending on the specific cell line and assay conditions.
-
Cell Seeding: Seed a TpoR-expressing cell line (e.g., Ba/F3-hTpoR or HEL) in a 96-well plate at a density of 5,000-10,000 cells/well in cytokine-free medium.
-
Compound Treatment: Add serial dilutions of the new this compound batch, a reference standard of this compound, and comparator TpoR agonists (Romiplostim, Avatrombopag) to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the compound concentration and determine the EC50 value using a non-linear regression curve fit.
Megakaryocyte Differentiation Assay
This assay evaluates the capacity of this compound to induce the differentiation of hematopoietic stem and progenitor cells (HSPCs) into mature megakaryocytes.
Table 3: Comparative Effects on In Vitro Megakaryocyte Differentiation
| Compound | Cell Source | Key Markers | Observation |
| This compound | Human CD34+ cells | CD41, CD42b | Dose-dependent increase in CD41+ and CD42b+ megakaryocytes[3] |
| Romiplostim | Human CD34+ cells | CD41, CD42b | Stimulates megakaryocyte proliferation, but may not fully promote maturation at high doses[4] |
| Avatrombopag | Human CD34+ cells | CD41 | Promotes megakaryocyte differentiation with morphology similar to rhTPO[4] |
-
Cell Culture: Culture human CD34+ hematopoietic stem cells in a serum-free medium supplemented with appropriate cytokines to maintain their progenitor state.
-
Differentiation Induction: To induce megakaryocyte differentiation, culture the CD34+ cells in a medium containing a low concentration of thrombopoietin (TPO) or the test compounds (new batch of this compound, reference standard, and comparators).
-
Treatment: Add various concentrations of the test compounds to the culture medium.
-
Incubation: Culture the cells for 10-14 days, replenishing the medium and compounds every 3-4 days.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41 and CD42b.
-
Data Analysis: Quantify the percentage of CD41+ and CD42b+ cells to determine the extent of megakaryocyte differentiation.
Signaling Pathway Activation
This compound activates the TpoR, leading to the phosphorylation and activation of downstream signaling molecules, primarily through the JAK-STAT and MAPK-ERK pathways.[3][4]
Table 4: Comparative Effects on TpoR Downstream Signaling
| Compound | Pathway Activated | Key Phosphorylated Proteins |
| This compound | JAK-STAT, MAPK-ERK | pSTAT5, pERK1/2[3] |
| Romiplostim | JAK-STAT, MAPK-ERK | pSTAT5, pERK1/2 (may show a stronger activation of AKT compared to ERK at high doses)[4] |
| Avatrombopag | JAK-STAT, MAPK-ERK | pSTAT3, pSTAT5, pERK[3][5] |
-
Cell Stimulation: Starve a TpoR-expressing cell line (e.g., HEL or Ba/F3-hTpoR) of cytokines for 4-6 hours. Stimulate the cells with the new this compound batch, a reference standard, and comparators at various concentrations for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694) and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total STAT5, total ERK, or β-actin).
Visualizing Mechanisms and Workflows
Signaling Pathways
References
- 1. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Avatrombopag: A Review in Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avatrombopag for the treatment of immune thrombocytopenia and thrombocytopenia of chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avatrombopag for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Eltrombopag and Romiplostim on Megakaryopoiesis
A detailed examination of two leading thrombopoietin receptor agonists reveals distinct mechanisms of action on megakaryocyte development and platelet production in laboratory settings. This guide provides a comprehensive comparison of Eltrombopag and Romiplostim, focusing on their in vitro effects on megakaryopoiesis, for researchers, scientists, and drug development professionals.
This compound, a small non-peptide molecule, and Romiplostim, a peptide-based agonist, are both designed to stimulate the thrombopoietin (TPO) receptor, c-Mpl, to increase platelet production.[1] However, their interaction with the receptor and the subsequent intracellular signaling cascades differ significantly, leading to distinct outcomes in megakaryocyte proliferation, maturation, and the generation of platelet-like particles.
Differential Effects on Megakaryocyte Development
In vitro studies utilizing human hematopoietic stem cells have demonstrated that this compound and Romiplostim exert different effects on the process of megakaryopoiesis. This compound has been shown to promote the full differentiation and maturation of megakaryocytes, leading to an increased capacity for proplatelet formation.[2][3] Conversely, high doses of Romiplostim tend to favor the proliferation of immature megakaryocytes, with a corresponding decrease in megakaryocyte ploidy and a reduced ability to extend proplatelets.[4][5]
This fundamental difference in their mechanism of action is attributed to the distinct signaling pathways they activate upon binding to the c-Mpl receptor.
Signaling Pathways and Mechanism of Action
Both this compound and Romiplostim activate the key signaling pathways downstream of the c-Mpl receptor, namely the JAK-STAT, PI3K-AKT, and MAPK/ERK pathways, which are crucial for megakaryocyte development.[5][6][7] However, the intensity and balance of this activation differ between the two drugs.
This compound binds to the transmembrane domain of the c-Mpl receptor, leading to a balanced and sustained activation of the STAT, AKT, and ERK signaling pathways.[2][3][6] This balanced signaling is thought to be responsible for promoting the complete maturation of megakaryocytes and subsequent platelet production.[2]
Romiplostim, on the other hand, binds to the extracellular domain of the c-Mpl receptor, similar to endogenous TPO.[7][8] Studies have indicated that at higher concentrations, Romiplostim leads to a strong and unbalanced activation of the AKT pathway, with a milder effect on the ERK pathway.[3][6] This skewed signaling is associated with increased proliferation of early-stage megakaryocytes but may hinder their final maturation and proplatelet formation.[2][4]
Caption: Signaling pathways of this compound and Romiplostim in megakaryocytes.
Quantitative Comparison of In Vitro Effects
The following tables summarize the quantitative data from in vitro studies comparing the effects of this compound and Romiplostim on megakaryopoiesis.
Table 1: Effect on Megakaryocyte Output and Proplatelet Formation
| Parameter | This compound | Romiplostim (High Dose) | Reference TPO |
| Megakaryocyte Output | Dose-dependent increase | Progressive increase in proliferation | Standard |
| Proplatelet Formation | 4-fold increase vs. TPO[6] | Drastic decrease | Standard |
| Megakaryocyte Ploidy | No significant difference vs. TPO[6] | Decrease in ploidy | Standard |
Table 2: Signaling Pathway Activation
| Signaling Molecule | This compound Activation | Romiplostim Activation | Reference TPO Activation |
| pSTAT3/5 | Enhanced vs. TPO[6] | Activated | Standard |
| pAKT | Enhanced vs. TPO[6] | Strong activation | Standard |
| pERK1/2 | Enhanced vs. TPO[6] | Mild effect | Standard |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and Romiplostim on in vitro megakaryopoiesis.
Human Hematopoietic Stem Cell (HSC) Culture and Megakaryocyte Differentiation
-
HSC Isolation: CD34+ hematopoietic stem cells are isolated from human cord blood or mobilized peripheral blood using magnetic-activated cell sorting (MACS).
-
Cell Culture: Isolated CD34+ cells are cultured in a serum-free medium supplemented with cytokines to induce megakaryocytic differentiation. A common cocktail includes thrombopoietin (TPO), stem cell factor (SCF), and interleukin-6 (IL-6).
-
Treatment: this compound (50-2000 ng/mL) or Romiplostim (100-2000 ng/mL) is added to the culture medium at various concentrations.[4][5][6] A control group with a standard concentration of recombinant human TPO (rHuTPO), typically 10 ng/mL, is also maintained.[2][3]
-
Incubation: Cells are cultured for a period of 13-14 days at 37°C in a humidified atmosphere with 5% CO2.[6][9]
Caption: General experimental workflow for in vitro megakaryopoiesis studies.
Analysis of Megakaryocyte Characteristics
-
Flow Cytometry: Differentiated megakaryocytes are identified and quantified based on the expression of specific surface markers, such as CD41 (integrin αIIb) and CD42b (glycoprotein Ibα).[6] Cell ploidy, a measure of megakaryocyte maturity, is assessed by staining the cells with a DNA-binding dye like propidium iodide and analyzing the DNA content.
-
Immunofluorescence Microscopy: This technique is used to visualize the morphology of mature megakaryocytes and the formation of proplatelets. Cells are stained for megakaryocyte-specific markers (e.g., CD61) and their nuclei are counterstained to observe cellular structure.
-
Proplatelet Formation Assay: The percentage of proplatelet-forming megakaryocytes is determined by counting the number of cells extending long, filamentous pseudopods relative to the total number of round megakaryocytes in a given field of view under a microscope.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound, Romiplostim, or TPO for a specified duration, the cultured megakaryocytes are lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of protein in the cell lysates is determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (activated) forms of key signaling proteins (e.g., pSTAT3, pSTAT5, pAKT, pERK1/2) and with antibodies for the total forms of these proteins to ensure equal loading.[2][3]
-
Detection: The bound antibodies are detected using a chemiluminescent substrate, and the resulting bands are visualized and quantified to determine the level of protein phosphorylation.
Conclusion
The in vitro evidence strongly suggests that this compound and Romiplostim promote megakaryopoiesis through distinct mechanisms. This compound appears to drive a more complete and balanced maturation of megakaryocytes, leading to efficient proplatelet formation. In contrast, high concentrations of Romiplostim favor the expansion of a more immature megakaryocyte population. These differences are rooted in the differential activation of the c-Mpl downstream signaling pathways. Understanding these nuances is critical for the targeted development and clinical application of thrombopoietin receptor agonists.
References
- 1. Romiplostim and this compound in Immune Thrombocytopenia as a Second-Line Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]
- 4. journals.plos.org [journals.plos.org]
- 5. High Doses of Romiplostim Induce Proliferation and Reduce Proplatelet Formation by Human Megakaryocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Romiplostim Mechanism of Action and Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Romiplostim? [synapse.patsnap.com]
- 9. ashpublications.org [ashpublications.org]
Eltrombopag vs. Native Thrombopoietin (TPO): A Comparative Guide to Platelet Production Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Eltrombopag and native thrombopoietin (TPO) in their capacity to stimulate platelet production. The information presented is collated from preclinical and clinical studies to support research and development in hematology and drug discovery.
Executive Summary
This compound, a small molecule, non-peptide thrombopoietin receptor (TPO-R) agonist, and native thrombopoietin (TPO), the endogenous glycoprotein hormone, are both potent stimulators of megakaryopoiesis and subsequent platelet production. While their therapeutic goal is the same, their mechanisms of action, binding sites on the TPO receptor (c-Mpl), and downstream signaling cascades exhibit significant differences. These distinctions translate to variations in their in vitro and in vivo activities, including potency, onset of action, and potential for synergistic effects. This guide elucidates these differences through compiled data, detailed experimental methodologies, and visual representations of their molecular interactions and experimental workflows.
Mechanism of Action and Signaling Pathways
Native TPO and this compound both activate the TPO receptor, c-Mpl, to initiate intracellular signaling that leads to the proliferation and differentiation of megakaryocytes. However, their interaction with the receptor is fundamentally different.
Native TPO binds to the extracellular domain of the c-Mpl receptor. This binding induces a conformational change in the receptor, leading to the activation of Janus kinase 2 (JAK2) and subsequent phosphorylation of Signal Transducers and Activators of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1] Concurrently, the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways are also robustly activated.[1]
This compound , in contrast, is a small molecule that binds to a transmembrane domain of the c-Mpl receptor.[1] This interaction also activates the JAK/STAT pathway, but its effect on the PI3K/Akt pathway is minimal to none.[2] This differential activation of signaling pathways is a key differentiator between the two molecules.
The distinct binding sites of this compound and native TPO on the c-Mpl receptor suggest a potential for non-competitive binding and possible synergistic or additive effects on platelet production when used in combination.[1][3]
References
- 1. This compound, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analyses of the small molecule thrombopoietin receptor agonist this compound and thrombopoietin on in vitro platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
Head-to-head comparison of Eltrombopag and Avatrombopag in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of two thrombopoietin receptor agonists (TPO-RAs), Eltrombopag and Avatrombopag. Both small-molecule drugs are designed to stimulate platelet production by activating the TPO receptor (c-Mpl), offering a therapeutic approach for various forms of thrombocytopenia. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes the underlying molecular mechanisms to aid in research and development decisions.
Mechanism of Action: A Tale of Two Agonists
This compound and Avatrombopag, while both activating the TPO receptor, do so through distinct mechanisms. Both are non-peptide agonists that bind to the transmembrane domain of the TPO receptor, a site different from that of endogenous thrombopoietin (TPO).[1][2] This non-competitive binding allows for a potential additive or synergistic effect with endogenous TPO.[1]
Upon binding, both drugs induce a conformational change in the TPO receptor, leading to the activation of downstream signaling pathways crucial for megakaryocyte proliferation and differentiation. The primary pathways activated include the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the mitogen-activated protein kinase (MAPK) pathways.[3][4]
This compound has been shown to activate STAT5 and p42/44 MAPK with kinetics similar to recombinant human TPO (rhTPO).[3] It has also been reported to stimulate the phosphorylation of STAT3 and AKT.
Avatrombopag also stimulates the phosphorylation of STAT3 and STAT5, as well as ERK (a member of the MAPK family), promoting the differentiation and proliferation of megakaryocytes.[5]
It is this activation of intracellular signaling cascades that ultimately drives the proliferation of hematopoietic progenitor cells and their differentiation into mature, platelet-producing megakaryocytes.
Figure 1. Simplified signaling pathway of TPO receptor activation by endogenous TPO, this compound, and Avatrombopag.
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of this compound and Avatrombopag has been evaluated in various cell-based assays, primarily focusing on cell proliferation and megakaryocyte differentiation.
| Parameter | This compound | Avatrombopag |
| Cell Proliferation (EC50) | 0.03 µM (BAF3/hTpoR cells)[3] | 3.3 ± 0.2 nmol/L (human c-Mpl-Ba/F3 cells)[6] |
| Megakaryocyte Differentiation (EC50) | 30–300 nM (human bone marrow precursor cells)[3] | 24.8 ± 7.8 nmol/L (human CD34+ cells)[6] |
| STAT Activation (Luciferase Assay EC50) | 0.27 µM (BAF3/IRF-1/hTpoR cells)[3] | Not Available |
In Vivo Models: Demonstrating Efficacy in Living Systems
Due to species-specificity, the in vivo preclinical evaluation of this compound and Avatrombopag has been conducted in different animal models, making a direct head-to-head comparison challenging.
This compound: Preclinical in vivo studies for this compound were primarily conducted in chimpanzees due to its specificity for human and chimpanzee TPO receptors.[3] Oral administration of 10 mg/kg/day for 5 days resulted in a platelet count increase of up to 100%.[3]
Avatrombopag: Avatrombopag also exhibits species-specificity, with activity observed in humans and chimpanzees.[2] In vivo studies have utilized non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice transplanted with human fetal liver CD34+ cells.[7] In this humanized mouse model, daily oral administration of Avatrombopag led to a dose-dependent increase in human platelet counts.[7]
Figure 2. General experimental workflow for preclinical evaluation of this compound and Avatrombopag.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are summaries of methodologies used in key experiments for this compound and Avatrombopag.
Cell Proliferation Assays
-
Objective: To determine the concentration-dependent effect of the TPO-RA on the proliferation of TPO-dependent cell lines.
-
Cell Lines:
-
Methodology:
-
Cells are seeded in 96-well plates in appropriate growth medium.
-
Cells are treated with a range of concentrations of this compound or Avatrombopag.
-
After a defined incubation period (e.g., 48 hours), cell proliferation is assessed using a colorimetric assay such as BrdU incorporation or MTS assay.
-
The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
-
Megakaryocyte Differentiation Assays
-
Objective: To evaluate the ability of the TPO-RA to induce the differentiation of hematopoietic progenitor cells into mature megakaryocytes.
-
Cells: Primary human CD34+ hematopoietic stem cells isolated from bone marrow or cord blood.[3][6]
-
Methodology:
-
CD34+ cells are cultured in a suitable medium supplemented with various concentrations of this compound or Avatrombopag.
-
The cells are cultured for an extended period (e.g., 10-14 days) to allow for differentiation.
-
Megakaryocyte differentiation is assessed by flow cytometry for the expression of specific surface markers, such as CD41 (glycoprotein IIb) and CD42b (glycoprotein Ibα).
-
The EC50 for differentiation is determined based on the percentage of CD41+ cells at different drug concentrations.
-
Signaling Pathway Analysis (Western Blotting)
-
Objective: To identify the intracellular signaling pathways activated by the TPO-RA upon binding to the TPO receptor.
-
Cells: TPO-R expressing cell lines or primary megakaryocytes.
-
Methodology:
-
Cells are treated with the TPO-RA for various time points.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated forms of signaling proteins (e.g., p-STAT5, p-MAPK, p-AKT) and total protein as a loading control.
-
Bound antibodies are detected using secondary antibodies conjugated to a reporter enzyme, and the signal is visualized.
-
Conclusion
Both this compound and Avatrombopag are potent oral TPO receptor agonists that effectively stimulate megakaryopoiesis and platelet production in preclinical models. They share a common mechanism of action by activating the TPO receptor's transmembrane domain and initiating downstream signaling cascades. While direct head-to-head preclinical comparisons are limited, the available data suggest that both compounds exhibit high potency in in vitro assays. The species-specificity of both drugs has necessitated the use of different in vivo models, with this compound primarily tested in chimpanzees and Avatrombopag in humanized mouse models. This guide provides a foundational overview of the preclinical characteristics of these two important therapeutic agents, offering valuable insights for researchers and drug development professionals in the field of hematology and thrombocytopenia. Further studies employing standardized models and head-to-head comparisons would be beneficial for a more definitive preclinical differentiation between these two drugs.
References
- 1. This compound: an update on the novel, non-peptide thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombopoietin receptor agonist for treatment of immune thrombocytopenia in pregnancy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Activity of this compound (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Avatrombopag for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avatrombopag, an oral thrombopoietin receptor agonist: results of two double‐blind, dose‐rising, placebo‐controlled Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Eltrombopag and Lusutrombopag Signaling Pathways in Thrombopoiesis
Eltrombopag and Lusutrombopag are orally administered, small-molecule thrombopoietin receptor (TPO-R) agonists designed to stimulate platelet production. Both drugs are crucial therapeutic options for managing thrombocytopenia, particularly in patients with chronic liver disease. While they share the same therapeutic goal and target receptor, their distinct interactions with the TPO receptor (c-Mpl) initiate differential downstream signaling cascades, leading to varied cellular responses. This guide provides an in-depth comparison of their signaling pathways, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
Mechanism of Action and Differential Signaling
Both this compound and Lusutrombopag function by binding to the transmembrane domain of the human TPO receptor, c-Mpl.[1][2] This interaction triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways that mimic the effects of endogenous thrombopoietin (TPO).[3][4] The primary signaling cascade activated by both agonists is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, which is fundamental for the proliferation and differentiation of megakaryocyte progenitor cells.[5][6]
This compound: this compound's binding to the transmembrane domain of c-Mpl is distinct from the binding site of endogenous TPO, which interacts with the extracellular domain.[5][7] This non-competitive interaction allows this compound to potentially act additively or synergistically with endogenous TPO.[7][8] Upon binding, this compound activates multiple downstream signaling pathways. While the JAK-STAT pathway is a primary target, studies have demonstrated that this compound also significantly activates the PI3K/AKT and MAPK/ERK pathways.[9][10] This balanced activation of STAT, AKT, and ERK signaling promotes the full differentiation and maturation of megakaryocytes, leading to efficient platelet production.[9][11] Some research also suggests that this compound may have immunomodulatory effects by rebalancing Fcγ receptors and enhancing the function of regulatory T cells (Tregs).[12]
Lusutrombopag: Similar to this compound, Lusutrombopag binds to the transmembrane domain of the TPO receptor.[3][4] It is designed to mimic the biological actions of endogenous TPO by activating the same signal transduction system.[3][13] The literature consistently highlights the activation of the JAK-STAT pathway as its core mechanism for stimulating the proliferation and differentiation of bone marrow progenitor cells into mature, platelet-producing megakaryocytes.[3][4] While general TPO-R agonists are known to activate MAPK and PI3K-AKT pathways, the specific differential effects of Lusutrombopag on these pathways compared to this compound are less detailed in current literature.[14] Its action is primarily characterized as a potent stimulation of the TPO-R signaling cascade, leading to a reliable increase in platelet counts.[15]
Comparative Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways activated by this compound and Lusutrombopag upon binding to the TPO receptor.
Quantitative Data Summary
The following table summarizes the key characteristics and downstream effects of this compound and Lusutrombopag based on available preclinical and clinical data.
| Feature | This compound | Lusutrombopag |
| Target Receptor | TPO-Receptor (c-Mpl)[6] | TPO-Receptor (c-Mpl)[3][16] |
| Binding Domain | Transmembrane[5][6] | Transmembrane[1][3] |
| Primary Signaling Pathway | JAK-STAT[5][17] | JAK-STAT[3][4] |
| Other Activated Pathways | PI3K-AKT, MAPK/ERK[9][10][11] | Mimics endogenous TPO, activating similar cascades[3][13][15] |
| Key Cellular Effects | Stimulates megakaryocyte proliferation, differentiation, and maturation[6][9][18] | Stimulates proliferation and differentiation of megakaryocytic progenitor cells[1][3][4] |
| Immunomodulatory Effects | May restore immune tolerance by modulating Fcγ receptors and Tregs[12] | Not prominently reported |
| Time to Peak Platelet Count | 7-14 days[19] | Median of 12 days[1][2] |
Experimental Protocols
To investigate the differential signaling pathways of TPO-R agonists, specific methodologies are employed. Below are representative protocols for Western Blotting to analyze protein phosphorylation and a flow cytometry-based megakaryocyte differentiation assay.
1. Western Blotting for Signaling Pathway Activation
This protocol is designed to detect the phosphorylation status of key signaling proteins like STAT5, AKT, and ERK1/2 following treatment with this compound or Lusutrombopag.
-
Cell Culture and Stimulation:
-
Culture human hematopoietic stem cells (e.g., CD34+ cells) or a megakaryocytic cell line (e.g., UT7/TPO) in appropriate media.
-
Starve cells of cytokines for 4-6 hours to reduce baseline signaling activation.
-
Stimulate cells with various concentrations of this compound, Lusutrombopag, or recombinant human TPO (rhTPO) as a positive control for a short duration (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated forms of target proteins (e.g., p-STAT5, p-AKT, p-ERK1/2).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with antibodies for total STAT5, AKT, and ERK, and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[9]
-
2. In Vitro Megakaryocyte Differentiation Assay
This protocol assesses the ability of the compounds to drive the differentiation of hematopoietic progenitors into mature megakaryocytes.
-
Cell Culture:
-
Isolate CD34+ hematopoietic stem and progenitor cells (HSPCs) from human cord blood or bone marrow.
-
Culture the cells in a serum-free medium supplemented with cytokines (e.g., SCF, Flt3-L) and either this compound, Lusutrombopag, or rhTPO at various concentrations.
-
Maintain the cultures for 10-14 days to allow for differentiation.
-
-
Flow Cytometry Analysis:
-
Harvest cells at different time points (e.g., Day 7, Day 10, Day 14).
-
Stain the cells with fluorescently-labeled antibodies against cell surface markers specific for megakaryocytes, such as CD41a (integrin αIIb) and CD42b (glycoprotein Ibα).
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells expressing CD41a and/or CD42b to determine the efficiency of megakaryocyte differentiation.
-
The forward and side scatter properties can also provide information on cell size and granularity, which typically increase as megakaryocytes mature.
-
This comprehensive comparison provides a foundational understanding of the distinct molecular mechanisms of this compound and Lusutrombopag. While both effectively stimulate thrombopoiesis through the TPO receptor, the nuanced differences in their downstream signaling activation may account for variations in their clinical efficacy and safety profiles, warranting further investigation.
References
- 1. Mulpleta (Lusutrombopag Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. shionogi.com [shionogi.com]
- 3. Lusutrombopag | C29H32Cl2N2O5S | CID 49843517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: an update on the novel, non-peptide thrombopoietin receptor agonist for the treatment of immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Activity of this compound (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a potent stimulator of megakaryopoiesis | Haematologica [haematologica.org]
- 12. Pardon Our Interruption [revolade.com]
- 13. Comparative Efficacy and Safety of Thrombopoietin Receptor Agonists in Adults With Thrombocytopenia: A Systematic Review and Network Meta-analysis of Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Pharmacokinetic Assessment and Treatment Effect of Lusutrombopag in Child–Pugh Class C Patients: Review of Patient Data from Two Clinical Studies and Post-Marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lusutrombopag: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Effect of the nonpeptide thrombopoietin receptor agonist this compound on megakaryopoiesis of patients with lower risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What's better: Lusutrombopag vs this compound? – meds.is [meds.is]
Eltrombopag's Dichotomous Effects: A Comparative Analysis on Hematopoietic Progenitor and Leukemia Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validated effects of Eltrombopag, a small molecule thrombopoietin receptor agonist. This guide provides a detailed comparison of its impact on normal hematopoietic progenitor cells versus leukemia cell lines, supported by experimental data and detailed protocols.
This compound, a non-peptide thrombopoietin (TPO) receptor agonist, has demonstrated a fascinating duality in its biological activity. While it promotes the proliferation and differentiation of normal hematopoietic stem and progenitor cells, leading to increased platelet production, it paradoxically exhibits anti-proliferative and, in some cases, cytotoxic effects on various leukemia cell lines. This guide delves into the experimental evidence that substantiates these opposing effects, offering a clear comparison of its performance in different hematopoietic contexts.
Quantitative Comparison of this compound's Effects
The following table summarizes the quantitative effects of this compound on key cellular processes in normal human CD34+ hematopoietic progenitor cells and the chronic myelogenous leukemia cell line, K562.
| Parameter | Human CD34+ Progenitor Cells | K562 Leukemia Cell Line |
| Proliferation | Promotes expansion, particularly of megakaryocyte progenitors. A 2- to 3-fold increase in megakaryocyte output has been observed with 500 ng/mL and 2000 ng/mL of this compound, respectively[1]. | Inhibits proliferation with a reported IC50 value of approximately 5.6 to 15.4 µg/mL[2]. |
| Differentiation | Induces differentiation towards the megakaryocytic lineage. At concentrations of 200-2000 ng/mL, this compound supports full megakaryocyte differentiation and maturation[1]. | Does not induce significant differentiation[2]. |
| Apoptosis/Cell Death | Promotes cell survival and counteracts apoptosis through the activation of pro-survival signaling pathways like AKT[2]. | Induces cell death, which may occur through non-apoptotic mechanisms as suggested by Annexin V staining[2]. In other leukemia cell lines like HL60, this compound has been shown to induce a G1 phase cell cycle block and subsequent cell death[3]. |
| Signaling Pathway Activation | Activates the c-Mpl receptor, leading to the phosphorylation and activation of JAK2, STAT5, AKT, and ERK signaling pathways, which drive proliferation and differentiation[1]. | The anti-proliferative effect is often independent of the TPO receptor and has been linked to its iron-chelating properties, leading to a reduction in intracellular iron levels[3][4]. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Culture and this compound Treatment
-
Human CD34+ Progenitor Cells: Umbilical cord blood-derived CD34+ cells are cultured in serum-free medium supplemented with cytokines such as thrombopoietin (TPO) to maintain viability and promote megakaryocytic differentiation[5]. For experiments, cells are seeded at a density of 5 x 10^5 cells/mL[5]. This compound is added at concentrations ranging from 50 to 2000 ng/mL to assess its effects on differentiation and signaling[1].
-
K562 Cell Line: The K562 human chronic myelogenous leukemia cell line is maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2. For proliferation assays, cells are treated with this compound at concentrations ranging from 0.1 to 40 µg/mL for 72 hours[2].
Proliferation Assay (Leukemia Cell Lines)
Cell proliferation is measured using a tritiated thymidine incorporation assay or a CellTiter-Glo Luminescent Cell Viability Assay[2].
-
Cell Seeding: K562 cells are seeded in 96-well plates at a density of approximately 5 x 10^4 cells per well[6].
-
Drug Treatment: Cells are exposed to a range of this compound concentrations for 72 hours[6].
-
Thymidine Incorporation: For the final 18 hours of incubation, cells are pulsed with tritiated thymidine. The amount of incorporated thymidine is measured using a scintillation counter, which correlates with the rate of DNA synthesis and cell proliferation[2].
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Megakaryocyte Differentiation Assay (CD34+ Cells)
The differentiation of CD34+ cells into mature megakaryocytes is assessed by flow cytometry and immunofluorescence staining[1].
-
Cell Culture: CD34+ cells are cultured for 13 days in the presence of various concentrations of this compound (e.g., 200, 500, 2000 ng/mL) or a positive control like recombinant human TPO (10 ng/mL)[1].
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41a and CD42b. The percentage of double-positive cells (CD41a+/CD42b+) is quantified using a flow cytometer to determine the efficiency of differentiation[1].
-
Immunofluorescence Staining: Differentiated megakaryocytes are identified by staining for the marker CD61. Nuclear staining (e.g., with DAPI) is also performed to assess cell morphology and ploidy[1].
Apoptosis Assay
The induction of apoptosis is commonly evaluated using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry[7].
-
Cell Treatment: Leukemia cells are treated with this compound at various concentrations for a specified duration (e.g., 24 hours).
-
Staining: Cells are harvested, washed, and resuspended in a binding buffer. APC-labeled Annexin V and PI are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining indicates loss of membrane integrity, distinguishing between early apoptotic, late apoptotic/necrotic, and viable cells.
Western Blotting for Signaling Pathway Analysis
The activation of key signaling proteins is assessed by Western blotting.
-
Cell Lysis: Following treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of STAT5, AKT, and ERK1/2. Antibodies against the total forms of these proteins and a housekeeping protein like β-actin are used as loading controls[1].
-
Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms of Action
The following diagrams illustrate the differential signaling pathways activated by this compound in normal hematopoietic progenitors and the proposed mechanism of action in leukemia cells, as well as a typical experimental workflow.
Caption: this compound signaling in normal hematopoietic progenitors.
Caption: Proposed mechanism of this compound in leukemia cells.
Caption: General experimental workflow for this compound studies.
References
- 1. Revealing this compound’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. This compound inhibits the proliferation of leukemia cells via reduction of intracellular iron and induction of differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the proliferation of leukemia cells via reduction of intracellular iron and induction of differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the proliferation of Ewing sarcoma cells via iron chelation and impaired DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound directly activates BAK and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the iron chelation capacity of Eltrombopag to other known chelators
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the iron chelation capacity of Eltrombopag against other established iron chelators. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
This compound (ELT), a thrombopoietin receptor agonist, has demonstrated significant iron-chelating properties, positioning it as a molecule of interest beyond its primary indication for thrombocytopenia.[1][2][3][4][5][6] This guide delves into the quantitative aspects of its chelation capacity, comparing it with clinically approved iron chelators such as deferoxamine (DFO), deferiprone (DFP), and deferasirox (DFX).
Quantitative Comparison of Iron Chelation Capacity
The efficacy of an iron chelator is determined by its binding affinity for iron and its ability to mobilize iron from cells. This compound exhibits a high binding constant for iron(III) (log β2=35).[1][3] The following tables summarize the comparative performance of this compound and other chelators in various in vitro studies.
| Chelator | Concentration | Cell Line | Iron Mobilization (% of control) | Reference |
| This compound | 1 µM | H9C2 (cardiomyocyte) | Higher than DFO, DFX, or DFP | [1] |
| This compound | 1 µM | HuH7 (hepatocyte) | Less effective than DFP, DFX, and DFO | [1] |
| Deferoxamine | 1 µM IBE | H9C2 (cardiomyocyte) | Lower than this compound | [1] |
| Deferiprone | 1 µM IBE | H9C2 (cardiomyocyte) | Lower than this compound | [1] |
| Deferasirox | 1 µM IBE* | H9C2 (cardiomyocyte) | Lower than this compound | [1] |
*IBE: Iron-Binding Equivalents
| Chelator | Concentration | Cell Line | Ferritin Reduction (%) | Cellular Iron Decrement (%) | Reference |
| This compound | 10 µM (8 hours) | HuH7 | 85% | 25% | [1] |
| This compound | 10 µM (8 hours) | H9C2 | 46% | 65% | [1] |
| Chelator | Concentration | Cell Line | ROS Inhibition (%) at 1 hour | Reference |
| This compound | 10 µM | HuH7 | 73% | [1] |
| This compound | 10 µM | H9C2 | 61% | [1] |
| Deferoxamine | 10 µM IBE | HuH7 & H9C2 | Slower and less effective than ELT | [1] |
| Deferiprone | 10 µM IBE | HuH7 & H9C2 | Intermediate effect | [1] |
| Deferasirox | 10 µM IBE* | HuH7 & H9C2 | Intermediate effect | [1] |
*IBE: Iron-Binding Equivalents
Synergistic Effects and the Iron Shuttling Mechanism
A noteworthy finding is the synergistic enhancement of iron mobilization when this compound is combined with other chelators, particularly deferasirox.[1][4] This is attributed to a proposed "shuttling" mechanism where this compound, being more rapid in scavenging iron citrate species, chelates the iron and then donates it to deferasirox.[1][3] This synergistic action was also observed when this compound was combined with the extracellular hydroxypyridinone chelator, CP40.[1]
Caption: Proposed iron shuttling mechanism of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison.
Measurement of Cellular Iron Mobilization
This experiment quantifies the ability of a chelator to remove iron from cultured cells.
Caption: Workflow for cellular iron mobilization assay.
Protocol:
-
Cell Culture: Human hepatoma (HuH7) and rat cardiomyocyte (H9C2) cell lines are cultured in appropriate media.
-
Iron Loading: Cells are incubated with a source of iron, such as ferric ammonium citrate, to induce iron overload.
-
Washing: After iron loading, cells are washed to remove any unbound extracellular iron.
-
Chelator Incubation: The iron-loaded cells are then incubated with this compound or other chelators (DFO, DFP, DFX) at clinically relevant concentrations (e.g., 1 µM).
-
Sample Collection: Aliquots of the cell culture supernatant are collected at different time points.
-
Iron Quantification: The amount of iron mobilized from the cells into the supernatant is quantified using a colorimetric iron assay.
-
Data Analysis: The iron mobilization capacity of each chelator is determined and compared.
Assessment of Intracellular Reactive Oxygen Species (ROS)
This assay measures the ability of a chelator to reduce oxidative stress by chelating reactive iron.
Protocol:
-
Cell Culture and Iron Loading: As described in the cellular iron mobilization protocol.
-
ROS Probe Incubation: Cells are loaded with a fluorescent ROS indicator dye (e.g., 2',7'-dichlorodihydrofluorescein diacetate).
-
Chelator Treatment: Cells are treated with this compound or other chelators.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured over time using a plate reader.
-
Data Analysis: The rate of ROS production is calculated and compared between treated and untreated cells to determine the inhibitory effect of the chelators.
Determination of Cellular Ferritin Levels
This experiment assesses the impact of chelation on the primary iron storage protein, ferritin.
Protocol:
-
Cell Culture, Iron Loading, and Chelator Treatment: As described in the cellular iron mobilization protocol.
-
Cell Lysis: After incubation with the chelators, the cells are harvested and lysed to release intracellular components.
-
Ferritin Immunoassay: The concentration of ferritin in the cell lysates is determined using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage reduction in ferritin levels is calculated and compared across different chelator treatments.
Spectrophotometric Ferrozine Assay for Iron Chelation Capacity
This in vitro assay directly measures the iron-binding capacity of a compound.
Caption: Workflow for the spectrophotometric ferrozine assay.
Protocol:
-
Reagent Preparation: Prepare solutions of the test compound (e.g., this compound), a ferrous iron source (e.g., ammonium iron (II) sulfate), and ferrozine in a suitable buffer (e.g., ammonium acetate buffer, pH 6.7).
-
Initial Reaction: The test compound is mixed with the ferrous iron solution and incubated.
-
Initial Absorbance Reading: The absorbance is measured to account for any intrinsic color of the test compound.
-
Ferrozine Addition: A ferrozine solution is added to the mixture. Ferrozine forms a stable, colored complex with ferrous iron.
-
Final Incubation and Absorbance Reading: After a second incubation period, the final absorbance of the ferrozine-iron complex is measured at 562 nm.
-
Calculation: The iron-chelating capacity is calculated as the percentage inhibition of the formation of the ferrozine-iron complex, with a strong chelator like EDTA often used as a 100% chelation reference.[7]
Conclusion
The experimental evidence strongly supports that this compound is a potent iron chelator.[1][3][5][6] Its ability to mobilize cellular iron, particularly from cardiomyocytes, and reduce intracellular ROS is comparable and, in some cases, superior to established chelators.[1] The synergistic effect observed when combined with deferasirox, mediated by a proposed iron shuttling mechanism, presents a promising avenue for enhancing the efficacy of iron chelation therapy.[1][4] The detailed protocols provided herein offer a foundation for further research into the multifaceted therapeutic potential of this compound.
References
- 1. This compound: a powerful chelator of cellular or extracellular iron(III) alone or combined with a second chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. This compound: a powerful chelator of cellular or extracellular iron(III) alone or combined with a second chelator. — Oxford Cancer Trials [080.kairuku.haiku.fry-it.com]
- 4. Iron chelating properties of this compound: Investigating its role in thalassemia-induced osteoporosis | PLOS One [journals.plos.org]
- 5. This compound: a powerful chelator of cellular or extracellular iron(III) alone or combined with a second chelator — CAMS Oxford Institute [camsoxford.ox.ac.uk]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Evaluation of iron chelating properties [bio-protocol.org]
A Comparative In Vitro Study of Second-Generation TPO Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in vitro analysis of four second-generation thrombopoietin (TPO) receptor agonists: romiplostim, eltrombopag, avatrombopag, and lusutrombopag. These agents are crucial in the management of thrombocytopenia, and understanding their distinct in vitro characteristics is vital for research and development in this field. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction
Second-generation TPO receptor agonists are designed to stimulate megakaryopoiesis and platelet production by activating the TPO receptor (c-Mpl).[1][2] While all share this primary mechanism, their molecular structures and interactions with the receptor differ, leading to varied in vitro and clinical profiles. Romiplostim is a peptibody that binds to the extracellular domain of the TPO receptor, competing with endogenous TPO.[1] In contrast, this compound, avatrombopag, and lusutrombopag are small non-peptide molecules that bind to the transmembrane domain of the receptor, activating it through a different allosteric mechanism.[1] These differences in binding and activation can influence their potency, specificity, and downstream signaling profiles.
Comparative Data Presentation
The following table summarizes the available quantitative in vitro data for the second-generation TPO receptor agonists. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Parameter | Romiplostim | This compound | Avatrombopag | Lusutrombopag | Endogenous TPO (rhTPO) |
| Binding Affinity (Kd) | 0.1228–0.134 nM[3] | Data not available | Data not available | Data not available | Data not available |
| EC50 (Cell Proliferation) | Data not available | Data not available | Data not available | Data not available | 688 pg/ml[3] |
Kd (Dissociation Constant): A measure of the binding affinity of the agonist to the TPO receptor. A lower Kd value indicates a higher binding affinity. EC50 (Half-maximal Effective Concentration): The concentration of an agonist that induces a response halfway between the baseline and maximum.
Signaling Pathway Activation
Upon binding to the TPO receptor, these agonists initiate a cascade of intracellular signaling events that are critical for the proliferation and differentiation of megakaryocytes. The primary signaling pathways activated include the Janus kinase/signal transducer and activator of transcription (JAK-STAT), the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT), and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathways.[1]
In vitro studies have revealed some differences in the signaling profiles of these agonists. For instance, one study showed that while recombinant human TPO (rhTPO) induces the phosphorylation of both AKT and STAT proteins in washed human platelets, this compound primarily induces the phosphorylation of STAT proteins with no significant phosphorylation of AKT.[4] This suggests that the different binding modes of these agonists may lead to distinct downstream signaling signatures, which could translate to different biological outcomes.
Figure 1. TPO Receptor Signaling Pathways Activated by Second-Generation Agonists.
Experimental Protocols
In Vitro Cell Proliferation Assay
This assay measures the ability of TPO receptor agonists to stimulate the proliferation of a TPO-dependent cell line.
a. Cell Line and Culture:
-
A murine 32D cell line engineered to stably express the human TPO receptor (32D-hTPO-R) is commonly used.[3]
-
Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and an appropriate concentration of a cytokine like IL-3 to maintain viability. Prior to the assay, cells are washed and cytokine-starved for a defined period.
b. Assay Procedure:
-
Seed the 32D-hTPO-R cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well.
-
Prepare serial dilutions of the TPO receptor agonists (romiplostim, this compound, avatrombopag, lusutrombopag) and a positive control (rhTPO) in the assay medium.
-
Add the diluted agonists to the respective wells and incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Assess cell proliferation using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[3]
-
Measure luminescence using a plate reader.
-
Calculate the EC50 values by plotting the dose-response curves.
Figure 2. Experimental Workflow for In Vitro Cell Proliferation Assay.
In Vitro Megakaryocyte Differentiation Assay
This assay evaluates the capacity of TPO receptor agonists to induce the differentiation of hematopoietic stem and progenitor cells (HSPCs) into mature megakaryocytes.
a. Cell Source:
-
Human CD34+ HSPCs isolated from umbilical cord blood, peripheral blood, or bone marrow are used as the primary cell source.
b. Assay Procedure:
-
Culture CD34+ cells in a serum-free medium supplemented with a cytokine cocktail that supports megakaryocyte differentiation (e.g., TPO, SCF, IL-6, IL-9).
-
Add the TPO receptor agonists at various concentrations to the culture medium.
-
Culture the cells for 10-14 days, with media changes as required.
-
Assess megakaryocyte differentiation by flow cytometry using specific cell surface markers such as CD41a (glycoprotein IIb) and CD42b (glycoprotein Ib). An increase in the percentage of CD41a+ and CD42b+ cells indicates megakaryocyte differentiation.
-
Mature megakaryocytes can also be identified by their characteristic large size and polyploid DNA content, which can be assessed by microscopy and flow cytometry after staining with a DNA dye like propidium iodide.
STAT5 Phosphorylation Assay
This assay quantifies the activation of the STAT5 signaling pathway, a key downstream event following TPO receptor activation.
a. Cell Line:
-
A TPO-responsive cell line, such as the human megakaryoblastic cell line UT-7/TPO, is suitable for this assay.
b. Assay Procedure:
-
Culture UT-7/TPO cells to a sufficient density and then starve them of cytokines for a few hours to reduce basal signaling.
-
Stimulate the cells with different concentrations of the TPO receptor agonists for a short period (e.g., 15-30 minutes) at 37°C.
-
Fix the cells immediately with a fixative agent like paraformaldehyde.
-
Permeabilize the cells with a detergent such as methanol to allow intracellular antibody staining.
-
Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of the pSTAT5 signal.
-
An increase in MFI indicates the activation of the STAT5 pathway.
Conclusion
The second-generation TPO receptor agonists, while sharing the common goal of stimulating thrombopoiesis, exhibit distinct in vitro characteristics stemming from their different molecular structures and binding sites on the TPO receptor. Romiplostim, a peptibody, interacts with the extracellular domain, whereas the small molecules this compound, avatrombopag, and lusutrombopag bind to the transmembrane domain. These differences likely underlie the variations observed in their in vitro signaling profiles.
Further head-to-head in vitro studies using standardized protocols are necessary to provide a more definitive comparative assessment of their potency and efficacy. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies, which will be invaluable for the future development and optimization of therapies for thrombocytopenia.
References
- 1. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Comparative analyses of the small molecule thrombopoietin receptor agonist this compound and thrombopoietin on in vitro platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Eltrombopag
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Eltrombopag, a thrombopoietin receptor agonist. Adherence to these procedures will minimize risk and ensure proper disposal, fostering a secure and efficient workflow.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a systematic approach to safety is crucial. This involves a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
Engineering Controls:
-
Ventilation: Use this compound in a well-ventilated area. For operations that may generate dust or aerosols, a laboratory fume hood is recommended.[1][2][3][4]
-
Safety Stations: Ensure that a safety shower and eye wash station are readily accessible.[2][3]
Personal Protective Equipment: A comprehensive PPE regimen is mandatory for all personnel handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Handle with gloves, which must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.[1][4] |
| Eye Protection | Safety goggles with side-shields | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1][2][3][4] |
| Body Protection | Protective clothing/Impervious clothing | Wear appropriate protective clothing to prevent skin exposure.[1][2][3][4] A lab coat is standard. |
| Respiratory Protection | Suitable respirator | Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.[1][2][3] A respirator is particularly important when unpacking hazardous drugs not contained in plastic, to protect against spills or breaks during shipping.[5] |
Operational and Disposal Plans: A Step-by-Step Workflow
A clear, procedural approach to the handling and disposal of this compound is essential for operational safety and regulatory compliance.
Procedural Steps:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Before entering the designated area, all personnel must don the full required PPE as detailed in the table above.
-
-
Handling:
-
Accidental Release Measures:
-
In case of a spill, evacuate unnecessary personnel.[4]
-
Wear full personal protective equipment, including respiratory protection.[2][3]
-
Avoid breathing dust, vapors, mist, or gas.[1]
-
Clean the spill with an inert absorbent material and collect it in a suitable, sealed container for disposal.[1][3]
-
Prevent the spilled material from entering drains or water courses.[1][2][3]
-
-
Decontamination and Cleaning:
-
Following handling procedures, decontaminate all surfaces and equipment.
-
Wipe down the work area with an appropriate cleaning agent.
-
-
Disposal:
-
All waste materials, including contaminated PPE, absorbent materials from spills, and unused this compound, must be collected in a clearly labeled, sealed container.
-
Dispose of the waste through a licensed hazardous material disposal company.[4] Ensure compliance with all federal, state, and local environmental regulations.
-
Health and Safety Information
While some safety data sheets classify this compound as not a hazardous substance or mixture[1][2], others indicate potential hazards. It is crucial to handle it with care, recognizing the following potential risks:
| Hazard | Description |
| Acute Toxicity | Harmful if swallowed.[3][6] |
| Skin and Eye Irritation | May cause skin irritation and serious eye irritation.[3] One safety data sheet indicates it causes serious eye damage.[6] |
| Respiratory Irritation | May cause respiratory tract irritation.[3] |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[6] Of particular note is the risk of hepatotoxicity (liver damage), which may be severe and life-threatening.[7][8] Regular monitoring of liver function is recommended for patients.[7] |
| Thromboembolic Events | There is a potential risk of thromboembolic events, particularly in patients with underlying risk factors.[9][10] |
| Cataracts | Development or worsening of cataracts has been observed in clinical trials.[8][11] |
In case of exposure, follow these first-aid measures immediately:
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
After skin contact: Wash off with plenty of water and remove contaminated clothing.[1][2]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
After ingestion: Wash out the mouth with water. Do not induce vomiting.[1][4]
In all cases of exposure, seek prompt medical attention.[2][4]
References
- 1. tribioscience.com [tribioscience.com]
- 2. hoelzel-biotech.com [hoelzel-biotech.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 9. This compound, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pardon Our Interruption [revolade.com]
- 11. Toxicities of the thrombopoietic growth factors - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
